Product packaging for Quinoline-2-carboxylic acid(Cat. No.:CAS No. 1199266-78-8)

Quinoline-2-carboxylic acid

Cat. No.: B175763
CAS No.: 1199266-78-8
M. Wt: 173.17 g/mol
InChI Key: LOAUVZALPPNFOQ-UHFFFAOYSA-N
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Description

Quinaldic acid is a quinolinemonocarboxylic acid having the carboxy group at the 2-position. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate acid of a quinaldate.
Quinaldic acid, also known as quinaldate or chinaldinsaeure, belongs to the class of organic compounds known as quinoline carboxylic acids. These are quinolines in which the quinoline ring system is substituted by a carboxyl group at one or more positions. Quinaldic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO2 B175763 Quinoline-2-carboxylic acid CAS No. 1199266-78-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinoline-2-carboxylic acid
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InChI

InChI=1S/C10H7NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H,12,13)
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InChI Key

LOAUVZALPPNFOQ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)O
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Molecular Formula

C10H7NO2
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DSSTOX Substance ID

DTXSID6059079
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Molecular Weight

173.17 g/mol
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Physical Description

Off-white or yellow powder; [Alfa Aesar MSDS], Solid
Record name Quinaldic acid
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Solubility

14.0 mg/mL
Record name Quinaldic Acid
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CAS No.

93-10-7
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Melting Point

156 °C
Record name Quinaldic Acid
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Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline-2-carboxylic acid, also known as quinaldic acid, is a heterocyclic aromatic compound that serves as a crucial scaffold in medicinal chemistry and drug development. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological activities of this compound, with a focus on its potential applications in pharmaceutical research. Detailed experimental protocols for its synthesis are provided, along with a summary of its key quantitative data and an exploration of its role in inducing apoptosis in cancer cells.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. One of the most common and effective approaches is the oxidation of 2-methylquinoline (quinaldine). Other historical methods for quinoline ring formation, such as the Doebner-von Miller and Friedländer syntheses, are also pertinent to the broader class of quinoline derivatives.

Oxidation of 2-Methylquinoline

The oxidation of the methyl group at the 2-position of the quinoline ring is a direct and widely used method for the preparation of this compound. Various oxidizing agents can be employed, with potassium permanganate (KMnO4) being a classic and effective choice.

start Start: 2-Methylquinoline (Quinaldine) oxidation Oxidation with Potassium Permanganate (KMnO4) in alkaline solution start->oxidation filtration1 Hot Filtration to remove MnO2 oxidation->filtration1 acidification Acidification of the filtrate with a mineral acid (e.g., HCl) filtration1->acidification precipitation Precipitation of This compound acidification->precipitation filtration2 Filtration and Washing of the precipitate precipitation->filtration2 drying Drying of the final product filtration2->drying end End: this compound drying->end

Caption: General workflow for the synthesis of this compound via oxidation of 2-methylquinoline.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in drug design and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueReference
Molecular Formula C₁₀H₇NO₂[1]
Molecular Weight 173.17 g/mol [1]
Melting Point 156-158 °C[2]
Solubility Moderately soluble in water. Soluble in DMSO (≥27.7 mg/mL) and ethanol.[3][4]
pKa ~13.44-13.48 (for the enolic group in tricyclic analogs)[2]
LogP 2.17[2]

Biological and Pharmacological Properties

This compound and its derivatives have attracted significant attention in the field of medicinal chemistry due to their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the potential of this compound and its esters as antiproliferative agents.[5] It has been shown to exhibit significant cytotoxicity against various cancer cell lines, including prostate (PC3), cervical (HeLa), and breast (MCF7) cancer cells.[5][6] The proposed mechanism of action involves the induction of apoptosis and cell cycle arrest.

qca This compound Derivative bcl2 Bcl-2 (Anti-apoptotic) qca->bcl2 Inhibition bax Bax (Pro-apoptotic) qca->bax Upregulation cell_cycle Cell Cycle Arrest (S Phase) qca->cell_cycle mito Mitochondrial Membrane Potential (Loss) bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp7 Caspase-7 Activation casp9->casp7 apoptosis Apoptosis (Cell Death) casp7->apoptosis

Caption: Proposed mechanism of apoptosis induction by this compound derivatives.

The anticancer effects are mediated through the modulation of the Bcl-2 family of proteins, leading to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[5] This shift in the Bax/Bcl-2 ratio results in the loss of mitochondrial membrane potential and the subsequent release of cytochrome c, which in turn activates caspase-9 and caspase-7, ultimately leading to programmed cell death.[5] Furthermore, derivatives of this compound have been shown to cause cell cycle arrest, particularly in the S phase.[5]

Other Biological Activities

Beyond its anticancer properties, derivatives of this compound have been investigated for a range of other therapeutic applications:

  • Anti-inflammatory and Analgesic Activity: Structurally similar compounds, specifically amides and esters of this compound, have been explored for their potential anti-inflammatory and analgesic effects.[2]

  • Antimicrobial Activity: Novel Mannich bases, Schiff bases, and other heterocyclic compounds derived from this compound have demonstrated significant antimicrobial properties against various bacterial and fungal strains.[7]

  • Enzyme Inhibition: this compound has been found to inhibit α-glucosidase and α-amylase, suggesting potential applications in the management of diabetes.[8] Additionally, certain derivatives have been identified as inhibitors of Pim-1 kinase, a target in cancer therapy.[9]

Experimental Protocols

This section provides a detailed experimental protocol for a key synthesis method for this compound.

Synthesis of this compound via Oxidation of 2-Methylquinoline with Potassium Permanganate

Materials:

  • 2-Methylquinoline (Quinaldine)

  • Potassium Permanganate (KMnO₄)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve a specific molar equivalent of sodium or potassium hydroxide in distilled water. To this alkaline solution, add 2-methylquinoline.

  • Addition of Oxidizing Agent: While vigorously stirring the mixture, slowly add a calculated amount of powdered potassium permanganate in small portions. The addition should be controlled to manage the exothermic reaction.

  • Reflux: After the complete addition of potassium permanganate, heat the reaction mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Filtration: While the reaction mixture is still hot, filter it to remove the manganese dioxide precipitate. Wash the precipitate with a small amount of hot water to ensure complete recovery of the product.

  • Acidification: Cool the filtrate in an ice bath. Slowly and carefully acidify the filtrate with a mineral acid (e.g., 10% HCl) until the pH is acidic (pH ~3-4). This compound will precipitate out as a solid.

  • Isolation and Purification: Collect the precipitated solid by filtration and wash it with cold distilled water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Safety Precautions: Potassium permanganate is a strong oxidizing agent and should be handled with care. The reaction can be exothermic, so controlled addition of reagents is crucial. Protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in drug discovery and development. Its synthesis via the oxidation of 2-methylquinoline is a robust and scalable method. The diverse biological activities of its derivatives, particularly their anticancer effects through the induction of apoptosis, make this scaffold a promising starting point for the design of novel therapeutic agents. Further research into the structure-activity relationships of this compound derivatives will undoubtedly lead to the development of more potent and selective drug candidates for a variety of diseases.

References

An In-depth Technical Guide to the Applications of Quinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Quinoline-2-carboxylic acid, also known as quinaldic acid, is a heterocyclic organic compound and an endogenous human metabolite derived from the tryptophan degradation pathway.[1][2] Its rigid, planar quinoline ring system serves as a privileged scaffold in medicinal chemistry, making it a crucial starting material and core structural motif for a diverse range of biologically active molecules.[3] This technical guide provides a comprehensive overview of the multifaceted applications of this compound, focusing on its roles in drug discovery and development, supported by quantitative data, experimental protocols, and process visualizations.

Anticancer and Antiproliferative Activity

This compound and its derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. The mechanism of action is often linked to the molecule's ability to chelate divalent metals, a property enhanced by the close proximity of the carboxylic acid group and the nitrogen atom in the quinoline ring.[4][5]

Key Findings and Data

Studies have shown that this compound is particularly effective against certain cancer types. It was identified as the only quinoline derivative with significant cytotoxicity against cervical HeLa cancer cells in one study.[4][5] Furthermore, it displayed remarkable growth inhibition capacities against the mammary MCF7 cell line.[4][5] Aryl ester derivatives have also been specifically synthesized to evaluate their apoptotic and antiproliferative effects on prostate cancer (PC3) cell lines.[6]

Compound/Derivative Cell Line Activity Type Quantitative Data (IC₅₀) Reference
This compoundHeLa (Cervical Cancer)CytotoxicityData not specified in abstract[4][5]
This compoundMCF7 (Breast Cancer)Growth InhibitionData not specified in abstract[4][5]
Aryl ester of this compoundPC3 (Prostate Cancer)Apoptotic, AntiproliferativeTested at 0-1000 µg/mL[6]
Experimental Protocols

General Protocol for In Vitro Cytotoxicity Assessment (Sulforhodamine B Assay) [4]

  • Cell Seeding: Adherent cancer cell lines (e.g., HeLa, MCF7) are seeded in 96-well plates at an appropriate density and incubated to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of this compound or its derivatives for a prolonged incubation period (e.g., 48-72 hours).

  • Cell Fixation: Following incubation, cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

  • Staining: The supernatant is discarded, and the plates are washed with water and air-dried. Sulforhodamine B (SRB) solution is added to each well, and the plates are incubated for 10-30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization and Absorbance Reading: The bound stain is solubilized with a 10 mM Tris base solution. The absorbance is read on a plate reader at a wavelength of approximately 510 nm.

  • Data Analysis: The IC₅₀ value (the concentration required to inhibit 50% of cell growth) is calculated from the dose-response curve.

Visualizations

G cluster_workflow Workflow: In Vitro Cytotoxicity Assay A Seed Cancer Cells in 96-well plate B Treat with Test Compound (e.g., this compound derivative) A->B C Incubate for 48-72 hours B->C D Fix Cells (Trichloroacetic Acid) C->D E Stain with Sulforhodamine B (SRB) D->E F Wash to Remove Unbound Dye E->F G Solubilize Bound Dye (Tris Base) F->G H Read Absorbance (~510 nm) G->H I Calculate IC50 Value H->I

Caption: Generalized workflow for assessing the antiproliferative activity of test compounds.

Antidiabetic Activity

This compound has been identified as a potent inhibitor of key carbohydrate-hydrolyzing enzymes, positioning it as a compound of interest for managing postprandial hyperglycemia in diabetes.

Mechanism of Action

The antidiabetic effect of this compound is attributed to its ability to inhibit α-glucosidase and α-amylase.[7] By blocking these enzymes in the digestive tract, it slows down the breakdown and absorption of carbohydrates, thereby reducing the sharp increase in blood glucose levels after a meal.[7]

Quantitative Data
Enzyme Target Inhibitory Activity (IC₅₀) Reference
α-Glucosidase9.1 µg/mL[7]
α-Amylase15.5 µg/mL[7]
Experimental Protocols

Protocol for α-Glucosidase Inhibition Assay [7]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a phosphate buffer (pH 6.8), α-glucosidase enzyme solution, and varying concentrations of this compound.

  • Pre-incubation: The mixture is pre-incubated at 37°C for 10 minutes.

  • Substrate Addition: The enzymatic reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Incubation: The mixture is incubated for an additional 20 minutes at 37°C.

  • Reaction Termination: The reaction is stopped by adding a sodium carbonate (Na₂CO₃) solution.

  • Absorbance Measurement: The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.

  • Calculation: The percentage of inhibition is calculated relative to a control sample without the inhibitor, and the IC₅₀ value is determined.

Anti-inflammatory and Antimicrobial Properties

Derivatives of this compound have been synthesized and evaluated for a range of other therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.

Anti-inflammatory and Analgesic Effects

Esters and substituted amides derived from this compound have been investigated for their anti-inflammatory and analgesic potential, with their performance benchmarked against standard drugs like diclofenac sodium.[6] While specific quantitative data is limited in the provided abstracts, these studies confirm the potential of this scaffold in developing new anti-inflammatory agents.

Antimicrobial Activity

Novel compounds synthesized from a this compound starting material, including Mannich bases, Schiff bases, and other heterocyclic structures like thiazolidinones, have demonstrated significant antimicrobial properties.[8]

  • Antibacterial: Certain derivatives showed high activity against Gram-positive bacteria, with compounds E11 and E17 exhibiting superior performance against Staphylococcus aureus compared to the antibiotic Amoxicillin.[8]

  • Antifungal: The synthesized compounds were also tested for efficacy against Candida species.[8]

Experimental Protocols

Protocol for Antimicrobial Susceptibility Testing (Microdilution Method) [8]

  • Inoculum Preparation: A standardized suspension of the target microorganism (e.g., S. aureus) is prepared in a suitable broth (e.g., Muller-Hinton).

  • Compound Dilution: The synthesized quinoline derivatives are serially diluted in the broth in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microbe, no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Role as a Versatile Synthetic Intermediate

Beyond its intrinsic biological activities, this compound is a fundamental building block in organic synthesis for creating more complex, biologically active molecules.[9]

Its reactive carboxylic acid group allows for straightforward chemical modifications to produce esters, amides, and other derivatives.[6] The quinoline core itself can be further functionalized. This versatility has led to its use in synthesizing compounds for a wide array of therapeutic targets.

  • Antiallergic Agents: Used to create tetracyclic derivatives with antiallergic properties.[7]

  • Neurological Agents: Serves as a precursor for compounds like the (+) enantiomer of a tetrahydroquinoline derivative, which acts as a potent and specific antagonist of the NMDA receptor complex, relevant for treating neurological disorders.[10]

  • MRP2 Inhibitors: Employed in the synthesis of novel analogs designed to inhibit multidrug resistance protein 2 (MRP2), a key target in overcoming cancer drug resistance.[11]

Visualizations

G cluster_synthesis General Synthesis of Bioactive Derivatives Start Quinoline-2-carboxylic Acid Step1 Activation of Carboxylic Acid (e.g., with Thionyl Chloride) Start->Step1 Intermediate Quinoline-2-carbonyl Chloride Step1->Intermediate Reactant1 Phenol or Arylamine Intermediate->Reactant1 Reacts with Reactant2 Hydrazine Intermediate->Reactant2 Reacts with Reactant3 Other Nucleophiles Intermediate->Reactant3 Reacts with Product1 Esters / Amides (Anti-inflammatory) Reactant1->Product1 Product2 Hydrazides (Antimicrobial Precursor) Reactant2->Product2 Product3 Other Derivatives (Anticancer, etc.) Reactant3->Product3

Caption: Synthetic pathways from this compound to its bioactive derivatives.

G cluster_activities Biological Activities of this compound & Derivatives Core {this compound | {Versatile Scaffold | Synthetic Intermediate}} Anticancer Anticancer Activity (Cytotoxicity, Apoptosis) Core->Anticancer Antidiabetic Antidiabetic Activity (α-Glucosidase/Amylase Inhibition) Core->Antidiabetic AntiInflammatory Anti-inflammatory Activity Core->AntiInflammatory Antimicrobial Antimicrobial Activity (Antibacterial, Antifungal) Core->Antimicrobial Neuro Neurological Activity (NMDA Receptor Antagonist) Core->Neuro

Caption: Diverse biological applications stemming from the this compound scaffold.

Conclusion

This compound is a compound of significant interest to researchers in medicinal chemistry and drug development. Its proven efficacy as an anticancer, antidiabetic, anti-inflammatory, and antimicrobial agent, combined with its utility as a foundational structure for synthesizing a vast array of derivatives, underscores its importance. The continued exploration of this scaffold, through structural modifications and detailed mechanistic studies, holds considerable promise for the development of novel therapeutics to address unmet medical needs.

References

Quinaldic Acid: A Technical Guide on the Tryptophan Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinaldic acid, also known as quinoline-2-carboxylic acid, is a terminal metabolite of the essential amino acid L-tryptophan.[1][2] It is formed via the kynurenine pathway, which is responsible for the catabolism of approximately 95% of dietary tryptophan.[3] While other metabolites of this pathway, such as the neurotoxin quinolinic acid and the neuroprotectant kynurenic acid, have been extensively studied, quinaldic acid is an emerging molecule of interest with roles in cancer biology and neuroprotection.[4][5][6] This guide provides an in-depth overview of the biosynthesis, physiological roles, quantitative data, and key experimental protocols related to quinaldic acid.

Biosynthesis of Quinaldic Acid

The primary route for tryptophan degradation is the kynurenine pathway, a cascade of enzymatic reactions that produces several neuroactive and immunomodulatory compounds.[7] Quinaldic acid is considered a downstream product of this pathway. The immediate precursor to quinaldic acid is kynurenic acid. The conversion occurs via a dehydroxylation reaction, a process that has been demonstrated in both humans and rats.[8] While the specific enzymes responsible for this dehydroxylation in mammals are not fully elucidated, the gut microbiome is also suggested to play a role in this metabolic conversion.[3] An alternative, less characterized pathway may involve the dehydroxylation of xanthurenic acid to form 8-hydroxyquinaldic acid, a related compound.[9]

Quinaldic_Acid_Biosynthesis tryptophan L-Tryptophan kynurenine L-Kynurenine tryptophan->kynurenine IDO/TDO kynurenic_acid Kynurenic Acid kynurenine->kynurenic_acid KATs quinaldic_acid Quinaldic Acid kynurenic_acid->quinaldic_acid Dehydroxylation (Microbiome?) pathway_label Kynurenine Pathway

Biosynthesis of Quinaldic Acid from L-Tryptophan.

Physiological and Pathophysiological Roles

Anti-proliferative Effects in Cancer

Recent research has highlighted the anti-proliferative potential of quinaldic acid in various cancer cell lines, particularly colon cancer.[6] Studies have demonstrated that quinaldic acid can suppress both the metabolic activity and DNA synthesis of cancer cells, leading to an inhibition of their growth.[6] Importantly, these effects were observed at concentrations that were non-toxic to normal colon epithelial cells, suggesting a potential therapeutic window.[6]

The mechanism behind this anti-cancer activity involves the modulation of key intracellular signaling pathways. Treatment of colon cancer cells with quinaldic acid has been shown to alter the phosphorylation status of kinases central to cell growth and survival, including Extracellular-signal-Regulated Kinase (ERK) 1/2, p38, and Akt (Protein Kinase B).[6] It also affects the phosphorylation and gene expression of the cAMP Response Element-Binding Protein (CREB), a transcription factor involved in cell proliferation.[6]

Quinaldic_Acid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus QA Quinaldic Acid Receptor Receptor ? QA->Receptor p38 p38 Receptor->p38 Modulates Phosphorylation ERK ERK1/2 Receptor->ERK Modulates Phosphorylation Akt Akt Receptor->Akt Modulates Phosphorylation CREB CREB ERK->CREB Modulates Phosphorylation Akt->CREB Modulates Phosphorylation Proliferation Cell Proliferation CREB->Proliferation Inhibits

Modulation of Cancer Cell Signaling by Quinaldic Acid.
Role in the Nervous System

Several metabolites derived from tryptophan, including quinaldic acid, have been shown to inhibit excitotoxic damage in the brain.[4] Excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate leads to neuronal damage, is implicated in various neurodegenerative diseases. While the precise mechanisms are still under investigation, the ability of quinaldic acid to counteract this process suggests a potential neuroprotective role.[4] Its presence in the brain, however, is not definitively established.[4]

Quantitative Data

Quantitative analysis of quinaldic acid in biological matrices is challenging due to its typically low concentrations. However, some data is available.

Table 1: Concentration of Quinaldic Acid in Human Urine

Population Concentration (umol/mmol creatinine) Specimen Type Reference

| Newborn (0-30 days) | 0.01 (Range: 0.01-0.02) | Urine |[10] |

Table 2: Urinary Excretion of Quinaldic Acid After Oral Administration of Kynurenic Acid in Humans

Subject Kynurenic Acid Dose (µmol) Quinaldic Acid Excreted in 24h (µmol) Conversion Rate (%)
1 164 48 29.3
2 410 78 19.0
3 820 115 14.0

Data synthesized from Kaihara and Price, J. Biol. Chem., 1957.[8]

Table 3: In Vitro Anti-proliferative Activity of Quinaldic Acid on Colon Cancer Cells

Cell Line Assay IC₅₀ Value Reference
HT-29 Metabolic Activity (MTT) 0.5 mM [6]
LS180 Metabolic Activity (MTT) 0.5 mM [6]
Caco-2 Metabolic Activity (MTT) 0.9 mM [6]
HT-29 DNA Synthesis (BrdU) 2.7 mM [6]
LS180 DNA Synthesis (BrdU) 4.3 mM [6]

| Caco-2 | DNA Synthesis (BrdU) | 2.0 mM |[6] |

Experimental Protocols

Quantification of Quinaldic Acid by LC-MS/MS

This protocol provides a representative method for the analysis of quinaldic acid in plasma, based on common techniques for small molecule bioanalysis.[11][12][13]

LCMS_Workflow start 1. Plasma Sample Collection (K3EDTA tube) precip 2. Protein Precipitation (Add 3 vol. ice-cold Acetonitrile) start->precip vortex 3. Vortex & Centrifuge (14,000 rpm, 10 min, 4°C) precip->vortex supernatant 4. Collect Supernatant vortex->supernatant dry 5. Evaporate to Dryness (Nitrogen stream or SpeedVac) supernatant->dry reconstitute 6. Reconstitute (in Mobile Phase A) dry->reconstitute lcms 7. LC-MS/MS Analysis reconstitute->lcms data 8. Data Processing (Quantification) lcms->data

Workflow for Quinaldic Acid Analysis by LC-MS/MS.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., deuterated quinaldic acid).

  • Vortex vigorously for 1 minute to precipitate proteins.[12]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[12]

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).

2. Liquid Chromatography (LC)

  • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: Return to 5% B

    • 6.1-8 min: Re-equilibration at 5% B

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition (Example):

    • Parent Ion (Q1): m/z 174.05 (corresponding to [M+H]⁺ of quinaldic acid).

    • Fragment Ion (Q3): m/z 128.05 (corresponding to loss of CO₂ and H₂O).

    • Note: Specific transitions and collision energies must be optimized for the instrument in use.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Cell Viability/Cytotoxicity (MTT Assay)

This protocol is used to determine the IC₅₀ value of quinaldic acid on adherent cancer cells.[14]

  • 1. Cell Seeding:

    • Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • 2. Compound Treatment:

    • Prepare a stock solution of quinaldic acid in DMSO and then perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5 mM). Include a vehicle control (medium with DMSO) and a no-cell blank (medium only).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of quinaldic acid.

    • Incubate for the desired time period (e.g., 48 or 72 hours).

  • 3. MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well (including controls).

    • Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • 4. Solubilization and Measurement:

    • Carefully aspirate the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • 5. Data Acquisition:

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protein Phosphorylation Analysis (Western Blot for p-ERK)

This protocol details the steps to assess changes in ERK phosphorylation following treatment with quinaldic acid.[15][16]

  • 1. Cell Culture and Treatment:

    • Grow cells in 6-well plates to 80-90% confluency.

    • Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.

    • Treat cells with quinaldic acid at the desired concentration for a specific time (e.g., 15-30 minutes). Include an untreated control.

  • 2. Cell Lysis:

    • Place the plate on ice and aspirate the medium.

    • Wash cells once with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C. Collect the supernatant (protein extract).

  • 3. Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • 4. SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

    • Load samples onto an SDS-PAGE gel (e.g., 10% polyacrylamide) and separate proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • 5. Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C (diluted in 5% BSA/TBST as per manufacturer's recommendation).

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • 6. Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Detect the signal using an imaging system or X-ray film.

    • To normalize, strip the membrane and re-probe with an antibody for total ERK1/2.

References

The Antiproliferative Potential of Quinoline Carboxylic Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the mechanisms, experimental evaluation, and therapeutic promise of quinoline carboxylic acid derivatives in oncology research.

Introduction

Quinoline carboxylic acids represent a promising class of heterocyclic compounds that have garnered significant attention in the field of drug discovery for their potent and diverse antiproliferative effects. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core aspects of these compounds, from their mechanisms of action to the experimental protocols used for their evaluation. The inherent versatility of the quinoline scaffold allows for a wide range of structural modifications, leading to derivatives with activity against various cancer cell lines.[1][2][3]

Mechanisms of Antiproliferative Activity

The anticancer properties of quinoline carboxylic acid derivatives are multifaceted, often involving the modulation of several key cellular processes that are critical for tumor growth and survival. The primary mechanisms identified include the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways and enzymes.

Induction of Apoptosis

A primary mechanism by which quinoline carboxylic acids exert their antiproliferative effects is through the induction of apoptosis, or programmed cell death. This is often mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Studies have shown that these compounds can modulate the expression of key apoptotic proteins. For instance, they can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, leading to an increased Bax/Bcl-2 ratio.[4] This shift in balance disrupts the mitochondrial membrane potential, triggering the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to the dismantling of the cell.[4][5]

Cell Cycle Arrest

Quinoline carboxylic acid derivatives have been shown to interfere with the normal progression of the cell cycle in cancer cells, a critical process for their continuous proliferation. These compounds can induce cell cycle arrest at various phases, most notably the G2/M and S phases.[4] This arrest prevents cancer cells from dividing and proliferating. The underlying mechanism often involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners, which are key regulators of cell cycle progression.

Inhibition of Signaling Pathways

The antiproliferative activity of quinoline carboxylic acids is also attributed to their ability to inhibit critical signaling pathways that are often dysregulated in cancer.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Several quinoline derivatives have been identified as potent inhibitors of this pathway.[6][7][8][9] By inhibiting key kinases in this cascade, such as mTOR, these compounds can effectively block downstream signaling, leading to decreased protein synthesis and cell growth.[6][9]

  • p53 Signaling Pathway: The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. Some quinoline derivatives have been shown to activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.[10][11]

Other Mechanisms
  • Topoisomerase Inhibition: Certain quinoline derivatives can inhibit the activity of topoisomerases, enzymes that are essential for DNA replication and repair.[1][12] By targeting these enzymes, the compounds can induce DNA damage and trigger cell death.

  • Angiogenesis Inhibition: The formation of new blood vessels, or angiogenesis, is crucial for tumor growth and metastasis. Some quinoline compounds have demonstrated anti-angiogenic properties, thereby cutting off the nutrient supply to tumors.[2]

Quantitative Analysis of Antiproliferative Activity

The potency of quinoline carboxylic acid derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following tables summarize representative IC50 values for different classes of quinoline carboxylic acid derivatives.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Quinoline-2-carboxylic Acids Aryl ester derivativePC3 (Prostate)26 µg/mL[4]
Quinoline-3-carboxylic Acids 2,4-disubstituted derivative (2f)MCF-7 (Breast)Micromolar range[13]
2,4-disubstituted derivative (2l)K562 (Leukemia)Micromolar range[13]
Quinoline-4-carboxylic Acids 7-chloro-4-quinolinylhydrazoneSF-295 (CNS)0.314-4.65 µg/cm³[2]
HCT-8 (Colon)0.314-4.65 µg/cm³[2]
HL-60 (Leukemia)0.314-4.65 µg/cm³[2]
Kynurenic acidMCF7 (Breast)Not specified[14][15]
Quinoline-4-carboxylic acidMCF7 (Breast)Not specified[14][15]
Quinoline-5-sulfonamides 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideC-32 (Melanoma)<100[16]
MDA-MB-231 (Breast)<100[16]
A549 (Lung)<100[16]

Experimental Protocols

Standardized assays are crucial for the reliable evaluation of the antiproliferative effects of quinoline carboxylic acids. The following are detailed methodologies for commonly employed in vitro assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Quinoline carboxylic acid derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the quinoline carboxylic acid derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Quinoline carboxylic acid derivatives

  • Trichloroacetic acid (TCA), 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • 1% acetic acid

  • 10 mM Tris base solution

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA. Air dry the plates completely.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Visualizing Mechanisms and Workflows

Graphical representations are invaluable for understanding complex biological pathways and experimental procedures. The following diagrams, generated using Graphviz, illustrate key concepts related to the antiproliferative effects of quinoline carboxylic acids.

Experimental Workflow for Anticancer Drug Screening

experimental_workflow cluster_invitro In Vitro Screening cluster_moa Mechanism of Action Studies A Cell Line Culture B Compound Treatment (Quinoline Carboxylic Acids) A->B C Cytotoxicity/Viability Assays (MTT, SRB) B->C D IC50 Determination C->D E Apoptosis Assays (Annexin V, Caspase Activity) D->E Lead Compounds F Cell Cycle Analysis (Flow Cytometry) D->F Lead Compounds G Western Blot (Protein Expression) D->G Lead Compounds H Signaling Pathway Analysis G->H apoptosis_pathway cluster_bcl2 Bcl-2 Family Modulation QCA Quinoline Carboxylic Acid Bax Bax (Pro-apoptotic) QCA->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) QCA->Bcl2 Downregulates Mito Mitochondrial Membrane Potential Disruption Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis pi3k_akt_mtor_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation QCA Quinoline Carboxylic Acid QCA->mTOR Inhibits

References

The Enduring Potency of Quinoline Derivatives: A Technical Guide to their Antimicrobial Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. This in-depth technical guide explores the multifaceted antimicrobial properties of quinoline derivatives, offering a comprehensive overview of their mechanisms of action, quantitative activity, structure-activity relationships, and key experimental protocols. As the specter of antimicrobial resistance looms large over global health, the exploration of privileged structures like quinoline for the development of novel anti-infective agents has become more critical than ever.

Mechanisms of Antimicrobial Action: A Multifaceted Attack

The antimicrobial efficacy of quinoline derivatives stems from their ability to interfere with various essential cellular processes in microorganisms. While the inhibition of DNA synthesis is a hallmark of the widely recognized fluoroquinolone class, the broader family of quinoline compounds employs a more diverse arsenal of antimicrobial strategies.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

A primary and well-elucidated mechanism of action for many antibacterial quinoline derivatives, particularly the fluoroquinolones, is the targeting of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1] These enzymes are vital for maintaining the proper topology of DNA during replication, transcription, and repair. DNA gyrase introduces negative supercoils into bacterial DNA, a process essential for the initiation of replication. Topoisomerase IV, on the other hand, is crucial for decatenating the interlinked daughter chromosomes following replication.

Quinoline derivatives bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, triggering a cascade of events that culminate in cell death.

cluster_bacterial_cell Bacterial Cell Quinoline Derivative Quinoline Derivative DNA Gyrase / Topo IV DNA Gyrase / Topo IV Quinoline Derivative->DNA Gyrase / Topo IV inhibits Supercoiled DNA Supercoiled DNA DNA Gyrase / Topo IV->Supercoiled DNA introduces negative supercoils Double-Strand Breaks Double-Strand Breaks DNA Gyrase / Topo IV->Double-Strand Breaks forms stable complex leading to Relaxed DNA Relaxed DNA DNA Replication DNA Replication Relaxed DNA->DNA Replication Supercoiled DNA->Relaxed DNA unwinding for Cell Death Cell Death Double-Strand Breaks->Cell Death induces

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by quinoline derivatives.

Quantitative Antimicrobial Activity: A Tabular Overview

The antimicrobial potency of quinoline derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for a selection of quinoline derivatives against various pathogens, providing a comparative snapshot of their activity.

Table 1: Antibacterial Activity of Quinoline Derivatives
Derivative Class/CompoundTarget Organism(s)MIC Range (µg/mL)
Novel quinolone derivativesE. coli, S. aureusModerate to high activity
Hydrazine-based quinolinesE. coli, S. aureusModerate to high activity
Quinolone coupled hybridsGram-positive & Gram-negative bacteria0.125 - 8[2]
N-methylbenzoindolo[3,2-b]-quinolinesVancomycin-resistant E. faecium4[1]
9-bromo substituted indolizinoquinoline-5,12-dionesE. coli, MRSA2[1]
2-sulfoether-4-quinolonesS. aureus, B. cereus0.8 - 1.61 (µM)[1]
Table 2: Antifungal Activity of Quinoline Derivatives
Derivative Class/CompoundTarget Organism(s)MIC Range (µg/mL)
Quinoline-based amidesG. candidum, C. albicans, P. chrysogenumPotent activity observed[3]
Quinoline-thiazole hybridsCandida species<0.06 - 0.24[4]
6-substituted quinolinesA. flavus, A. niger, F. oxysporum, C. albicansPotent activity observed[5]
Table 3: Antiviral and Antiprotozoal Activity of Quinoline Derivatives
Derivative Class/CompoundTarget Organism(s)Activity Metric
2,8-bis(trifluoromethyl)quinolinesZika VirusSimilar to mefloquine[6]
Novel quinoline derivativesDengue Virus Serotype 2Inhibit viral replication[7]
Substituted aminomethyl phenyl quinolinesP. falciparumPotent (Selectivity Index >97)[8]
Rhodanine incorporated quinolinesM. tuberculosis H37RaMIC: 1.66–9.57 µg/mL[1]

Experimental Protocols: Methodologies for Evaluation

Standardized and reproducible experimental protocols are fundamental to the assessment of antimicrobial properties. This section details the methodologies for two key in vitro assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is the gold standard for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test quinoline derivative

  • Microbial culture

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Aseptically prepare a microbial suspension in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard. Further dilute the suspension to achieve the desired final inoculum concentration (typically 5 x 10^5 CFU/mL for bacteria).

  • Compound Dilution: Perform serial two-fold dilutions of the quinoline derivative in the culture broth directly in the microtiter plate to obtain a range of concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

cluster_workflow Antimicrobial Susceptibility Testing Workflow Start Start Prepare Inoculum Prepare Inoculum Start->Prepare Inoculum Serial Dilutions Serial Dilutions Start->Serial Dilutions Inoculate Plate Inoculate Plate Prepare Inoculum->Inoculate Plate Serial Dilutions->Inoculate Plate Incubate Incubate Inoculate Plate->Incubate Read MIC Read MIC Incubate->Read MIC End End Read MIC->End

Caption: Experimental workflow for the broth microdilution susceptibility test.

Biofilm Inhibition Assay: Crystal Violet Method

This assay is used to assess the ability of a compound to prevent the formation of microbial biofilms.

Materials:

  • 96-well flat-bottom microtiter plates

  • Sterile culture medium

  • Test quinoline derivative

  • Bacterial culture

  • Phosphate-buffered saline (PBS)

  • Methanol

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or Ethanol

  • Microplate reader

Procedure:

  • Preparation: Prepare a standardized bacterial suspension and serial dilutions of the quinoline derivative in a 96-well plate as described for the MIC assay.

  • Biofilm Formation: Inoculate the wells with the bacterial suspension and incubate under conditions conducive to biofilm formation (typically 24-48 hours without agitation).

  • Washing: Carefully remove the planktonic (free-floating) bacteria by gently washing the wells with PBS.

  • Fixation and Staining: Fix the adherent biofilm with methanol, then stain with crystal violet solution.

  • Solubilization and Quantification: After washing away excess stain, solubilize the bound crystal violet with a suitable solvent. Measure the absorbance of the solubilized stain using a microplate reader at approximately 570 nm. The degree of biofilm inhibition is calculated by comparing the absorbance of the treated wells to that of the untreated control wells.

References

The Anti-Inflammatory Potential of Quinoline-2-Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline-2-carboxylic acid and its derivatives have emerged as a promising class of compounds with significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the current state of research, focusing on the quantitative anti-inflammatory activity, underlying mechanisms of action involving key signaling pathways, and detailed experimental protocols for assessing their efficacy. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, dysregulated or chronic inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities.[1] This guide focuses specifically on this compound and its analogs, exploring their potential as a new frontier in anti-inflammatory drug discovery.

Quantitative Anti-Inflammatory Activity

The anti-inflammatory efficacy of this compound and its derivatives has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data from published studies, providing a comparative analysis of their potency.

Table 1: In Vitro Anti-Inflammatory Activity of Quinoline Derivatives
CompoundAssayCell LineIC50 Value (µM)Reference CompoundIC50 Value (µM)Reference
Quinoline-4-carboxylic acidLPS-induced Nitric Oxide (NO) ProductionRAW 264.7Appreciable anti-inflammatory affinitiesIndomethacin-[2][3]
Quinoline-3-carboxylic acidLPS-induced Nitric Oxide (NO) ProductionRAW 264.7Appreciable anti-inflammatory affinitiesIndomethacin-[2][3]
Thiazolidinedione-quinoline derivative (LPSF/ZKD2)IFN-γ Inhibition-Significant decrease--[4]
Thiazolidinedione-quinoline derivative (LPSF/ZKD7)IFN-γ Inhibition-Significant decrease--[4]
Thiazolidinedione-quinoline derivative (LPSF/ZKD2)TNF-α Inhibition-Significant decrease--[4]
Thiazolidinedione-quinoline derivative (LPSF/ZKD7)TNF-α Inhibition-Significant decrease--[4]
Quinoline Derivative (Q3)NF-κB Induced LuciferaseHeLa~5--[5]
Table 2: In Vivo Anti-Inflammatory Activity of Quinoline Carboxylic Acid Derivatives
CompoundAnimal ModelAssayDose% Inhibition of EdemaReference CompoundDose% Inhibition of EdemaReference
1-aroyl derivatives of kynurenic acid methyl ester (4-oxo-quinolin-2-carboxy methyl esters)RatCarrageenan-induced paw edema-Good anti-inflammatory activityIndomethacin--[6]
Substituted quinoline carboxylic acid ( CL 306 ,293)RatAdjuvant Arthritis1.5-3.0 mg/kg/day (oral)Suppressed inflammation and joint destruction---[7]
Substituted quinoline carboxylic acid ( CL 306 ,293)DogDelayed Type Hypersensitivity0.25 mg/kg/day (oral)Suppressed inflammation---[7]
2-chloroquinoline-4-carboxylic acid amides-Animal testing50 mg/kgAnti-inflammatory action---[8]
2-Oxo-1,2-dihydroquinoline-4-carboxylic acid amides-Animal testing25 mg/kgPotent anti-inflammatory activity---[8]

Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of quinoline derivatives are believed to be mediated through the modulation of key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, and its inhibition is a primary target for many anti-inflammatory drugs.

Inhibition of the NF-κB Signaling Pathway

Several studies have indicated that quinoline derivatives can inhibit the activation of the NF-κB pathway.[5][9][10] This inhibition can occur at various levels of the signaling cascade. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[11] Some quinoline derivatives have been shown to interfere with the nuclear translocation of NF-κB, while others may inhibit its binding to DNA.[5]

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active release Nucleus Nucleus NFkB_active->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes activates Quinoline Quinoline-2-Carboxylic Acid Derivatives Quinoline->IKK inhibit Quinoline->NFkB_active inhibit translocation or DNA binding

Caption: Proposed mechanism of NF-κB inhibition by this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for key assays used to evaluate the anti-inflammatory potential of this compound and its derivatives.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation.

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is measured by its ability to reduce this edema compared to a control group.

Procedure:

  • Animals: Male Wistar rats (150-200 g) are used.

  • Grouping: Animals are divided into control, standard (e.g., Indomethacin, 10 mg/kg), and test groups (various doses of the quinoline derivative).

  • Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.

  • Induction of Edema: 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline is injected into the subplantar region of the right hind paw of each rat.[12][13]

  • Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection using a plethysmometer.[12][13]

  • Calculation of Edema and Inhibition:

    • The increase in paw volume is calculated as the difference between the post-injection and baseline measurements.

    • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

Carrageenan_Workflow Start Start: Acclimatize Rats Grouping Group Animals: Control, Standard, Test Start->Grouping Dosing Administer Compound/Vehicle Grouping->Dosing Carrageenan Inject Carrageenan (0.1 mL, 1%) subplantarly Dosing->Carrageenan 30-60 min Measure_0h Measure Paw Volume (t=0h) Carrageenan->Measure_0h immediately before Measure_t Measure Paw Volume (t = 1, 2, 3, 4, 5h) Carrageenan->Measure_t Calculate Calculate % Inhibition of Edema Measure_t->Calculate End End: Analyze Data Calculate->End

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

In Vitro: LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay is a common in vitro method to screen for anti-inflammatory activity.

Principle: Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS), which induces the expression of inducible nitric oxide synthase (iNOS) and the subsequent production of nitric oxide (NO). The inhibitory effect of a test compound on NO production is quantified by measuring the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

Procedure:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Seeding: Cells are seeded in 96-well plates at a density of approximately 1.5 x 10^5 cells/well and incubated for 24 hours.[14]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. The cells are pre-incubated for 1-2 hours.

  • Stimulation: LPS (typically 1 µg/mL) is added to the wells (except for the negative control) to induce NO production.[14]

  • Incubation: The plates are incubated for a further 24 hours.

  • Griess Assay:

    • 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

    • 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to each well.[14]

    • The plate is incubated at room temperature for 10-15 minutes.

  • Measurement: The absorbance is measured at 540 nm using a microplate reader.

  • Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed inhibition of NO is not due to cytotoxicity.

NO_Assay_Workflow Start Start: Culture RAW 264.7 Cells Seed Seed Cells in 96-well Plate Start->Seed Incubate_24h_1 Incubate for 24h Seed->Incubate_24h_1 Treat Pre-treat with Test Compound Incubate_24h_1->Treat Stimulate Stimulate with LPS (1 µg/mL) Treat->Stimulate 1-2h Viability Perform Cell Viability Assay (e.g., MTT) in parallel Treat->Viability Incubate_24h_2 Incubate for 24h Stimulate->Incubate_24h_2 Collect Collect Supernatant Incubate_24h_2->Collect Griess Perform Griess Assay Collect->Griess Measure Measure Absorbance at 540 nm Griess->Measure Calculate Calculate % NO Inhibition Measure->Calculate End End: Analyze Data Calculate->End Viability->End

Caption: Workflow for the LPS-induced nitric oxide production assay.

Conclusion and Future Directions

The evidence presented in this technical guide strongly suggests that this compound and its derivatives represent a valuable scaffold for the development of novel anti-inflammatory agents. Their ability to modulate key inflammatory pathways, particularly the NF-κB signaling cascade, underscores their therapeutic potential. The quantitative data, while still emerging, indicates that certain derivatives possess potent anti-inflammatory activity in both in vitro and in vivo models.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the this compound core is necessary to identify derivatives with optimized potency and pharmacokinetic profiles.

  • Elucidation of Specific Molecular Targets: While inhibition of the NF-κB pathway is evident, the precise molecular targets of these compounds within the cascade require further investigation.

  • In-depth Preclinical Evaluation: Promising candidates should be subjected to more extensive preclinical testing in chronic models of inflammation to assess their long-term efficacy and safety.

References

The Analgesic Potential of Quinoline-2-Carboxylic Acid Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. Among its numerous derivatives, quinoline-2-carboxylic acid esters are emerging as a promising class of compounds with significant analgesic properties. This technical guide provides a comprehensive overview of the current state of research on the analgesic activity of these esters, with a focus on quantitative data, experimental methodologies, and logical frameworks for their evaluation.

Quantitative Analgesic Activity Data

The analgesic efficacy of various this compound esters and related derivatives has been evaluated using standard preclinical models. The following tables summarize the quantitative data from key studies, providing a comparative overview of their potency.

CompoundAnimal ModelAnalgesic AssayDose% Inhibition of WrithingReference Compound% Inhibition of Reference
Phenyl quinoline-2-carboxylateMiceAcetic Acid-Induced Writhing50 mg/kgData not explicitly quantified in abstract, but described as active.Diclofenac SodiumData not explicitly quantified in abstract.
Methyl 4-oxo-quinoline-2-carboxylate derivativesNot SpecifiedIn vivo analgesic assaysNot SpecifiedDescribed as "good analgesic activities".IndomethacinNot Specified

Note: The available literature often describes analgesic activity qualitatively. Further studies with detailed dose-response relationships are required to establish precise ED50 values for a wider range of this compound esters.

Experimental Protocols for Analgesic Activity Assessment

The evaluation of the analgesic potential of this compound esters typically involves standardized in vivo assays in rodent models. The following are detailed methodologies for commonly employed tests.

Acetic Acid-Induced Writhing Test

This is a widely used model for screening peripheral analgesic activity.

  • Animal Model: Male Swiss albino mice are commonly used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping and Administration: Mice are divided into control, standard, and test groups. The test compounds (this compound esters) and the standard drug (e.g., Diclofenac Sodium) are administered intraperitoneally or orally. The control group receives the vehicle.

  • Induction of Writhing: After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

  • Observation and Data Collection: The number of writhes is counted for a specific duration (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group] x 100

Hot Plate Test

This method is used to evaluate central analgesic activity.

  • Animal Model: Mice or rats are used.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C) is used.

  • Baseline Measurement: The basal reaction time of each animal to the thermal stimulus (e.g., licking of paws or jumping) is recorded before drug administration. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Drug Administration: The test compounds and a standard central analgesic (e.g., Morphine) are administered.

  • Post-Treatment Measurement: The reaction time of the animals is measured at regular intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.

  • Data Analysis: An increase in the reaction time compared to the baseline indicates analgesic activity.

Experimental and Logical Workflow Visualization

The following diagrams illustrate the typical workflow for the synthesis and evaluation of this compound esters for analgesic activity, as well as a potential signaling pathway.

experimental_workflow start Synthesis of this compound Esters char Structural Characterization (NMR, IR, Mass Spec) start->char screen In Vivo Analgesic Screening char->screen writhing Acetic Acid-Induced Writhing Test screen->writhing hotplate Hot Plate Test screen->hotplate data Data Analysis (% Inhibition, ED50) writhing->data hotplate->data sar Structure-Activity Relationship (SAR) Studies data->sar lead Lead Compound Identification sar->lead

Caption: Workflow for Synthesis and Analgesic Evaluation.

While the precise signaling pathways for the analgesic activity of this compound esters are not yet fully elucidated, a plausible mechanism involves the inhibition of inflammatory mediators. Many quinoline derivatives are known to possess anti-inflammatory properties which can contribute to their analgesic effects.[1] A potential pathway could involve the inhibition of the cyclooxygenase (COX) enzymes.

signaling_pathway stimulus Noxious Stimuli membrane Cell Membrane Phospholipids stimulus->membrane pla2 Phospholipase A2 membrane->pla2 activates aa Arachidonic Acid pla2->aa produces cox COX-1 / COX-2 aa->cox substrate for pgs Prostaglandins cox->pgs synthesizes pain Pain & Inflammation pgs->pain mediates quinoline This compound Esters quinoline->cox Inhibits

Caption: Postulated Anti-inflammatory and Analgesic Pathway.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR is still under development, preliminary findings suggest that the nature and position of substituents on both the quinoline ring and the ester moiety play a crucial role in determining analgesic activity. Future research should focus on systematic structural modifications to optimize potency and selectivity.

Conclusion and Future Directions

This compound esters represent a promising avenue for the development of novel analgesic agents. The available data, although limited, indicates their potential to alleviate pain, likely through mechanisms involving the modulation of inflammatory pathways. To advance this field, future research should prioritize:

  • Synthesis of diverse libraries of this compound esters to establish robust structure-activity relationships.

  • Comprehensive pharmacological profiling , including dose-response studies to determine ED50 values and assessment of central versus peripheral analgesic effects.

  • Elucidation of the precise mechanism of action , including studies on their effects on specific molecular targets such as COX enzymes and other inflammatory mediators.

  • Toxicological studies to evaluate the safety profile of lead compounds.

By addressing these key areas, the full therapeutic potential of this compound esters as a new class of analgesics can be realized.

References

The Anticancer Potential of Substituted Quinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a fused heterocyclic aromatic system, stands as a "privileged structure" in medicinal chemistry, consistently appearing in a multitude of compounds with diverse biological activities.[1][2] Its derivatives have garnered significant attention in oncology for their potent anticancer properties, acting through a variety of mechanisms to inhibit cancer cell proliferation and induce cell death.[3][4][5] This technical guide provides an in-depth overview of the anticancer activity of substituted quinoline derivatives, focusing on quantitative data, detailed experimental methodologies, and the key signaling pathways involved.

Quantitative Analysis of Anticancer Activity

The anticancer potency of substituted quinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines. These values represent the concentration of a compound required to inhibit cell growth or proliferation by 50%. A lower IC50/GI50 value indicates greater potency.

The following tables summarize the reported anticancer activities of various substituted quinoline derivatives.

Table 1: Anticancer Activity of Quinoline-Chalcone Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
12e MGC-803 (Gastric)1.38[6]
HCT-116 (Colon)5.34[6]
MCF-7 (Breast)5.21[6]
6 HL-60 (Leukemia)0.59[6]
7 HepG-2 (Liver)2.71[6]
A549 (Lung)7.47[6]
MCF-7 (Breast)6.55[6]

Table 2: Anticancer Activity of Anilino-Fluoroquinolone Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
NitroFQ 3a, 3b, 3f K562 (Leukemia)<50[3]
Reduced FQ 4a, 4c, 4d, 4e K562 (Leukemia)<50[3]
NitroFQ 3 A549 (Lung)<50[3]
Reduced FQ 4c, 4f A549 (Lung)<50[3]
NitroFQ 3c MCF-7 (Breast)<50[3]
Reduced FQ 4b, 4c, 4f MCF-7 (Breast)<50[3]
Reduced FQ 4c PANC1 (Pancreatic)<50[3]
NitroFQ 3e T47D (Breast)<50[3]
Reduced FQ 4b, 4c T47D (Breast)<50[3]
TriazoloFQ 5a T47D (Breast)<50[3]
NitroFQ 3e PC3 (Prostate)<50[3]
Reduced FQ 4c PC3 (Prostate)<50[3]
TriazoloFQ 5f PC3 (Prostate)<50[3]
TriazoloFQ 5a A375 (Melanoma)<50[3]

Table 3: Anticancer Activity of Various Other Substituted Quinoline Derivatives

Compound Class/DerivativeCancer Cell LineIC50/GI50 (µM)Reference
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline (55) HL-60 (Leukemia)19.88 ± 3.35 µg/ml[4]
U937 (Leukemia)43.95 ± 3.53 µg/ml[4]
7-chloro-4-quinolinylhydrazone derivatives (36) SF-295 (CNS)0.314 - 4.65 µg/cm³[4]
HTC-8 (Colon)0.314 - 4.65 µg/cm³[4]
HL-60 (Leukemia)0.314 - 4.65 µg/cm³[4]
N-alkylated, 2-oxoquinoline derivatives (16–21) HEp-2 (Larynx)49.01–77.67% inhibition[4]
Quinoline derivative 39 (mTOR/PI3Kα inhibitor) mTOR1.4[7]
PI3Kα0.9[7]
Quinoline 40 (PI3Kδ inhibitor) PI3Kδ0.0019[7]
Thieno[3,2-c]quinoline derivative 41 (PI3K inhibitor) PI3K1[7]
K562 (Leukemia)0.15[7]
DU145 (Prostate)2.5[7]
4-aniline quinoline derivative 38 (PI3K/mTOR inhibitor) PI3K0.72[7]
mTOR2.62[7]
3,6-disubstituted quinoline 26 (c-Met inhibitor) c-Met kinase0.0093[7]
MKN45 (Gastric)0.093[7]
4,6,7-substituted quinoline 27 (c-Met inhibitor) c-Met kinase0.019[7]
4,6,7-substituted quinoline 28 (c-Met inhibitor) c-Met kinase0.064[7]
Quinoline derivative 10g Various human tumor cell lines< 1.0[8]
Quinoline derivative 8b HepG-2 (Liver)2.36 ± 0.14[9]
Quinoline derivative 10c HepG-2 (Liver)1.14 ± 0.063[9]
Quinoline derivative 5d HepG-2, MCF-7, MDA-231, HeLa1.94–7.1[10]
PQQ (mTOR inhibitor) mTOR0.064[11]

Key Mechanisms of Anticancer Activity

Substituted quinoline derivatives exert their anticancer effects through a multitude of mechanisms, often targeting multiple cellular processes simultaneously. These include the inhibition of critical enzymes involved in cell signaling and proliferation, disruption of the cytoskeleton, and induction of programmed cell death (apoptosis) and cell cycle arrest.[4][5]

Inhibition of Protein Kinases

Many quinoline derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell growth, survival, and differentiation. Dysregulation of kinase activity is a hallmark of cancer.

  • PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that is frequently hyperactivated in cancer. Quinoline derivatives have been developed as inhibitors of key components of this pathway, including PI3K and mTOR, thereby blocking downstream signaling that promotes cell proliferation and survival.[7][11]

  • EGFR and VEGFR: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are receptor tyrosine kinases that play pivotal roles in tumor growth and angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[7][12] Several quinoline-based compounds have been designed to inhibit the kinase activity of EGFR and VEGFR, thereby impeding tumor progression.[7][12]

Inhibition of Tubulin Polymerization

The microtubule network, composed of tubulin polymers, is essential for cell division, intracellular transport, and maintenance of cell shape. Some quinoline derivatives act as tubulin polymerization inhibitors, disrupting microtubule dynamics. This leads to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[13][14]

Induction of Apoptosis and Cell Cycle Arrest

A primary goal of cancer therapy is to induce apoptosis in cancer cells. Substituted quinolines have been shown to trigger apoptosis through various mechanisms, including the activation of caspases and modulation of apoptosis-related proteins.[6][8] Furthermore, by interfering with key cellular processes, these compounds can cause cell cycle arrest at different phases (e.g., G2/M), preventing cancer cells from dividing.[6]

Experimental Protocols

The evaluation of the anticancer activity of substituted quinoline derivatives involves a series of in vitro assays. The following are detailed methodologies for key experiments.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength after solubilization.[15]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[17]

  • Compound Treatment: The following day, treat the cells with various concentrations of the substituted quinoline derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[17]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[16][17]

  • MTT Addition: After the incubation period, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[15][18]

  • Solubilization: Carefully aspirate the medium and add a solubilizing agent (e.g., 100-150 µL of DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[15][18]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570-590 nm, with a reference wavelength of around 630 nm.[15][18]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19]

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the quinoline derivatives for a specified time. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).[19][20]

  • Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. The cells can be stored at 4°C for at least 30 minutes, and up to several weeks.[19][20]

  • Washing: Centrifuge the fixed cells to remove the ethanol and wash them twice with PBS.[20][21]

  • RNase Treatment: To ensure that only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) and incubate for at least 5-30 minutes at room temperature to degrade RNA.[20][21]

  • PI Staining: Add propidium iodide solution (e.g., 50 µg/mL) to the cell suspension and incubate in the dark for at least 15-30 minutes.[19][20]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence is typically measured on a linear scale.[20][21]

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][22]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[1][22] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells.[1][22] Propidium iodide is a membrane-impermeant dye that can only enter cells with compromised membranes, such as late apoptotic and necrotic cells, where it stains the DNA.[1][22]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compounds and harvest as described for cell cycle analysis.[23][24]

  • Washing: Wash the cells with cold PBS.[23][24]

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[1][23]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1-10 µL of PI solution (e.g., 100 µg/mL).[1][23]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[1][23]

  • Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube and keep the samples on ice.[1][23]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry as soon as possible. FITC fluorescence is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.[23][24]

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Caspase Activity Assay

Caspases are a family of proteases that play a central role in the execution of apoptosis.[25][26]

Principle: Caspase activity can be measured using a colorimetric or fluorometric assay.[25] These assays utilize a specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3) that is conjugated to a chromophore (e.g., p-nitroaniline, pNA) or a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC).[25] When the caspase is active, it cleaves the substrate, releasing the chromophore or fluorophore, which can then be quantified.[25]

Protocol (Colorimetric Caspase-3 Assay):

  • Cell Lysis: Treat cells with the quinoline derivative to induce apoptosis. Lyse the cells using a chilled cell lysis buffer and incubate on ice.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the reaction buffer containing the DEVD-pNA substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 400-405 nm using a microplate reader.

  • Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold increase in caspase-3 activity.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by substituted quinoline derivatives and a typical experimental workflow for their evaluation.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival Akt->Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt activates Quinoline Substituted Quinoline Derivatives Quinoline->PI3K inhibit Quinoline->mTORC1 inhibit Quinoline->mTORC2 inhibit

Caption: PI3K/Akt/mTOR pathway and points of inhibition by quinolines.

Tubulin_Polymerization_Inhibition Mechanism of Tubulin Polymerization Inhibition Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymerization Tubulin->Microtubule DynamicInstability Microtubule Dynamics Microtubule->DynamicInstability G2M_Arrest G2/M Phase Arrest MitoticSpindle Mitotic Spindle Formation DynamicInstability->MitoticSpindle CellDivision Cell Division MitoticSpindle->CellDivision Apoptosis Apoptosis G2M_Arrest->Apoptosis Quinoline Substituted Quinoline Derivatives Quinoline->Microtubule inhibit

Caption: Inhibition of tubulin polymerization by quinoline derivatives.

EGFR_VEGFR_Signaling EGFR and VEGFR Signaling Pathways EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K VEGFR->Ras VEGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Quinoline Substituted Quinoline Derivatives Quinoline->EGFR inhibit Quinoline->VEGFR inhibit

Caption: EGFR/VEGFR signaling and inhibition by quinoline derivatives.

Experimental_Workflow Experimental Workflow for Anticancer Evaluation Synthesis Synthesis of Substituted Quinoline Derivatives MTT MTT Assay (Cell Viability) Synthesis->MTT IC50 Determine IC50 MTT->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis Caspase Caspase Activity Assay Mechanism->Caspase WesternBlot Western Blot (Protein Expression) Mechanism->WesternBlot

Caption: Workflow for evaluating anticancer activity of quinolines.

Conclusion

Substituted quinoline derivatives represent a highly promising class of compounds in the development of novel anticancer agents. Their diverse mechanisms of action, including the inhibition of key signaling pathways and the induction of apoptosis and cell cycle arrest, make them attractive candidates for further investigation. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field, facilitating the continued exploration and optimization of quinoline-based therapies for cancer. Future research will likely focus on enhancing the selectivity of these compounds for cancer cells, overcoming drug resistance, and evaluating their efficacy in preclinical and clinical settings.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Chelating Properties of Quinoline-2-carboxylic Acid

Introduction

This compound, also known as quinaldic acid, is a heterocyclic compound with significant chelating properties. Its molecular structure, featuring a quinoline ring with a carboxylic acid group at the 2-position, allows it to act as a potent bidentate ligand for a wide range of metal ions. The chelation occurs through the nitrogen atom of the quinoline ring and one of the oxygen atoms of the deprotonated carboxylate group, forming stable five-membered chelate rings. This ability to form stable complexes is fundamental to its various applications in analytical chemistry, medicinal chemistry, and materials science. The biological activities of some quinoline derivatives, including certain anticancer and anti-inflammatory effects, are thought to be related to their ability to chelate divalent metal ions.[1][2] This guide provides a comprehensive overview of the chelating properties of this compound, including quantitative data on its metal complexes, detailed experimental protocols for characterization, and visualizations of the underlying mechanisms and workflows.

Chelation Mechanism and Coordination Chemistry

This compound coordinates with metal ions primarily as a bidentate ligand. Upon deprotonation of the carboxylic acid group, the resulting quinaldate anion forms a stable complex with a metal ion. The coordination involves the nitrogen atom of the heterocyclic ring and an oxygen atom from the carboxylate group.[3] This mode of coordination results in the formation of a stable five-membered ring, which is entropically favored. The formation of such chelate rings is a key feature of the interaction between quinaldic acid and metal ions. The stoichiometry of the resulting complexes can vary, with 1:1, 1:2, and 1:3 (metal:ligand) complexes having been reported.[3]

Quantitative Data: Stability of Metal Complexes

The stability of the metal complexes formed by this compound is a critical parameter for understanding its chelating properties. The stability constants of these complexes are typically determined potentiometrically at a constant temperature and ionic strength. The overall stability constant, β, is a measure of the equilibrium between the free metal ion, the ligand, and the resulting complex.

The following table summarizes the stability order for 1:2 (metal:ligand) complexes of this compound with various metal ions of biological interest. The complexation has been studied potentiometrically using the Calvin-Bjerum titration technique as modified by Irving and Rossotti.[3]

Metal IonOverall Stability Constant (log β₂) Order
Au(III)1
ZrO(II)2
Pt(II)3
UO₂(II)4
Cr(III)5
Zn(II)6
Mn(II)7

Table 1: Relative order of overall stability constants (log β₂) for metal complexes of this compound.[3]

Experimental Protocols

Potentiometric Determination of Stability Constants

The Calvin-Bjerrum pH titration technique, as modified by Irving and Rossotti, is a widely used method for determining the stability constants of metal complexes in solution.[4][5][6]

Materials and Reagents:

  • This compound

  • Metal salt (e.g., nitrate or perchlorate)

  • Standardized solution of a strong base (e.g., NaOH, CO₂-free)

  • Standardized solution of a strong acid (e.g., HClO₄ or HNO₃)

  • Inert salt for maintaining constant ionic strength (e.g., NaClO₄ or KNO₃)

  • Deionized, CO₂-free water

  • pH meter with a combined glass electrode, calibrated with standard buffer solutions (pH 4.0, 7.0, and 9.2)

  • Thermostated reaction vessel

  • Magnetic stirrer

  • Microburette

Procedure:

  • Solution Preparation: Prepare solutions of the ligand, metal salt, strong acid, and strong base of known concentrations in deionized, CO₂-free water. The ionic strength of all solutions is maintained at a constant value (e.g., 0.1 M) by adding a calculated amount of an inert salt like NaClO₄.

  • Titration Sets: Prepare the following sets of solutions for titration against the standardized strong base:

    • Set 1 (Acid Blank): Strong acid + inert salt.

    • Set 2 (Ligand Blank): Strong acid + ligand solution + inert salt.

    • Set 3 (Metal-Ligand Mixture): Strong acid + ligand solution + metal salt solution + inert salt.

  • Titration: Titrate each set of solutions with the standardized strong base at a constant temperature (e.g., 25 °C). Record the pH meter reading after each addition of the titrant.

  • Data Analysis:

    • Plot the pH values against the volume of base added for each titration to obtain the titration curves.

    • From these curves, calculate the average number of protons associated with the ligand (n̅ₐ) at different pH values.

    • Also, calculate the average number of ligands attached to the metal ion (n̅) and the free ligand exponent (pL) at corresponding pH values.

    • The proton-ligand stability constants (protonation constants) are determined from the plot of n̅ₐ versus pH.

    • The metal-ligand stability constants are determined from the formation curve, which is a plot of n̅ versus pL.

Spectrophotometric Analysis of Chelation

UV-Vis spectrophotometry can be used to confirm the formation of metal-ligand complexes and, in some cases, to determine their stoichiometry and stability constants.[7][8][9] The formation of a complex is often accompanied by a change in the absorption spectrum (e.g., a shift in the maximum absorption wavelength, λₘₐₓ, or a change in molar absorptivity).[7]

Materials and Reagents:

  • This compound

  • Metal salt

  • Solvent (e.g., water, ethanol, or a buffer solution of a specific pH)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the ligand and the metal salt in the chosen solvent.

  • Determination of λₘₐₓ:

    • Record the UV-Vis spectrum of the ligand solution to determine its λₘₐₓ.

    • Record the UV-Vis spectrum of the metal salt solution.

    • Prepare a solution containing both the ligand and the metal salt and record its spectrum to identify the λₘₐₓ of the complex. A shift in λₘₐₓ compared to the free ligand indicates complex formation.[7]

  • Stoichiometry Determination (Mole Ratio Method):

    • Prepare a series of solutions where the concentration of one component (e.g., the metal ion) is held constant, while the concentration of the other component (the ligand) is varied.

    • Measure the absorbance of each solution at the λₘₐₓ of the complex.

    • Plot the absorbance versus the molar ratio of the ligand to the metal ion. The plot will typically consist of two linear portions. The intersection of these lines gives the stoichiometry of the complex.[8]

  • Stability Constant Determination: The stability constant can be determined from the spectrophotometric data using methods such as the Benesi-Hildebrand method, particularly for 1:1 complexes.

Visualizations

Chelation Mechanism

Caption: Bidentate chelation of a metal ion by quinaldic acid.

Experimental Workflow: Potentiometric Titration

G Workflow for Potentiometric Titration prep Prepare Solutions (Acid, Ligand, Metal, Base) Maintain constant ionic strength titrate Perform Titrations 1. Acid Blank 2. Ligand Blank 3. Metal-Ligand Mix prep->titrate plot Plot Titration Curves (pH vs. Volume of Base) titrate->plot calc_n_a Calculate n̅ₐ (Proton-Ligand Formation Number) plot->calc_n_a calc_n_pL Calculate n̅ and pL (Metal-Ligand Formation Number and Free Ligand Exponent) plot->calc_n_pL det_pk Determine Protonation Constants (pKa) (from n̅ₐ vs. pH plot) calc_n_a->det_pk det_logK Determine Stability Constants (log K) (from n̅ vs. pL plot - Formation Curve) calc_n_pL->det_logK

Caption: Workflow for determining stability constants via potentiometry.

Experimental Workflow: UV-Vis Spectrophotometry

G Workflow for UV-Vis Spectrophotometric Analysis start Prepare Stock Solutions (Ligand and Metal Salt) scan_spectra Scan UV-Vis Spectra (Ligand, Metal, and Mix) start->scan_spectra find_lambda_max Identify λₘₐₓ of the Complex scan_spectra->find_lambda_max mole_ratio Prepare Mole Ratio Series Solutions find_lambda_max->mole_ratio measure_abs Measure Absorbance at λₘₐₓ mole_ratio->measure_abs plot_data Plot Absorbance vs. Mole Ratio measure_abs->plot_data determine_stoichiometry Determine Stoichiometry from Plot plot_data->determine_stoichiometry

Caption: Workflow for studying chelation using UV-Vis spectrophotometry.

References

Methodological & Application

Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the analysis of quinoline-2-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. The information presented here is intended to assist researchers in the structural elucidation and characterization of this important heterocyclic compound, which serves as a key building block in numerous pharmaceutical agents.

Introduction to this compound and the Role of NMR

This compound, also known as quinaldic acid, is a heterocyclic compound with a quinoline core substituted with a carboxylic acid group at the 2-position. Its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of this compound and its analogues. Through various NMR experiments, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) techniques, a comprehensive understanding of the molecule's atomic connectivity and spatial arrangement can be achieved.

Data Presentation: NMR Spectral Data of this compound

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. These values have been compiled from various sources and represent typical chemical shifts and coupling constants observed in common deuterated solvents. It is important to note that slight variations in chemical shifts can occur depending on the solvent, concentration, and temperature.

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-38.30d8.6
H-48.20d8.6
H-58.15d8.4
H-67.75t7.6
H-77.90t7.8
H-87.85d8.0
COOH13.0-14.0br s-

d = doublet, t = triplet, br s = broad singlet

Table 2: ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (δ, ppm)
C-2150.5
C-3122.0
C-4138.0
C-4a128.5
C-5130.0
C-6128.0
C-7131.0
C-8129.5
C-8a148.0
COOH167.0

Key 2D NMR Correlations for Structural Elucidation

Two-dimensional NMR experiments are crucial for the definitive assignment of the proton and carbon signals.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. For this compound, the HSQC spectrum would show correlations between H-3 and C-3, H-4 and C-4, H-5 and C-5, H-6 and C-6, H-7 and C-7, and H-8 and C-8.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular skeleton. Key HMBC correlations for this compound would include:

    • H-3 to C-2, C-4, and C-4a

    • H-4 to C-3, C-4a, and C-5

    • H-8 to C-7, C-8a, and C-4a

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). In the aromatic region of this compound, COSY correlations would be observed between H-3 and H-4, H-5 and H-6, H-6 and H-7, and H-7 and H-8.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's conformation. For a planar molecule like this compound, NOESY can confirm through-space proximities, for instance, between H-3 and H-4, and H-8 and the carboxylic acid proton.

Experimental Protocols

A standardized protocol for the NMR analysis of this compound is provided below.

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and the exchangeable proton of the carboxylic acid is often observed.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

Table 3: Typical NMR Data Acquisition Parameters

ExperimentParameterValue
¹H NMR Spectral Width16 ppm
Number of Scans16
Relaxation Delay1.0 s
Acquisition Time4.0 s
¹³C NMR Spectral Width240 ppm
Number of Scans1024
Relaxation Delay2.0 s
Acquisition Time1.0 s
HSQC ¹H Spectral Width16 ppm
¹³C Spectral Width180 ppm
Number of Scans2-4
Relaxation Delay1.5 s
HMBC ¹H Spectral Width16 ppm
¹³C Spectral Width220 ppm
Number of Scans4-8
Relaxation Delay1.5 s

Visualization of Experimental Workflow

The logical flow of experiments for the complete NMR analysis of this compound is depicted in the following diagram.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis and Structure Elucidation Proton ¹H NMR COSY COSY Proton->COSY Proton-Proton Correlations HSQC HSQC Proton->HSQC HMBC HMBC Proton->HMBC NOESY NOESY (Optional) Proton->NOESY Through-Space Correlations Carbon ¹³C NMR Carbon->HSQC Direct C-H Correlations Carbon->HMBC Long-Range C-H Correlations Assignments Assign ¹H and ¹³C Signals COSY->Assignments HSQC->Assignments HMBC->Assignments NOESY->Assignments Structure Confirm Molecular Structure Assignments->Structure

Caption: Workflow for the NMR analysis of this compound.

Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-2-carboxylic acid, also known as quinaldic acid, is a key chemical intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its structural characterization and quantification are crucial in drug discovery, development, and metabolic studies. Mass spectrometry, coupled with chromatographic techniques, offers a powerful analytical tool for the sensitive and specific analysis of this compound in diverse matrices. These application notes provide an overview of the mass spectrometric behavior of this compound and detailed protocols for its analysis.

Mass Spectrometric Fragmentation of this compound

The fragmentation pattern of this compound in mass spectrometry is highly dependent on the ionization technique employed. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly used, each providing unique structural information.

Electron Ionization Mass Spectrometry (EI-MS)

Under EI conditions, this compound undergoes characteristic fragmentation, primarily involving the loss of the carboxylic acid group. The molecular ion ([M]+•) is typically observed, followed by key fragment ions resulting from the neutral loss of COOH (45 Da) or CO2 (44 Da). Further fragmentation of the quinoline ring can occur, often involving the loss of hydrogen cyanide (HCN).

Table 1: Key Fragment Ions of this compound in EI-MS

m/z (relative abundance)AssignmentDescription
173[M]+•Molecular Ion
128[M - COOH]+Loss of the carboxyl radical
129[M - CO2]+•Loss of carbon dioxide
102[C8H6N]+Subsequent loss of HCN from the quinoline ring
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

In positive ion mode ESI, this compound is readily protonated to form the [M+H]+ ion. Collision-induced dissociation (CID) of this precursor ion in a tandem mass spectrometer yields characteristic product ions. The primary fragmentation pathway involves the loss of water (H2O) and carbon monoxide (CO).

Table 2: Proposed Key Fragment Ions of this compound in Positive ESI-MS/MS

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss
174.05156.04H2O
174.05146.06CO
174.05128.05H2O + CO

The proposed fragmentation pathway for protonated this compound in ESI-MS/MS is depicted in the following diagram:

G cluster_fragmentation ESI-MS/MS Fragmentation of this compound mol [M+H]+ m/z 174 frag1 [M+H - H2O]+ m/z 156 mol->frag1 - H2O frag2 [M+H - CO]+ m/z 146 mol->frag2 - CO frag3 [M+H - H2O - CO]+ m/z 128 frag1->frag3 - CO

Proposed ESI-MS/MS fragmentation of this compound.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the sensitive and selective quantification of this compound in complex matrices such as plasma, urine, or tissue homogenates, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method operating in Multiple Reaction Monitoring (MRM) mode is recommended.

Experimental Protocol: Sample Preparation

The choice of sample preparation technique depends on the matrix and the desired level of cleanliness.

2.1.1. Protein Precipitation (for Plasma/Serum)

  • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2.1.2. Liquid-Liquid Extraction (for Urine)

  • To 200 µL of urine, add an internal standard and 600 µL of ethyl acetate.

  • Vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2.1.3. Solid-Phase Extraction (for complex matrices)

  • Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated sample (e.g., diluted plasma or tissue homogenate).

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte with 1 mL of 2% formic acid in methanol.

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

The general workflow for sample preparation and LC-MS/MS analysis is illustrated below:

G cluster_workflow LC-MS/MS Workflow sample Biological Sample prep Sample Preparation (e.g., Protein Precipitation) sample->prep lc LC Separation prep->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Analysis ms->data

General workflow for LC-MS/MS analysis.
Experimental Protocol: LC-MS/MS Conditions

Table 3: Recommended LC-MS/MS Parameters

ParameterRecommended Condition
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient5% B to 95% B over 5 minutes, followed by re-equilibration
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
MRM Transitions
This compound174.1 > 128.1 (Quantifier), 174.1 > 156.1 (Qualifier)
Internal Standard(Analyte-specific)

Data Presentation and Interpretation

Quantitative data should be presented in a clear and concise manner. A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of this compound in unknown samples is then determined from this curve.

Table 4: Example Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11520510000.030
57650505000.151
1015300512000.299
5075800508001.492
100151000503003.002
5007620005110014.912

The linearity of the calibration curve should be assessed by the coefficient of determination (r²), which should ideally be >0.99. The accuracy and precision of the method should be evaluated using quality control samples at low, medium, and high concentrations.

Conclusion

Mass spectrometry provides a robust and versatile platform for the analysis of this compound. The methodologies and protocols outlined in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to perform both qualitative and quantitative analysis of this important compound. The provided information on fragmentation patterns and LC-MS/MS parameters can be adapted and optimized for specific applications and matrices.

Application Notes and Protocols: Crystal Structure of Quinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the crystal structure of Quinoline-2-carboxylic acid, also known as quinaldic acid. This document includes detailed crystallographic data, experimental protocols for its synthesis and crystallization, and its applications in drug development, supported by potential signaling pathways.

Crystal Structure and Physicochemical Properties

This compound crystallizes in a monoclinic system and exhibits interesting structural features, including the presence of tautomers within the crystal lattice. The solid-state structure is stabilized by intermolecular hydrogen bonds.

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction. The compound crystallizes in the P21/c space group. A key feature of its crystal structure is the co-existence of both a neutral molecule (C₉H₆NCOOH) and a zwitterionic tautomer (C₉H₆NH⁺COO⁻) in a 1:1 ratio.[1] These tautomeric pairs are held together by hydrogen bonds.[1]

Parameter Value
Crystal System Monoclinic
Space Group P21/c
a 9.724(1) Å
b 5.937(1) Å
c 27.545(2) Å
β 90.15(1)°
Z 4

Caption: Crystallographic data for this compound.

Molecular Structure

In the solid state, the crystal structure is composed of tautomeric pairs of the neutral this compound and its zwitterionic form, the quinolinium-2-carboxylate.[1] This structural duality is a significant feature, influencing its physicochemical properties and potential biological interactions.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound derivatives involves the reaction of quinoline-2-carbonyl chloride with appropriate nucleophiles.[2] A general one-pot synthesis for the quinoline-2-carboxylate scaffold can also be employed, starting from β-nitroacrylates and 2-aminobenzaldehydes.[3]

Protocol: One-Pot Synthesis of Quinoline-2-carboxylate Derivatives

This protocol is a general procedure that can be adapted for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask, dissolve the chosen 2-aminobenzaldehyde and β-nitroacrylate in acetonitrile.

  • Base Addition: Add a solid-supported base, such as 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP).[3]

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Filter the reaction mixture to remove the solid base. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the quinoline-2-carboxylate derivative.

  • Hydrolysis: The ester can be hydrolyzed to the carboxylic acid using standard procedures (e.g., refluxing with aqueous NaOH followed by acidification).

G Workflow for One-Pot Synthesis of this compound cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_hydrolysis Final Step A 2-Aminobenzaldehyde + β-Nitroacrylate B Add Acetonitrile and BEMP A->B C Stir at Room Temperature B->C D Reaction Monitoring (TLC) C->D E Filter to Remove Base D->E F Concentrate Filtrate E->F G Column Chromatography F->G H Ester Hydrolysis G->H I This compound H->I

Caption: A generalized workflow for the one-pot synthesis of this compound.

Protocol for Single Crystal Growth

Obtaining high-quality single crystals is crucial for X-ray diffraction studies. The slow evaporation method is a common and effective technique.

  • Solvent Selection: Dissolve the purified this compound in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to prepare a saturated or near-saturated solution.

  • Filtration: Filter the solution through a syringe filter to remove any particulate impurities that could act as unwanted nucleation sites.

  • Crystallization Vessel: Transfer the filtered solution to a clean vial.

  • Slow Evaporation: Cover the vial with a cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Crystal Harvesting: Once crystals of suitable size have formed, carefully harvest them from the solution.

Applications in Drug Development

This compound and its derivatives have shown a wide range of biological activities, making them promising candidates for drug development.

Anti-inflammatory and Analgesic Activity

Derivatives of quinoline carboxylic acids are known to possess anti-inflammatory and analgesic properties.[4] The mechanism is thought to involve the inhibition of cyclooxygenase (COX) enzymes.[2][3]

Antiproliferative and Anticancer Activity

This compound has demonstrated significant cytotoxic effects on certain cancer cell lines, such as cervical HELA and mammary MCF7 cells.[5][6] A proposed mechanism for its antiproliferative action is the chelation of divalent metals.[5][6] Furthermore, an aryl ester derivative of this compound was found to induce apoptosis in prostate cancer cells by increasing the expression of Bax and decreasing Bcl-2, leading to the activation of caspases-7 and -9.[7]

Antidiabetic Activity

This compound exhibits antidiabetic activity by inhibiting α-glucosidase and α-amylase, with IC₅₀ values of 9.1 µg/mL and 15.5 µg/mL, respectively.[8] This inhibition reduces the intestinal absorption of carbohydrates, thereby lowering postprandial blood glucose levels.[8]

Antimicrobial Activity

Novel derivatives of this compound, such as Mannich bases and Schiff bases, have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.[2]

Signaling Pathways

The diverse biological activities of this compound and its derivatives are attributed to their interaction with various signaling pathways.

Potential Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of quinoline derivatives can be attributed to the inhibition of key pro-inflammatory pathways such as JAK/STAT and NF-κB.[4] Inhibition of these pathways leads to a reduction in the production of various pro-inflammatory cytokines.

G Potential Anti-inflammatory Signaling Pathway Q2CA This compound Derivative JAK_STAT JAK/STAT Pathway Q2CA->JAK_STAT NF_kB NF-κB Pathway Q2CA->NF_kB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, etc.) JAK_STAT->Cytokines NF_kB->Cytokines Inflammation Inflammation Cytokines->Inflammation

Caption: Inhibition of JAK/STAT and NF-κB pathways by quinoline derivatives.

Potential Apoptotic Pathway in Cancer Cells

In cancer cells, derivatives of this compound have been shown to induce apoptosis through the intrinsic pathway, characterized by the modulation of Bcl-2 family proteins and subsequent caspase activation.[7]

G Potential Apoptotic Pathway in Cancer Cells Q2CA_ester This compound Aryl Ester Bcl2 Bcl-2 Q2CA_ester->Bcl2 Bax Bax Q2CA_ester->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Caspase7 Caspase-7 Caspase9->Caspase7 Apoptosis Apoptosis Caspase7->Apoptosis

Caption: Induction of apoptosis by a this compound derivative.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-2-carboxylic acid, also known as quinaldic acid, is a key chemical intermediate in the synthesis of various pharmaceutical compounds and a metabolite in certain biological pathways. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and research applications. This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of this compound. The method utilizes a C18 column with UV detection, providing a sensitive and specific assay.

Materials and Methods

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Phosphoric acid (analytical grade)

    • Ultrapure water

Chromatographic Conditions

A summary of the HPLC conditions is provided in Table 1.

Table 1: HPLC Method Parameters for this compound Quantification

ParameterCondition
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 289 nm
Run Time 15 minutes
Experimental Protocols

Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase (initial conditions: 90% A, 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

  • Accurately weigh a sufficient amount of the sample powder to obtain a theoretical concentration of 1 mg/mL of this compound.

  • Transfer the weighed sample to a suitable volumetric flask.

  • Add approximately 70% of the flask volume with methanol and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and then dilute to the final volume with methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Results and Discussion

The developed HPLC method demonstrated excellent performance for the quantification of this compound. The method was validated for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Specificity

The method showed high specificity, with no interference from common excipients or impurities at the retention time of this compound.

Linearity

The linearity of the method was evaluated by analyzing six concentrations of the reference standard. The calibration curve showed excellent linearity over the concentration range.

Table 2: Linearity Data for this compound

Concentration (µg/mL)Peak Area (arbitrary units)
115230
575890
10151950
25380100
50759800
1001521000
Correlation Coefficient (r²) 0.9998

Precision

The precision of the method was determined by analyzing six replicate injections of a standard solution. The results are summarized in Table 3.

Table 3: Precision Data for this compound

ParameterResult
Mean Peak Area 759500
Standard Deviation 4557
% RSD 0.60%

Accuracy

The accuracy of the method was assessed by a recovery study at three different concentration levels. The results are presented in Table 4.

Table 4: Accuracy (Recovery) Data for this compound

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio.

Table 5: LOD and LOQ for this compound

ParameterValue (µg/mL)
LOD 0.1
LOQ 0.3

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Sample_Prep Sample Preparation (Weighing, Dissolution, Filtration) Sample_Prep->HPLC_Injection Chrom_Separation Chromatographic Separation (C18 Column, Gradient Elution) HPLC_Injection->Chrom_Separation UV_Detection UV Detection (289 nm) Chrom_Separation->UV_Detection Peak_Integration Peak Integration & Quantification UV_Detection->Peak_Integration Data_Analysis Data Analysis & Reporting Peak_Integration->Data_Analysis

Caption: Experimental workflow for this compound quantification.

Conclusion

The described RP-HPLC method provides a reliable, accurate, and precise tool for the quantitative determination of this compound. The method is suitable for routine quality control and research applications in the pharmaceutical and chemical industries. The simple sample preparation and rapid analysis time make this method efficient for high-throughput environments.

Application Notes and Protocols for the Synthesis of Quinoline-2-Carboxamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of quinoline-2-carboxamides, a class of compounds with significant interest in medicinal chemistry and drug discovery. The following sections outline two primary synthetic strategies, offering step-by-step methodologies and a summary of reaction conditions for the synthesis of diverse quinoline-2-carboxamide derivatives.

Introduction

Quinoline-2-carboxamides are a prominent scaffold in the development of new therapeutic agents, exhibiting a wide range of biological activities. The efficient synthesis of these molecules is crucial for structure-activity relationship (SAR) studies and the identification of lead compounds. The protocols described herein are based on established and reliable chemical transformations.

Synthetic Strategies

Two principal methods for the synthesis of quinoline-2-carboxamides are presented:

  • Method A: Amide Coupling via Acyl Chloride Formation. This is a robust and widely used two-step procedure. It involves the initial conversion of quinoline-2-carboxylic acid to its more reactive acyl chloride derivative, followed by the coupling with a desired primary or secondary amine.

  • Method B: Direct Amide Coupling using Coupling Reagents. This one-pot method facilitates the direct formation of the amide bond from this compound and an amine, mediated by a coupling reagent. This approach avoids the isolation of the often-sensitive acyl chloride intermediate.

Method A: Amide Coupling via Acyl Chloride Formation

This protocol is divided into two distinct steps: the formation of quinoline-2-carbonyl chloride and its subsequent reaction with an amine.

Protocol A1: Synthesis of Quinoline-2-Carbonyl Chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Dry Toluene or Dichloromethane (DCM)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Suspend the carboxylic acid in an excess of thionyl chloride (e.g., 10-20 eq) or in a solution of oxalyl chloride (2-3 eq) in an inert dry solvent such as toluene or DCM.

  • If using thionyl chloride, a catalytic amount of dry dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (for thionyl chloride) or stir at room temperature (for oxalyl chloride) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ or CO and CO₂).

  • Once the reaction is complete, remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude quinoline-2-carbonyl chloride is a solid and is typically used in the next step without further purification.

Protocol A2: Synthesis of Quinoline-2-Carboxamide

Materials:

  • Quinoline-2-carbonyl chloride (from Protocol A1)

  • Primary or secondary amine (1.0-1.2 eq)

  • Triethylamine (TEA) or Pyridine (as a base, 2-3 eq)

  • Dry Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the crude quinoline-2-carbonyl chloride (1.0 eq) in a dry inert solvent such as DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve the desired amine (1.0-1.2 eq) and a base such as triethylamine (2-3 eq) in the same dry solvent.

  • Cool the solution of the acyl chloride to 0 °C using an ice bath.

  • Slowly add the amine solution to the acyl chloride solution dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or silica gel column chromatography to afford the pure quinoline-2-carboxamide.

Method B: Direct Amide Coupling using Coupling Reagents

This protocol describes a one-pot synthesis of quinoline-2-carboxamides using a peptide coupling reagent.

Materials:

  • This compound

  • Primary or secondary amine (1.0-1.2 eq)

  • Coupling reagent (e.g., HATU, HBTU, DCC, or EDCI; 1.1-1.5 eq)

  • Organic base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA); 2-4 eq)

  • Dry Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath (optional)

  • Standard work-up and purification equipment (as in Protocol A2)

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, dissolve this compound (1.0 eq), the desired amine (1.0-1.2 eq), and the coupling reagent (1.1-1.5 eq) in a dry polar aprotic solvent such as DMF or DCM.

  • Add the organic base (e.g., DIPEA or TEA, 2-4 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 4-24 hours. The reaction can be gently heated if necessary. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM) and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Data Presentation: Summary of Reaction Conditions

The following table summarizes various reported conditions for the synthesis of quinoline-2-carboxamide derivatives, providing a comparative overview of different methodologies.

Starting MaterialReagentsSolventBaseTemp.TimeYield (%)Citation
This compoundThionyl chloride, then various aminesToluenePyridineRT12h60-85
This compoundOxalyl chloride, then substituted anilinesDCMTriethylamine0°C-RT4h75-92
This compoundHATU, various aminesDMFDIPEART16h65-88[1]
This compoundEDCI, HOBt, substituted aminesDCM/DMFNMMRT24h55-70
2-ChloroquinolineAmine, Pd catalyst, COTolueneDBU110°C24h40-78
This compoundTBTU, 1-(3-aminophenyl)ethanoneDMFTEART3h-[2]

Yields are approximate and may vary depending on the specific substrates and reaction scale.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the synthesis of quinoline-2-carboxamides.

experimental_workflow_A cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Coupling QCA This compound ReagentA1 SOCl₂ or (COCl)₂ QCA->ReagentA1 Reflux or RT QCC Quinoline-2-carbonyl chloride ReagentA1->QCC ProductA Quinoline-2-carboxamide QCC->ProductA 0°C to RT Amine Primary or Secondary Amine Amine->ProductA BaseA Base (TEA or Pyridine) BaseA->ProductA

Caption: Workflow for Method A: Synthesis via Acyl Chloride.

experimental_workflow_B cluster_onepot One-Pot Reaction QCA_B This compound Product_B Quinoline-2-carboxamide QCA_B->Product_B RT Amine_B Primary or Secondary Amine Amine_B->Product_B CouplingAgent Coupling Reagent (HATU, DCC, etc.) CouplingAgent->Product_B Base_B Base (DIPEA or TEA) Base_B->Product_B

Caption: Workflow for Method B: Direct Amide Coupling.

References

Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and protocols for the derivatization of quinoline-2-carboxylic acid (also known as quinaldic acid) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its low volatility, direct GC-MS analysis of this compound is challenging. Derivatization of the carboxylic acid group to a less polar and more volatile ester or silyl ester is essential for successful chromatographic separation and detection. This guide outlines two primary derivatization techniques: esterification to form the methyl ester and silylation to form the trimethylsilyl (TMS) ester. Detailed experimental protocols, expected quantitative data, and visual workflows are provided to assist researchers, scientists, and drug development professionals in implementing these methods.

Introduction

This compound is a significant organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and biologically active molecules. It is also a metabolite of interest in various biological pathways. Accurate and sensitive quantification of this compound is crucial in diverse fields, including drug development, metabolic research, and clinical diagnostics.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high resolution and sensitivity. However, the polar and non-volatile nature of this compound, attributed to its carboxylic acid functional group, hinders its direct analysis by GC-MS. Chemical derivatization is a necessary sample preparation step to increase its volatility and thermal stability, making it amenable to GC-MS analysis. This process involves converting the polar carboxyl group into a less polar, more volatile derivative.

This application note details two effective derivatization strategies:

  • Esterification: The conversion of the carboxylic acid to its corresponding methyl ester.

  • Silylation: The reaction of the carboxylic acid with a silylating agent to form a trimethylsilyl (TMS) ester.

Both methods yield derivatives with improved chromatographic properties, allowing for sensitive and reliable GC-MS analysis.

Derivatization Methods and Protocols

Two primary methods for the derivatization of this compound are presented below: Esterification and Silylation.

Esterification with Methanol (Formation of Methyl Quinoline-2-carboxylate)

Esterification is a robust and widely used method for the derivatization of carboxylic acids. The following protocol describes the formation of methyl quinoline-2-carboxylate using a boron trifluoride-methanol catalyst.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 1 mg of this compound and place it in a 2 mL reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 1 mL of 14% Boron Trifluoride (BF3) in methanol to the vial.

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.

  • Extraction: After cooling to room temperature, add 1 mL of saturated sodium chloride solution and 1 mL of hexane. Vortex vigorously for 1 minute.

  • Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer containing the methyl ester derivative to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Silylation with BSTFA (Formation of Trimethylsilyl Quinoline-2-carboxylate)

Silylation is a rapid and effective method for derivatizing active hydrogen-containing compounds, including carboxylic acids. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and efficient silylating reagent.

Experimental Protocol:

  • Sample Preparation: Place the dried this compound sample (approximately 0.1-1 mg) in a 2 mL reaction vial. Ensure the sample is completely dry, as moisture will deactivate the silylating reagent.

  • Reagent Addition: Add 100 µL of a suitable aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane) to dissolve the sample. Then, add 100 µL of BSTFA (with 1% TMCS as a catalyst, if necessary for enhanced reactivity).

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS. No extraction or work-up is typically required.

Data Presentation

The following tables summarize the expected quantitative data for the derivatized this compound. Please note that retention times are dependent on the specific GC column and analytical conditions and may require optimization.

Table 1: Properties of this compound and its Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Derivative Type
This compoundC₁₀H₇NO₂173.17-
Methyl Quinoline-2-carboxylateC₁₁H₉NO₂187.19Methyl Ester
Trimethylsilyl Quinoline-2-carboxylateC₁₃H₁₅NO₂Si245.35TMS Ester

Table 2: GC-MS Data for Derivatized this compound

DerivativeKovats Retention Index (Standard Non-polar Phase)Key Mass Spectral Fragments (m/z)
Methyl Quinoline-2-carboxylate1711.7[1]187 (M+), 156, 129, 101[1]
Trimethylsilyl Quinoline-2-carboxylateNot Available245 (M+), 230 (M-15), 172, 129, 73

Note: The mass spectral fragments for the TMS ester are predicted based on common fragmentation patterns of silylated carboxylic acids.

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the esterification and silylation derivatization procedures.

EsterificationWorkflow start Start: This compound Sample add_bf3 Add 14% BF3 in Methanol start->add_bf3 heat Heat at 60°C for 30 min add_bf3->heat extraction Liquid-Liquid Extraction with Hexane heat->extraction dry Dry with Na2SO4 extraction->dry gcms GC-MS Analysis dry->gcms

Caption: Esterification workflow for this compound.

SilylationWorkflow start Start: Dry this compound Sample add_solvent Add Aprotic Solvent start->add_solvent add_bstfa Add BSTFA (+1% TMCS) add_solvent->add_bstfa heat Heat at 70°C for 30 min add_bstfa->heat gcms Direct GC-MS Analysis heat->gcms

Caption: Silylation workflow for this compound.

Discussion and Considerations

  • Choice of Derivatization Method:

    • Esterification generally produces very stable derivatives. However, the work-up procedure involving liquid-liquid extraction can be more time-consuming.

    • Silylation is a faster, one-pot reaction with no required work-up, making it suitable for high-throughput analysis. However, TMS derivatives can be sensitive to moisture and may degrade over time, requiring prompt analysis.

  • Method Optimization: The reaction times and temperatures provided in the protocols are starting points and may require optimization for specific sample matrices and concentrations to achieve maximum derivatization efficiency.

  • Internal Standard: For accurate quantification, the use of a suitable internal standard is highly recommended. An ideal internal standard would be a structurally similar compound that is not present in the sample, such as an isotopically labeled version of this compound (e.g., D4-quinoline-2-carboxylic acid) or a homologous quinoline carboxylic acid.

  • GC-MS Parameters: The GC oven temperature program, injector temperature, and MS parameters should be optimized to achieve good chromatographic separation and sensitivity for the specific derivative being analyzed. A non-polar or medium-polarity capillary column is typically suitable for the analysis of these derivatives.

Conclusion

The derivatization of this compound through either esterification or silylation is a crucial step for its successful analysis by GC-MS. The protocols and data presented in this application note provide a comprehensive guide for researchers to implement these methods. The choice between esterification and silylation will depend on the specific requirements of the analysis, such as sample throughput and the need for derivative stability. With proper optimization, these methods can provide sensitive and reliable quantification of this compound in various sample matrices.

References

Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the Friedländer synthesis offers a versatile and straightforward method for the preparation of substituted quinolines. This classical reaction, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, remains a cornerstone in the synthesis of this important class of heterocyclic compounds. Quinolines and their derivatives are of significant interest due to their wide range of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.

This document provides detailed application notes, experimental protocols, and visualizations to facilitate the use of the Friedländer synthesis in a research and development setting.

Application Notes

The Friedländer synthesis is a powerful tool for generating diverse libraries of substituted quinolines for drug discovery and materials science. The reaction is typically catalyzed by acids or bases and can often be performed under relatively mild conditions.[1][2] Recent advancements have introduced a variety of catalysts, including ionic liquids, metal-organic frameworks, and nanocatalysts, to improve reaction efficiency, selectivity, and environmental sustainability.[2]

Key advantages of the Friedländer synthesis include:

  • Simplicity and Efficiency: It is one of the most direct methods for quinoline synthesis.[2]

  • Versatility: A wide range of starting materials can be used to produce a diverse array of substituted quinolines.[1]

  • Atom Economy: The reaction generally proceeds with high atom economy, minimizing waste.

Common Applications in Drug Development:

  • Anticancer Agents: Many quinoline derivatives synthesized via the Friedländer reaction exhibit potent anticancer activity. They can act through various mechanisms, including the inhibition of tyrosine kinases (e.g., EGFR), topoisomerases, and signaling pathways like the PI3K/Akt/mTOR pathway.

  • Antimalarial Drugs: The quinoline core is a key pharmacophore in many antimalarial drugs. The Friedländer synthesis provides a means to generate novel quinoline-based compounds to combat drug-resistant strains of malaria.

  • Antibacterial Agents: The quinoline scaffold is present in several classes of antibiotics. The synthesis allows for the creation of new derivatives with potential activity against various bacterial strains.

Experimental Protocols

Below are detailed protocols for the synthesis of specific substituted quinolines using the Friedländer reaction.

Protocol 1: Synthesis of Ethyl 2-methyl-4-phenylquinoline-3-carboxylate

This protocol describes the synthesis of a polysubstituted quinoline using a Lewis acid catalyst.

Materials:

  • 2-Aminobenzophenone

  • Ethyl acetoacetate

  • Zirconium(IV) chloride (ZrCl₄)

  • Ethanol

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).

  • Stir the reaction mixture at 60 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.

Protocol 2: Synthesis of 3-Acetyl-2-methyl-4-phenylquinoline

This protocol outlines the synthesis of a quinoline derivative using a metal-organic framework (MOF) as a reusable catalyst.

Materials:

  • 2-Aminobenzophenone

  • Acetylacetone

  • Copper-based MOF (e.g., CuBTC)

  • Toluene

  • Hexane

  • Ethyl acetate

Procedure:

  • In a sealed reaction vessel, combine 2-aminobenzophenone (1.0 mmol), acetylacetone (1.2 mmol), and the copper-based MOF catalyst (5 mol%).

  • Add toluene (5 mL) as the solvent.

  • Heat the reaction mixture to 100 °C and stir for 2 hours.[3]

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst by filtration. The catalyst can be washed, dried, and reused.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography (hexane/ethyl acetate) to yield 3-acetyl-2-methyl-4-phenylquinoline.[3]

Quantitative Data

The choice of catalyst and reaction conditions significantly impacts the yield of the Friedländer synthesis. The following tables summarize quantitative data from various studies.

Table 1: Comparison of Catalysts for the Synthesis of Ethyl 2-methyl-4-phenylquinoline-3-carboxylate

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
ZrCl₄EtOH/H₂O (1:1)601.592
InCl₃EtOH/H₂O (1:1)60288
Bi(OTf)₃EtOH/H₂O (1:1)602.585
Sc(OTf)₃EtOH/H₂O (1:1)60382
No CatalystEtOH/H₂O (1:1)6024<10

Table 2: Friedländer Synthesis of Various Substituted Quinolines using Fe₃O₄@SiO₂/ZnCl₂ Nanocatalyst

2-Aminoaryl KetoneCarbonyl CompoundTemperature (°C)Time (h)Yield (%)Reference
2-AminoacetophenoneEthyl acetoacetate601.596[2]
2-AminoacetophenoneCyclohexane-1,3-dione60198[2]
2-AminobenzophenoneEthyl acetoacetate60295[2]
2-AminobenzophenoneCyclohexane-1,3-dione601.597[2]
2-Amino-5-chlorobenzophenoneEthyl acetoacetate60294[2]

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the Friedländer synthesis and the biological relevance of the resulting quinoline derivatives.

Friedlander_Mechanism General Mechanism of the Friedländer Synthesis Reactants 2-Aminoaryl Aldehyde/Ketone + α-Methylene Ketone/Aldehyde Catalyst Acid or Base Catalyst Reactants->Catalyst Reaction Initiation Aldol_Adduct Aldol Adduct Catalyst->Aldol_Adduct Aldol Condensation Enone α,β-Unsaturated Carbonyl (Enone) Aldol_Adduct->Enone - H₂O Imine Imine Intermediate Enone->Imine Intramolecular Condensation Quinoline Substituted Quinoline Imine->Quinoline - H₂O Aromatization

General reaction mechanism of the Friedländer synthesis.

Experimental_Workflow Typical Experimental Workflow for Friedländer Synthesis Start Start Reactants Combine 2-Aminoaryl Carbonyl, α-Methylene Carbonyl, and Catalyst in Solvent Start->Reactants Reaction Heat and Stir Reaction Mixture (Monitor by TLC) Reactants->Reaction Workup Reaction Quench and Aqueous Workup Reaction->Workup Extraction Extract with Organic Solvent Workup->Extraction Drying Dry Organic Layer and Remove Solvent Extraction->Drying Purification Purify by Column Chromatography or Recrystallization Drying->Purification Product Isolated Substituted Quinoline Purification->Product

A generalized experimental workflow for the synthesis.

PI3K_Akt_Signaling_Pathway Inhibition of PI3K/Akt/mTOR Pathway by a Quinoline Derivative cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation eIF4E->Proliferation Inhibition of Inhibitor Quinoline Substituted Quinoline (Synthesized via Friedländer) Quinoline->PI3K Inhibition Quinoline->Akt Inhibition Quinoline->mTORC1 Inhibition

Quinoline derivative inhibiting the PI3K/Akt/mTOR pathway.

References

Application Notes and Protocols for the One-Pot Synthesis of Quinoline-2-Carboxylates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of quinoline-2-carboxylates, a critical scaffold in medicinal chemistry and drug development. The presented methods offer streamlined approaches to this important class of molecules, minimizing purification steps and improving overall efficiency.

Introduction

Quinoline-2-carboxylates are key structural motifs found in a wide array of biologically active compounds, exhibiting antimicrobial, anticancer, and anti-inflammatory properties. Traditional multi-step syntheses of these compounds are often time-consuming and result in lower overall yields. One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, offer a more elegant and efficient alternative. This document details two distinct and effective one-pot methodologies for the synthesis of quinoline-2-carboxylates.

Method 1: BEMP-Catalyzed Synthesis from β-Nitroacrylates and 2-Aminobenzaldehydes

This method, developed by Gabrielli et al., utilizes a heterogeneous base catalyst for the efficient synthesis of a variety of functionalized quinoline-2-carboxylates.[1][2] The one-pot process involves a sequence of four reactions: an aza-Michael addition, an intramolecular Henry reaction, water elimination, and finally, nitrous acid elimination to afford the aromatic quinoline core.[1]

Experimental Protocol

Materials:

  • Substituted 2-aminobenzaldehyde (1.0 equiv)

  • Substituted β-nitroacrylate (1.0 equiv)

  • 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) on polymer support (catalyst)

  • Acetonitrile (solvent)

Procedure:

  • To a reaction vessel, add the 2-aminobenzaldehyde and the β-nitroacrylate in acetonitrile.

  • Stir the mixture at room temperature for the time indicated in Table 1 for the initial domino reaction to proceed.

  • Add the BEMP catalyst to the reaction mixture.

  • Continue stirring at room temperature for the time specified in Table 1 to facilitate the aromatization step.

  • Upon completion of the reaction (monitored by TLC or LC-MS), the solid-supported catalyst can be removed by filtration.

  • The filtrate is then concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired quinoline-2-carboxylate.

Method 2: Copper-Catalyzed Tandem Synthesis from Anilines, Ethyl Glyoxylate, and Alkynes

Reported by Huang et al., this one-pot, three-component reaction employs a copper catalyst to facilitate a tandem sequence of intermolecular addition of an alkyne to an in-situ formed imine, followed by an intramolecular ring closure.[3][4] This method is advantageous for its mild reaction conditions, proceeding at room temperature.[3]

Experimental Protocol

Materials:

  • Substituted aniline (1.0 equiv)

  • Ethyl glyoxylate (in toluene, 1.0 equiv)

  • Substituted alkyne (1.2 equiv)

  • Copper(II) triflate (Cu(OTf)₂) (20 mol%)

  • Dichloromethane (CH₂Cl₂) (solvent)

Procedure:

  • In a reaction flask, dissolve the aniline and ethyl glyoxylate in dichloromethane.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the corresponding imine.

  • Add the alkyne and copper(II) triflate catalyst to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours.

  • After the reaction is complete, quench with water and extract the product with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo.

  • The residue is purified by flash column chromatography to yield the pure quinoline-2-carboxylate.

Data Presentation

The following table summarizes the quantitative data for selected examples from the two described one-pot synthesis methods, allowing for easy comparison of their efficiency and substrate scope.

Method Starting Material 1 Starting Material 2 Starting Material 3 Catalyst/Base Solvent Time (h) Yield (%) Reference
1 2-AminobenzaldehydeEthyl (E)-2-nitro-2-pentenoate-BEMPAcetonitrile24 (domino) + 3 (aromatization)64[1]
1 5-Chloro-2-aminobenzaldehydeEthyl (E)-2-nitro-2-butenoate-BEMPAcetonitrile24 (domino) + 3 (aromatization)61[1]
1 2-Amino-5-fluorobenzaldehydeEthyl (E)-2-nitro-2-hexenoate-BEMPAcetonitrile24 (domino) + 3 (aromatization)59[1]
2 AnilineEthyl glyoxylatePhenylacetyleneCu(OTf)₂CH₂Cl₂1692[3]
2 4-MethoxyanilineEthyl glyoxylatePhenylacetyleneCu(OTf)₂CH₂Cl₂1689[3]
2 4-ChloroanilineEthyl glyoxylate1-HexyneCu(OTf)₂CH₂Cl₂1675[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships and workflows of the described synthetic methods.

BEMP_Catalyzed_Synthesis cluster_workflow BEMP-Catalyzed One-Pot Synthesis Workflow Start Start Reactants Mix 2-Aminobenzaldehyde and β-Nitroacrylate in ACN Start->Reactants Domino Stir at RT (Aza-Michael/Henry Domino) Reactants->Domino Add_BEMP Add BEMP Catalyst Domino->Add_BEMP Aromatization Stir at RT (Aromatization) Add_BEMP->Aromatization Filter Filter to Remove Catalyst Aromatization->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product Quinoline-2-carboxylate Purify->Product

BEMP-Catalyzed One-Pot Synthesis Workflow

Copper_Catalyzed_Synthesis cluster_workflow Copper-Catalyzed One-Pot Synthesis Workflow Start Start Imine_Formation Mix Aniline and Ethyl Glyoxylate in CH₂Cl₂ Start->Imine_Formation Stir_Imine Stir at RT (30 min) Imine_Formation->Stir_Imine Add_Reagents Add Alkyne and Cu(OTf)₂ Stir_Imine->Add_Reagents Reaction Stir at RT (16 h) Add_Reagents->Reaction Quench Quench with Water and Extract Reaction->Quench Dry_Concentrate Dry and Concentrate Quench->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product Quinoline-2-carboxylate Purify->Product

Copper-Catalyzed One-Pot Synthesis Workflow

BEMP_Reaction_Pathway cluster_pathway Reaction Pathway for BEMP-Catalyzed Synthesis SM 2-Aminobenzaldehyde + β-Nitroacrylate Aza_Michael Aza-Michael Addition SM->Aza_Michael Intermediate1 Michael Adduct Aza_Michael->Intermediate1 Henry Intramolecular Henry Reaction Intermediate1->Henry Intermediate2 Benzopiperidine Intermediate Henry->Intermediate2 Elimination1 Water Elimination Intermediate2->Elimination1 Intermediate3 Dihydroquinoline Intermediate Elimination1->Intermediate3 Elimination2 Nitrous Acid Elimination (BEMP-mediated) Intermediate3->Elimination2 Product Quinoline-2-carboxylate Elimination2->Product

Reaction Pathway for BEMP-Catalyzed Synthesis

Copper_Reaction_Pathway cluster_pathway Reaction Pathway for Copper-Catalyzed Synthesis SM Aniline + Ethyl Glyoxylate Imine Imine Formation SM->Imine Intermediate1 Iminium Intermediate Imine->Intermediate1 Addition Cu-Catalyzed Alkyne Addition Intermediate1->Addition + Alkyne Intermediate2 Propargylamine Intermediate Addition->Intermediate2 Cyclization Intramolecular Friedel-Crafts-type Cyclization Intermediate2->Cyclization Product Quinoline-2-carboxylate Cyclization->Product

Reaction Pathway for Copper-Catalyzed Synthesis

References

Quinoline-2-carboxylic Acid: A Versatile Ligand for the Synthesis of Novel Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-2-carboxylic acid, also known as quinaldic acid, is a heterocyclic compound that has garnered significant interest in coordination chemistry. Its ability to act as a bidentate or tridentate chelating agent, coordinating with metal ions through the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group, makes it a versatile ligand for the synthesis of a wide array of metal complexes.[1] These complexes exhibit a diverse range of applications, from catalysis and materials science to medicinal chemistry, where they have shown promising anticancer, anti-inflammatory, and antimicrobial activities.[2][3][4] This document provides detailed application notes and experimental protocols for the synthesis and characterization of metal complexes with this compound.

Applications of this compound Metal Complexes

The unique structural and electronic properties of metal complexes derived from this compound and its analogs give rise to a multitude of potential applications.

Anticancer Agents

Quinoline derivatives and their metal complexes are a well-established class of compounds with significant antiproliferative properties.[2] Their mechanisms of action are often multifaceted, targeting various cellular processes to induce cancer cell death.

  • Topoisomerase Inhibition: Some quinoline-based complexes function as topoisomerase II inhibitors. By intercalating with DNA, they disrupt the normal replication process, leading to cell cycle arrest and apoptosis.[5]

  • Kinase Inhibition: Certain derivatives act as inhibitors of kinases like Pim-1, which is involved in promoting cell development and proliferation.[2]

  • Apoptosis Induction: Many this compound complexes have been shown to induce apoptosis in cancer cells. One documented pathway involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of caspases-9 and -7, culminating in programmed cell death.[6]

anticancer_pathway Apoptosis Induction by this compound Metal Complexes QC_Complex Quinoline-2-Carboxylic Acid Metal Complex Bcl2 Bcl-2 (Anti-apoptotic) QC_Complex->Bcl2 Inhibition Bax Bax (Pro-apoptotic) QC_Complex->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase7 Caspase-7 Activation Caspase9->Caspase7 Apoptosis Apoptosis Caspase7->Apoptosis

Caption: Apoptosis induction pathway by this compound metal complexes.

Catalysis

Metal complexes of quinoline-based ligands have demonstrated significant potential as catalysts in organic synthesis. For instance, Palladium(II) complexes utilizing quinoline-based ligands have been effectively used for the monoselective chlorination of free carboxylic acids at the β-C(sp³) position.[3] The ligand plays a crucial role by interacting with the substrate through hydrogen bonding, facilitating the catalytic activity of the metal center.[3]

catalytic_cycle Catalytic Cycle for Pd(II)-mediated C-H Chlorination Substrate Free Carboxylic Acid (R-COOH) Intermediate Substrate-Complex Adduct Substrate->Intermediate Pd_Complex Pd(II)-Quinoline Complex Pd_Complex->Intermediate Chlorination C-H Chlorination (NCS) Intermediate->Chlorination Product Chlorinated Product Chlorination->Product Regeneration Catalyst Regeneration Chlorination->Regeneration Regeneration->Pd_Complex

Caption: Catalytic cycle of Pd(II)-mediated C-H chlorination.

Antimicrobial and Anti-inflammatory Agents

Derivatives of this compound have been synthesized and investigated for their antimicrobial and anti-inflammatory activities.[4] Some compounds have shown significant inhibitory activity against various bacterial and fungal strains.[4] Additionally, certain quinoline carboxylic acids have demonstrated considerable anti-inflammatory properties.

Quantitative Data Summary

The following tables summarize key quantitative data for metal complexes of this compound and its derivatives.

Table 1: Stability Constants of 8-Hydroxythis compound (HQC) Metal Complexes

Metal IonLog K1
Mg(II)4.93
Ca(II)6.16
Sr(II)4.82
Ba(II)4.10
La(III)10.13
Gd(III)9.89
Cu(II)12.00
Zn(II)9.10
Cd(II)8.57
Pb(II)11.35

Data obtained at 25°C in 0.1 M NaClO₄. The stability constant (Log K1) corresponds to the equilibrium M + HQC ⇌ M(HQC).[7]

Table 2: In Vitro Cytotoxicity of a this compound Aryl Ester against PC3 Prostate Cancer Cells

ParameterValue
IC₅₀26 µg/mL

The IC₅₀ value represents the concentration of the compound that inhibits 50% of cell growth.[6]

Table 3: Spectroscopic Data for Mixed Ligand Complexes of this compound (L1) and 4,4'-dimethyl-2,2'-bipyridyl (L2)

Complexνasym(COO⁻) (cm⁻¹)νsym(COO⁻) (cm⁻¹)ν(M-N) (cm⁻¹)ν(M-O) (cm⁻¹)
[VO(L1)(L2)]SO₄15701365489524
[Cr(L1)(L2)Cl₂]Cl15961384466532
[Rh(L1)(L2)Cl₂]Cl15951385474528
[Cd(L1)(L2)(NO₃)₂]15971393489520
[Pt(L1)(L2)Cl₃]Cl15971396455528

Selected FT-IR spectral data showing the coordination of the ligands to the metal ions.[8]

Experimental Protocols

The following are generalized protocols for the synthesis of this compound and its metal complexes, based on common laboratory practices.

Protocol 1: Synthesis of this compound

This protocol outlines a common synthetic route to this compound.

synthesis_workflow General Workflow for Synthesis of this compound Metal Complexes Start Start Dissolve_Ligand Dissolve Quinoline-2-carboxylic Acid in Solvent Start->Dissolve_Ligand Dissolve_Salt Dissolve Metal Salt in Solvent Start->Dissolve_Salt Mix_Reactants Mix Ligand and Metal Salt Solutions Dissolve_Ligand->Mix_Reactants Dissolve_Salt->Mix_Reactants Reflux Reflux the Mixture (e.g., 3-4 hours) Mix_Reactants->Reflux Precipitate Cool to Form Precipitate Reflux->Precipitate Filter_Wash Filter and Wash the Precipitate Precipitate->Filter_Wash Dry Dry the Complex (e.g., in a desiccator) Filter_Wash->Dry Characterize Characterize the Complex (FT-IR, UV-Vis, etc.) Dry->Characterize End End Characterize->End

Caption: General workflow for the synthesis of this compound metal complexes.

Materials:

  • Aniline

  • Glycerol

  • Sulfuric acid

  • Mild oxidizing agent (e.g., nitrobenzene)

  • Sodium hydroxide solution

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Carefully add concentrated sulfuric acid to glycerol in a round-bottom flask, keeping the mixture cool in an ice bath.

  • Slowly add aniline to the mixture with continuous stirring.

  • Add a mild oxidizing agent to the reaction mixture.

  • Heat the mixture under reflux for several hours.

  • After cooling, pour the reaction mixture into a large volume of water.

  • Neutralize the excess acid with a sodium hydroxide solution, which will cause the quinoline to separate.

  • Extract the quinoline with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic extract with water and dry it over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation.

  • The crude product can be further purified by recrystallization or chromatography.

Protocol 2: General Synthesis of this compound Metal Complexes

This protocol provides a general method for the synthesis of metal complexes of this compound. The specific metal salt, solvent, and reaction conditions may need to be optimized for each complex.

Materials:

  • This compound

  • A metal salt (e.g., VOSO₄·H₂O, CrCl₃·6H₂O, RhCl₃·xH₂O, Cd(NO₃)₂·4H₂O, H₂PtCl₆·6H₂O)[8]

  • Ethanol or another suitable solvent

  • Standard laboratory glassware

Procedure:

  • Prepare a solution of this compound by dissolving it in a suitable solvent (e.g., ethanol) with gentle heating if necessary.

  • In a separate flask, prepare a solution of the chosen metal salt in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring. A 1:1 or 1:2 metal-to-ligand molar ratio is commonly used.

  • Heat the resulting mixture to reflux for a period of 3-4 hours.[8] The formation of a precipitate may be observed during this time.

  • Allow the reaction mixture to cool to room temperature.

  • Collect the precipitated complex by filtration.

  • Wash the solid product several times with the solvent used for the reaction (e.g., ethanol) and then with a low-boiling point solvent like diethyl ether to facilitate drying.

  • Dry the final product in a desiccator over a suitable drying agent.

Protocol 3: Characterization of Metal Complexes

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Record the FT-IR spectra of the free ligand and the synthesized metal complexes.

  • Coordination of the carboxylate group to the metal ion is typically indicated by a shift in the asymmetric (νasym(COO⁻)) and symmetric (νsym(COO⁻)) stretching vibrations compared to the free ligand.

  • The appearance of new bands in the low-frequency region can be attributed to the formation of M-N and M-O bonds.[8]

2. UV-Visible (UV-Vis) Spectroscopy:

  • Dissolve the complexes in a suitable solvent (e.g., DMF or DMSO).

  • Record the UV-Vis absorption spectra.

  • Shifts in the absorption bands of the complex compared to the free ligand can provide information about the coordination environment of the metal ion.

3. Elemental Analysis:

  • Determine the percentage of carbon, hydrogen, and nitrogen in the complexes to confirm their empirical formula.

4. Molar Conductivity Measurements:

  • Measure the molar conductivity of the complexes in a suitable solvent (e.g., DMF) to determine their electrolytic nature (ionic or non-ionic).

5. Thermogravimetric Analysis (TGA):

  • Perform TGA to study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules.

Conclusion

This compound is a valuable and versatile ligand in coordination chemistry, enabling the synthesis of metal complexes with a wide range of interesting properties and potential applications. The protocols and data presented here provide a foundation for researchers to explore the rich chemistry of these compounds and to develop new materials and therapeutic agents. Further investigation into the structure-activity relationships of these complexes will undoubtedly lead to the discovery of even more potent and selective applications in the future.

References

Application Notes and Protocols: Synthesis of Schiff Bases from Quinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of Schiff bases derived from quinoline-2-carboxylic acid. Quinoline-based Schiff bases are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3][4] The protocols outlined below describe a common multi-step synthetic approach, as the direct condensation of this compound with amines to form Schiff bases is not typically feasible. The general strategy involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride or a hydrazide, followed by condensation with an appropriate amine or aldehyde.

Synthesis Overview

The synthesis of Schiff bases from this compound generally proceeds through two main pathways:

  • Hydrazide Intermediate Pathway: this compound is first converted to its corresponding acyl chloride, which is then reacted with hydrazine hydrate to form quinoline-2-carbohydrazide. This hydrazide is subsequently condensed with various aromatic aldehydes to yield the desired Schiff bases.

  • Amine Intermediate Pathway: In a more complex pathway, a derivative like 2-phenylquinoline-4-carboxylic acid (cinchophen) can be synthesized and subsequently converted to an amide and then reduced to an amine. This amine can then be reacted with aldehydes to form Schiff bases.

This document will focus on the more direct and commonly cited hydrazide intermediate pathway.

Experimental Protocols

Protocol 1: Synthesis of Quinoline-2-carbohydrazide from this compound

This protocol details the formation of the key hydrazide intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Absolute ethanol

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Procedure:

  • In a round bottom flask, a mixture of 3 g (0.015 mol) of this compound and 2 mL of thionyl chloride is prepared.[1]

  • The mixture is refluxed for two hours.[1]

  • After cooling, 5 mL of absolute ethanol is added, and the mixture is refluxed for an additional two hours.[1]

  • Following the second reflux, 2 mL of hydrazine hydrate is added to the reaction mixture.[1]

  • The mixture is cooled, and the resulting solid precipitate is collected by filtration.[1]

  • The crude product is recrystallized from ethanol to yield pure quinoline-2-carbohydrazide.[1]

Protocol 2: Synthesis of Schiff Bases from Quinoline-2-carbohydrazide

This protocol describes the final condensation step to form the Schiff bases.

Materials:

  • Quinoline-2-carbohydrazide (from Protocol 1)

  • Various aromatic aldehydes

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Procedure:

  • Dissolve 1 g (0.005 mol) of quinoline-2-carbohydrazide in 10 mL of absolute ethanol in a round bottom flask.

  • To this solution, add an equimolar amount (0.005 mol) of the desired aromatic aldehyde.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • The reaction mixture is refluxed for 6-8 hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature, and the precipitated solid is collected by vacuum filtration.

  • The solid product is washed with cold ethanol and dried to afford the final Schiff base.

Data Presentation

Table 1: Characterization Data for a Representative Schiff Base
CompoundMolecular FormulaYield (%)FT-IR (cm⁻¹)¹H-NMR (δ, ppm)
Schiff Base from p-nitrobenzaldehydeC₁₇H₁₂N₄O₃853250 (N-H), 1680 (C=O), 1610 (C=N)7.5-8.9 (m, Ar-H), 9.2 (s, 1H, N=CH), 11.8 (s, 1H, NH)

Note: The data presented here is a representative example based on typical characterization results for such compounds.

Table 2: Antimicrobial Activity of Synthesized Quinoline-based Compounds
CompoundStaphylococcus aureus (inhibition zone in mm)Escherichia coli (inhibition zone in mm)Candida species (inhibition zone in mm)
E11High activityModerate activityNot specified
E17High activityModerate activityNot specified
Amoxicillin (Control)Standard activityStandard activityNot applicable

Data adapted from a study on novel Mannich and Schiff bases from this compound derivatives.[1] "High activity" indicates activity comparable to or greater than the control.

Table 3: Anticancer Activity of Quinoline and Benzothiazole Containing Schiff's Bases
CompoundMCF7 IC₅₀ (µM)A549 IC₅₀ (µM)
5c12.7313.76
5f13.7813.44
5i10.6510.89
Doxorubicin (Control)Standard activityStandard activity

Data from a study on the anticancer evaluation of new quinoline and benzothiazole containing Schiff's bases.[2]

Visualizations

Diagram 1: Synthesis Workflow of Schiff Bases from this compound

G A This compound B Quinoline-2-carbonyl Chloride A->B + SOCl2 Reflux C Quinoline-2-carbohydrazide B->C + N2H4·H2O Ethanol E Schiff Base C->E Reflux Ethanol, Acetic Acid D Aromatic Aldehyde D->E

Caption: Workflow for the synthesis of Schiff bases via a hydrazide intermediate.

Diagram 2: Logical Relationship of Components in Schiff Base Synthesis

G cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_products Final Product A This compound C Quinoline-2-carbohydrazide A->C Activation & Hydrazinolysis B Aromatic Aldehyde D Schiff Base B->D C->D Condensation

Caption: Key components and their roles in the synthesis process.

References

Application Notes and Protocols for Microdilution Susceptibility Testing of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of antimicrobial activities. Their therapeutic potential has led to the development of numerous derivatives, necessitating robust and standardized methods for evaluating their efficacy. The broth microdilution method is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1] This document provides detailed application notes and standardized protocols for performing broth microdilution susceptibility testing of novel or existing quinoline derivatives against various microbial strains. The protocols are based on internationally recognized guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3]

Data Presentation: Antimicrobial Activity of Representative Quinoline Derivatives

The antimicrobial efficacy of quinoline derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.[4] The following tables summarize the MIC values of various quinoline derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Table 1: Antibacterial Activity of Novel Quinoline-Sulfonamide Hybrids (QS series)

CompoundE. coli (μg/mL)E. faecalis (μg/mL)P. aeruginosa (μg/mL)S. typhi (μg/mL)
QS3 12812864512
Ciprofloxacin ----
Reference: Data synthesized from multiple sources for illustrative purposes.

Table 2: In Vitro Antibacterial Activity of Oxazino Quinoline and Quinoline Derivatives

CompoundS. epidermidis (μg/mL)S. aureus (μg/mL)E. faecalis (μg/mL)E. faecium (μg/mL)
4g 81616>16
4h 81616>16
5d 0.250.12548
Lead Compound 1 81616>16
Reference: Data synthesized from multiple sources for illustrative purposes.

Table 3: Antifungal Activity of Quinoline-Based Hydroxyimidazolium Hybrids

CompoundC. albicans (μg/mL)C. neoformans (μg/mL)A. niger (μg/mL)A. flavus (μg/mL)
7c 62.515.662.562.5
7d 62.515.662.562.5
Amphotericin B ≤1≤1≤1≤1
Reference: Data synthesized from multiple sources for illustrative purposes.

Experimental Protocols

Protocol 1: Broth Microdilution Susceptibility Testing for Aerobic Bacteria

This protocol is harmonized from the CLSI M07 and ISO 20776-1 standards and is suitable for determining the MIC of quinoline derivatives against bacteria that grow aerobically.[2][3]

1. Preparation of Materials:

  • Test Compound (Quinoline Derivative): Prepare a stock solution of the quinoline derivative. Due to the often-low aqueous solubility of synthetic compounds, Dimethyl Sulfoxide (DMSO) is a commonly used solvent. The final concentration of DMSO in the wells should not exceed 1% to avoid toxicity to the microorganisms.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.

  • Microorganism: Use a fresh, pure culture of the test bacterium grown on an appropriate agar medium.

  • Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.

2. Preparation of Stock Solution:

  • Accurately weigh the quinoline derivative powder.

  • Calculate the volume of solvent needed to achieve a high-concentration stock solution (e.g., 10 mg/mL). The formula to use is: W = (1000 * V * C) / P Where:

    • W = weight of the compound (mg)

    • V = volume required (mL)

    • C = final concentration of the solution (mg/L)

    • P = potency of the compound (µg/mg)[1]

  • Dissolve the compound in the chosen solvent (e.g., DMSO). Gentle warming or vortexing may be required.

3. Inoculum Preparation:

  • From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.

  • Transfer the colonies to a tube containing sterile saline or broth.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Microtiter Plate Preparation (Serial Dilution):

  • Add 100 µL of CAMHB to all wells of a 96-well plate, except for the first column.

  • Add 200 µL of the quinoline derivative stock solution (at a concentration twice the highest desired final concentration) to the wells in the first column.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard 100 µL from the last column of dilutions.

  • This will result in wells with decreasing concentrations of the quinoline derivative.

  • Include a growth control (no compound) and a sterility control (no bacteria).

5. Inoculation and Incubation:

  • Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control).

  • The final volume in each well will be 200 µL.

  • Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

6. Reading and Interpreting Results:

  • After incubation, visually inspect the plates for turbidity. A button of growth at the bottom of the well also indicates bacterial growth.

  • The MIC is the lowest concentration of the quinoline derivative at which there is no visible growth.

Protocol 2: Antifungal Susceptibility Testing

This protocol is based on the CLSI M27-A3 guidelines for yeasts and M38-A2 for filamentous fungi.

1. Preparation of Materials:

  • Test Compound (Quinoline Derivative): Prepare a stock solution as described in Protocol 1.

  • Media: RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS is the standard.

  • Microorganism: Use a fresh culture of the test fungus.

2. Inoculum Preparation:

  • Yeasts: Prepare a suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Filamentous Fungi: Grow the fungus on potato dextrose agar. Harvest conidia by flooding the plate with sterile saline. Adjust the conidial suspension to a specific optical density and then dilute to a final concentration of 0.4-5 x 10⁴ CFU/mL.

3. Microtiter Plate Preparation and Inoculation:

  • Follow the serial dilution and inoculation steps as outlined in Protocol 1, using RPMI-1640 medium and the prepared fungal inoculum.

4. Incubation:

  • Incubate the plates at 35°C.

  • Yeasts: 24-48 hours.

  • Filamentous Fungi: 48-72 hours, or until sufficient growth is seen in the growth control well.

5. Reading and Interpreting Results:

  • Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of growth compared to the growth control. For some fungi and drug combinations, a prominent decrease in turbidity (e.g., 50% inhibition) is used as the endpoint.

Visualizations

Mechanism of Action of Quinolone Antibiotics

Quinolone antibiotics primarily target two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][5] These enzymes are crucial for DNA replication, repair, and recombination. By inhibiting these enzymes, quinolones disrupt DNA synthesis, leading to bacterial cell death.

Quinoline_Mechanism cluster_Cell Bacterial Cell Quinoline Quinoline Derivative DNA_Gyrase DNA Gyrase Quinoline->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinoline->Topo_IV Inhibits DNA Bacterial Chromosome DNA_Gyrase->DNA Supercoiling/ Relaxation Replication_Fork Replication Fork DNA_Gyrase->Replication_Fork Topo_IV->DNA Decatenation Topo_IV->Replication_Fork DNA->Replication_Fork Replication DSB Double-Strand Breaks Replication_Fork->DSB Collision with inhibited enzymes Cell_Death Cell Death DSB->Cell_Death Leads to MIC_Workflow cluster_Prep Preparation cluster_Assay Assay Setup cluster_Inc_Read Incubation & Reading A Prepare Quinoline Stock Solution D Perform Serial Dilution of Quinoline in 96-well Plate A->D B Prepare Bacterial/Fungal Inoculum (0.5 McFarland) E Inoculate Plate with Standardized Microorganism B->E C Prepare Growth Medium (CAMHB or RPMI) C->D D->E F Incubate at 35°C (16-72 hours) E->F G Visually Inspect for Growth (Turbidity) F->G H Determine MIC G->H MIC_Interpretation Start Determine MIC Value Compare Compare MIC to Clinical Breakpoints Start->Compare Susceptible Susceptible Compare->Susceptible MIC ≤ S Intermediate Intermediate Compare->Intermediate S < MIC ≤ R Resistant Resistant Compare->Resistant MIC > R

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of quinoline compounds, a class of heterocyclic molecules with significant potential in anticancer drug development. The following sections detail commonly employed assays to determine cell viability, membrane integrity, and the induction of apoptosis.

Overview of Cytotoxicity Assays for Quinoline Compounds

Quinoline derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer effects.[1][2] Evaluating the cytotoxic potential of novel quinoline compounds is a critical step in the drug discovery process. Several robust in vitro assays are utilized to quantify the cytotoxic effects and elucidate the underlying mechanisms of cell death induced by these compounds. The most common assays include:

  • MTT Assay: To assess cell metabolic activity as an indicator of cell viability.

  • Lactate Dehydrogenase (LDH) Assay: To measure plasma membrane integrity by quantifying the release of LDH from damaged cells.

  • Apoptosis Assays: To identify and quantify programmed cell death, often through methods like Annexin V/Propidium Iodide (PI) staining and caspase activity assays.

The cytotoxic activity of quinoline derivatives is often evaluated against a panel of human cancer cell lines, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) being a key quantitative measure of potency.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of various quinoline derivatives against different cancer cell lines, as determined by the MTT assay.

Compound TypeCell LineIC50 (µM)Reference
2,4-Disubstituted quinoline derivativesSF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 µg/cm³[1]
N-alkylated, 2-oxoquinoline derivativesHEp-2 (Larynx)49.01 - 77.67% inhibition[1]
Thiosemicarbazones based quinoline compoundsHCT116 (Colon)Not specified, showed improved antiproliferative activity[1]
2-phenylquinolin-4-amine derivatives (7a, 7d, 7i)HT-29 (Colon)8.12, 9.19, 11.34[3]
2-oxoquinoline derivativesVarious tumor cell lines4.4 - 8.7[4]
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)7.5 (48h)[5]
Quinoline derivatives (5a, 5g)HL-60 (Leukemia), U937 (Lymphoma)IC50 values reported in µg/mL[6]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][8]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[9]

  • Compound Treatment: After 24 hours, aspirate the medium and add 100 µL of fresh medium containing various concentrations of the quinoline compound to the wells. Incubate for a further 24-72 hours.[7][9]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in PBS. Dilute the stock solution in culture medium to a working concentration of 0.5 mg/mL. After the treatment period, add 100 µL of the working MTT solution to each well.[9][10]

  • Incubation: Incubate the plate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully aspirate the MTT solution and add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Read the absorbance at 570 nm using a microplate reader.[9]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[11][12]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with quinoline compounds in a 96-well plate as described for the MTT assay. Include control wells for untreated cells (spontaneous LDH release) and cells treated with a lysis buffer (maximum LDH release).

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes.[13] Carefully transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.[13]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a catalyst and a dye solution.[13] Add 100 µL of the reaction mixture to each well containing the supernatant.[13]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 490-500 nm using a microplate reader.[13][14]

Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by FITC-conjugated Annexin V. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[2]

Protocol:

  • Cell Treatment: Treat cells with the quinoline compound for the desired time to induce apoptosis.

  • Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).[2]

  • Cell Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.[2]

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-Annexin V and 1-2 µL of PI solution.[2]

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[2]

  • Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer and analyze the cells by flow cytometry immediately.[2]

Signaling Pathways and Experimental Workflows

Quinoline-Induced Apoptosis Signaling Pathway

Many quinoline derivatives induce apoptosis through the intrinsic and/or extrinsic pathways, often involving the activation of caspases and regulation of the Bcl-2 family of proteins.[3][6]

Quinoline_Apoptosis_Pathway Quinoline Quinoline Compound Extrinsic Extrinsic Pathway Quinoline->Extrinsic Intrinsic Intrinsic Pathway Quinoline->Intrinsic Caspase8 Caspase-8 activation Extrinsic->Caspase8 Bax Bax up-regulation Intrinsic->Bax Bcl2 Bcl-2 down-regulation Intrinsic->Bcl2 Caspase3 Caspase-3 activation Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Quinoline-induced apoptosis signaling pathways.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the in vitro cytotoxicity of quinoline compounds.

Cytotoxicity_Workflow start Start: Synthesized Quinoline Compound cell_culture Cell Culture (Cancer Cell Lines) start->cell_culture treatment Treatment with Quinoline Compound (Dose-Response) cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay data_analysis Data Analysis (IC50 Calculation) mtt_assay->data_analysis ldh_assay->data_analysis apoptosis_assay->data_analysis mechanism_study Mechanism of Action Studies (e.g., Western Blot for Caspases, Bcl-2 family) data_analysis->mechanism_study conclusion Conclusion: Cytotoxic Potential and Mechanism mechanism_study->conclusion

Caption: General workflow for in vitro cytotoxicity testing.

Logical Relationship of Apoptosis Detection using Annexin V/PI Staining

This diagram explains the interpretation of results from the Annexin V/PI flow cytometry assay.

AnnexinV_PI_Logic cluster_quadrants Flow Cytometry Quadrants cluster_axes q1 Q1: Necrotic (Annexin V+/PI+) q2 Q2: Late Apoptotic (Annexin V+/PI+) q3 Q3: Viable (Annexin V-/PI-) q4 Q4: Early Apoptotic (Annexin V+/PI-) x_axis Annexin V-FITC Intensity -> y_axis PI Intensity ->

Caption: Interpretation of Annexin V/PI staining results.

References

Application Notes and Protocols: Synthesis of Covalent Organic Frameworks Using Quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Covalent Organic Frameworks (COFs) incorporating quinolinecarboxylic acid functionalities. The inclusion of quinolinecarboxylic acid moieties within the COF structure can enhance chemical stability and introduce functional sites for applications such as pollutant removal and nanofiltration. The protocols outlined below are based on the Doebner multicomponent reaction, a facile one-pot synthesis method.

Quantitative Data Summary

The following tables summarize the key quantitative data from the synthesis and characterization of quinolinecarboxylic acid-linked COFs.

Table 1: Synthesis and Properties of QCA-COF

ParameterValueReference
Isolated Yield53%[1]
BET Surface AreaHigh (specific value not provided)[1][2]
Physicochemical StabilityRobust[1][2]
CrystallinityExcellent[1][2]

Table 2: Adsorption Capacity of QCA-COF for Water-Soluble Pollutants

PollutantAdsorption Capacity (mg/g)Reference
Rhodamine B255.7[1][2]
Methylene Blue306.1[1][2]
Gentamycin338.1[1][2]
2,4-Dichlorophenoxyacetic acid294.1[1][2]

Experimental Protocols

Protocol 1: One-Pot Synthesis of Quinolinecarboxylic Acid-Linked COF (QCA-COF)

This protocol details the synthesis of a quinolinecarboxylic acid-linked COF (QCA-COF) via a Doebner multicomponent reaction under solvothermal conditions.[1]

Materials:

  • 1,3,5-tris(4-aminophenyl)benzene (TAPB)

  • p-phthalaldehyde (PDA)

  • Pyruvic acid

  • Sulfamic acid (catalyst)

  • 1,4-dioxane

  • n-butanol

  • Tetrahydrofuran (THF)

  • Acetone

  • Water

Procedure:

  • To a 10 mL round-bottom flask, add p-phthalaldehyde (PDA) (60.3 mg, 0.45 mmol) and 1,3,5-tris(4-aminophenyl)benzene (TAPB) (105.3 mg, 0.3 mmol).

  • Add 5 mL of a 1:4 (v/v) solution of 1,4-dioxane and n-butanol.

  • Sonicate the mixture for 10 minutes to ensure homogeneity.

  • Add pyruvic acid (79.2 mg, 0.9 mmol) and sulfamic acid (1 mol%) to the mixture.

  • Heat the reaction mixture at 110 °C for 8 hours.

  • Allow the mixture to cool to room temperature. A yellow precipitate should form.

  • Collect the yellow precipitate by centrifugation.

  • Wash the precipitate with water and then with THF.

  • Purify the product by Soxhlet extraction in acetone and THF for 6 hours each.

  • Dry the final product, a yellow powder (QCA-COF), under vacuum at 60 °C for 2 hours.

Protocol 2: Synthesis of Imine-Linked COF (TAPB-PDA-COF) for Comparison

This protocol describes the synthesis of a standard imine-linked COF for comparative purposes.[1]

Materials:

  • 1,3,5-tris(4-aminophenyl)benzene (TAPB)

  • p-phthalaldehyde (PDA)

  • o-dichlorobenzene

  • n-butanol

  • 6 M Acetic acid aqueous solution

  • Tetrahydrofuran (THF)

Procedure:

  • In a Pyrex tube (35 mL), combine TAPB (84.0 mg, 0.24 mmol) and PDA (48.3 mg, 0.36 mmol).

  • Add 3 mL of a 1:1 (v/v) solution of o-dichlorobenzene and n-butanol.

  • Add 0.3 mL of 6 M acetic acid aqueous solution.

  • Subject the mixture to three freeze-pump-thaw cycles to degas.

  • Seal the tube and heat at 120 °C for 72 hours.

  • Collect the precipitate by centrifugation.

  • Wash the precipitate with THF.

  • Dry the product at 120 °C under vacuum overnight to obtain TAPB-PDA-COF.

Visualizations

Experimental Workflow: One-Pot Synthesis of QCA-COF

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Product Purification cluster_product Final Product PDA p-phthalaldehyde (PDA) Mix Mix & Sonicate (10 min) PDA->Mix TAPB 1,3,5-tris(4-aminophenyl)benzene (TAPB) TAPB->Mix Solvent 1,4-dioxane/n-butanol Solvent->Mix Additives Add Pyruvic Acid & Sulfamic Acid Mix->Additives Heat Heat (110°C, 8h) Additives->Heat Cool Cool to RT Heat->Cool Centrifuge Centrifuge & Collect Precipitate Cool->Centrifuge Wash Wash (Water & THF) Centrifuge->Wash Soxhlet Soxhlet Extraction (Acetone & THF) Wash->Soxhlet Dry Dry under Vacuum (60°C, 2h) Soxhlet->Dry QCA_COF QCA-COF Dry->QCA_COF

Caption: Workflow for the one-pot synthesis of QCA-COF.

Logical Relationship: Doebner Reaction for QL-COF Synthesis

G cluster_reactants Reactants cluster_intermediates Key Steps cluster_product Product Amine Aromatic Amine (e.g., TAPB) Imine Reversible Imine Formation Amine->Imine Aldehyde Aromatic Aldehyde (e.g., PDA) Aldehyde->Imine PyruvicAcid Pyruvic Acid Cyclization Irreversible Cyclization & Aromatization PyruvicAcid->Cyclization Nucleophilic Attack Imine->Cyclization QL_COF Quinoline-linked COF (QL-COF) Cyclization->QL_COF

Caption: The Doebner reaction mechanism for forming quinoline-linked COFs.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Doebner Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Doebner synthesis of quinolines. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this classical method for the synthesis of quinoline-4-carboxylic acids. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help you overcome common challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general principle of the Doebner synthesis?

The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to synthesize quinoline-4-carboxylic acids.[1][2] This method is valued for its ability to introduce a variety of substituents onto the quinoline ring system based on the choice of the starting aniline and aldehyde.[3]

Q2: My reaction is giving a very low yield, or failing completely. What are the common causes?

Low yields are a frequent issue in the Doebner synthesis, often attributed to several factors:

  • Substrate Reactivity: Anilines bearing electron-withdrawing groups are notoriously poor substrates under conventional Doebner conditions, often leading to significantly reduced yields.[3]

  • Reaction Conditions: The choice of acid catalyst, solvent, and temperature can dramatically impact the reaction efficiency. Suboptimal conditions can lead to the formation of side products or prevent the reaction from proceeding to completion.

  • Side Reactions: The formation of byproducts, such as the reduction of the intermediate imine, can consume starting materials and lower the yield of the desired quinoline.[3]

Q3: How can I improve the yield when using an electron-deficient aniline?

A highly effective approach is to employ a modified procedure known as the Doebner hydrogen-transfer reaction . This method adjusts the stoichiometry of the reactants and utilizes a specific catalyst/solvent system to favor the desired reaction pathway. A key feature of this modified protocol is the use of an excess of the aniline and aldehyde to generate an imine intermediate that participates in a hydrogen transfer process to facilitate the final aromatization step.[3]

Troubleshooting Guide: Low Yields with Electron-Deficient Anilines

This section provides a detailed guide to troubleshooting low yields, with a focus on the synthesis of quinoline-4-carboxylic acids from electron-deficient anilines. The data presented below is based on the optimization of the reaction between 4-(trifluoromethoxy)aniline, benzaldehyde, and pyruvic acid.

Optimization of Reaction Conditions

The following table summarizes the effect of different catalysts and solvents on the yield of 2-phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid.

EntryCatalyst (equiv.)SolventTemp. (°C)Yield (%)
1H₂NSO₃H (1.0)H₂O100<5
2p-TsOH (1.0)EtOHReflux<10
3Sc(OTf)₃ (0.1)MeCN6515
4SnCl₄ (1.0)MeCN6525
5BF₃·THF (1.0) MeCN 65 45
6BF₃·THF (1.0)EtOH65<10
7BF₃·THF (1.0)Toluene65<10
8BF₃·THF (1.0)DCE6515
9BF₃·THF (1.0)DMF65<5
10BF₃·THF (1.0)DMSO65<5

Data adapted from a 2023 study on the Doebner hydrogen-transfer reaction.[3]

As the data indicates, the combination of BF₃·THF as a catalyst in acetonitrile (MeCN) provides a significant improvement in yield compared to traditional conditions.

Further optimization of the reactant stoichiometry in the BF₃·THF/MeCN system can lead to even higher yields:

EntryAniline (equiv.)Aldehyde (equiv.)Pyruvic Acid (equiv.)Yield (%)
11.01.01.045
22.02.01.075
31.8 2.0 1.0 82
41.51.51.068

Data adapted from a 2023 study on the Doebner hydrogen-transfer reaction.[3]

The optimal conditions involve using a slight excess of the aldehyde relative to the aniline, and a stoichiometric amount of pyruvic acid.

Experimental Protocols

Standard Doebner Synthesis Protocol (Baseline)

This protocol represents a general procedure that may serve as a starting point for the Doebner synthesis.

Materials:

  • Aniline (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Pyruvic acid (1.0 equiv)

  • Ethanol (as solvent)

  • p-Toluenesulfonic acid (p-TsOH) (catalytic to 1.0 equiv)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aniline, aldehyde, pyruvic acid, and ethanol.

  • Add the p-TsOH to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Optimized Doebner Hydrogen-Transfer Protocol for Electron-Deficient Anilines

This protocol is recommended for challenging substrates, particularly anilines with electron-withdrawing groups.[3]

Materials:

  • Electron-deficient aniline (e.g., 4-(trifluoromethoxy)aniline) (1.8 equiv)

  • Aldehyde (e.g., benzaldehyde) (2.0 equiv)

  • Pyruvic acid (1.0 equiv)

  • Boron trifluoride tetrahydrofuran complex (BF₃·THF) (1.0 equiv)

  • Acetonitrile (MeCN) (solvent)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aniline, aldehyde, and acetonitrile.

  • Add the BF₃·THF to the solution and stir at 65 °C for 1 hour.

  • In a separate flask, prepare a solution of pyruvic acid in acetonitrile.

  • Add the pyruvic acid solution dropwise to the reaction mixture over a period of 1-3 hours at 65 °C.

  • After the addition is complete, continue to stir the reaction at 65 °C for an additional 20-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Work-up:

    • Add water to the reaction mixture.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove organic-soluble impurities.

    • Adjust the pH of the aqueous layer to ~3-4 with a suitable base (e.g., saturated sodium bicarbonate solution).

    • The product will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield the purified quinoline-4-carboxylic acid.

Visualizing Reaction Pathways and Troubleshooting

Doebner Reaction Mechanism

The proposed mechanism for the Doebner reaction involves several key steps, starting with the formation of an imine from the aniline and aldehyde, followed by reaction with the enol of pyruvic acid, cyclization, and subsequent dehydration and oxidation to form the aromatic quinoline ring.

Doebner_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aniline Aniline SchiffBase Schiff Base (Imine) Aniline->SchiffBase Condensation Aldehyde Aldehyde Aldehyde->SchiffBase PyruvicAcid Pyruvic Acid Enol Enol of Pyruvic Acid PyruvicAcid->Enol Tautomerization Adduct Michael-type Adduct SchiffBase->Adduct Addition Enol->Adduct Dihydroquinoline Dihydroquinoline Intermediate Adduct->Dihydroquinoline Intramolecular Cyclization Quinoline Quinoline-4-carboxylic Acid Dihydroquinoline->Quinoline Oxidation & Aromatization

Caption: Simplified mechanism of the Doebner synthesis of quinolines.

Troubleshooting Workflow for Low Yields

When encountering low yields, a systematic approach to troubleshooting can help identify and resolve the issue.

Troubleshooting_Workflow Start Low Yield in Doebner Synthesis CheckSubstrate Is the aniline electron-deficient? Start->CheckSubstrate CheckConditions Review Reaction Conditions: - Catalyst - Solvent - Temperature CheckSubstrate->CheckConditions No UseOptimizedProtocol Implement Doebner Hydrogen-Transfer Protocol: - Use BF₃·THF in MeCN - Adjust stoichiometry CheckSubstrate->UseOptimizedProtocol Yes OptimizeConditions Systematically Optimize: 1. Catalyst (e.g., BF₃·THF) 2. Solvent (e.g., MeCN) 3. Temperature (e.g., 65 °C) CheckConditions->OptimizeConditions CheckPurity Analyze Crude Product: - Byproducts present? - Starting material remaining? ImprovePurification Optimize Purification: - Recrystallization solvent screen - Column chromatography conditions CheckPurity->ImprovePurification Byproducts IncreaseTime Increase Reaction Time or Temperature CheckPurity->IncreaseTime Starting Material Success Improved Yield UseOptimizedProtocol->Success OptimizeConditions->CheckPurity ImprovePurification->Success IncreaseTime->CheckPurity

Caption: A logical workflow for troubleshooting low yields in the Doebner synthesis.

Further Considerations

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is an essential tool for monitoring the progress of the Doebner synthesis. It allows for the visualization of the consumption of the starting materials and the appearance of the product spot. A co-spot of the starting material and the reaction mixture can help to confirm the identity of the spots.

  • Purification: The crude product of a Doebner synthesis is often a solid that can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid). If the product is not crystalline or contains significant impurities, column chromatography on silica gel may be necessary. The acidic nature of the product should be considered when choosing an eluent system.

  • Safety Precautions:

    • Anilines are toxic and can be absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Aldehydes can be irritants and sensitizers.

    • Pyruvic acid is corrosive.

    • Many of the acid catalysts used (e.g., p-TsOH, BF₃·THF) are corrosive and/or moisture-sensitive.

    • The reaction should be performed in a well-ventilated fume hood.

By understanding the key parameters of the Doebner synthesis and employing a systematic approach to troubleshooting, researchers can overcome common challenges and successfully synthesize a wide range of quinoline derivatives.

References

Technical Support Center: Synthesis of Quinoline-2-Carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of quinoline-2-carboxylates.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of quinoline-2-carboxylates using various established methods.

One-Pot Synthesis from β-Nitroacrylates and 2-Aminobenzaldehydes

This novel approach involves the reaction of 2-aminobenzaldehydes with β-nitroacrylates.[1][2] The process consists of an initial aza-Michael addition and an intramolecular Henry reaction, followed by elimination and aromatization steps to yield the final quinoline-2-carboxylate product.[1]

Question: The overall yield of my one-pot synthesis is low. How can I improve it?

Answer: Low yield in this one-pot synthesis can stem from inefficiencies in either the initial domino reaction (aza-Michael-Henry) or the final aromatization step. Here’s how to troubleshoot:

  • Step 1: Optimize the Aza-Michael-Henry Domino Reaction. This initial step forms the crucial benzopiperidine intermediate. The reaction can be sensitive to the choice of catalyst and solvent. While the reaction can proceed under promoter-free and solvent-free conditions, the use of a catalyst can significantly improve the yield of the intermediate.[3] Refer to the table below for a comparison of different catalysts and their impact on the yield of the benzopiperidine intermediate.

  • Step 2: Optimize the Aromatization Step. The conversion of the benzopiperidine intermediate to the final quinoline-2-carboxylate requires a suitable base and solvent. The choice of base is critical for achieving a high yield in this step. The phosphazene base BEMP, particularly on a polymer support, has been shown to be highly effective.[1] The table below summarizes the optimization of the aromatization step.

Question: I am observing the formation of side products. What are they and how can I minimize them?

Answer: The primary side products in this synthesis are often unreacted starting materials or the intermediate benzopiperidine.

  • Incomplete Reaction: If you are isolating significant amounts of starting materials, ensure that the reaction time and temperature for the initial domino reaction are adequate. For the aromatization step, confirm that you are using a sufficient excess of the base (e.g., 1.25 equivalents of BEMP on polymer).[1]

  • Intermediate Accumulation: If the benzopiperidine intermediate is the major product, this indicates a problem with the aromatization step. Re-evaluate your choice of base and solvent, and ensure the reaction temperature is optimal (around 50°C has been reported to be effective).[1]

Friedländer Synthesis

The Friedländer synthesis is a classical and widely used method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[4][5]

Question: My Friedländer synthesis is giving a low yield. What are the common causes and solutions?

Answer: Low yields in the Friedländer synthesis can be attributed to several factors:[6]

  • Harsh Reaction Conditions: Traditional methods often require high temperatures and strong acids or bases, which can lead to degradation of starting materials and products.[7]

    • Solution: Consider using milder catalysts such as p-toluenesulfonic acid and iodine, which can facilitate the reaction under solvent-free conditions.[7] The use of microwave irradiation can also significantly shorten reaction times and improve yields.[8]

  • Side Reactions: Aldol condensation of the ketone starting material can be a significant side reaction, especially under basic conditions.[7]

    • Solution: To avoid this, you can use the imine analog of the o-aminoaryl aldehyde or ketone.[7]

  • Poor Reactivity of Starting Materials: The nature of the substituents on both the 2-aminoaryl carbonyl compound and the α-methylene compound can influence the reaction rate and yield.

    • Solution: For less reactive substrates, employing more forcing conditions or more active catalysts may be necessary. The use of ionic liquids as both solvent and catalyst has been shown to improve yields.[9]

Question: I am using an unsymmetrical ketone and getting a mixture of regioisomers. How can I control the regioselectivity?

Answer: Regioselectivity is a common challenge when using unsymmetrical ketones in the Friedländer synthesis.[4] Here are some strategies to control the formation of the desired isomer:

  • Directing Groups: Introducing a phosphoryl group on one of the α-carbons of the ketone can direct the cyclization to that position.[7]

  • Catalyst Control: The use of specific amine catalysts or ionic liquids can influence the regiochemical outcome of the reaction.[7]

  • Substituent Effects: The electronic and steric properties of the substituents on the aniline and the diketone can influence which regioisomer is favored. For example, in the Combes synthesis (a related reaction), bulky groups on the diketone and methoxy-substituted anilines tend to favor the formation of 2-substituted quinolines.[10]

Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[11]

Question: The yield of my Doebner-von Miller reaction is consistently low due to polymer formation. How can I prevent this?

Answer: A significant drawback of the Doebner-von Miller reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, which leads to low product yields.[9]

  • Solution: Employing a biphasic reaction medium can effectively mitigate this issue. By sequestering the carbonyl compound in an organic phase, its polymerization is drastically reduced, leading to a significant increase in the yield of the desired quinoline product.[9]

Question: The work-up and purification of my Doebner-von Miller reaction are difficult. Are there any ways to simplify this?

Answer: The "tedious isolation procedures" often associated with this reaction can be due to the complex reaction mixture containing polymeric byproducts and residual acid catalyst.[6]

  • Solution:

    • Improved Reaction Conditions: By minimizing polymerization as described above, the work-up becomes simpler.

    • Catalyst Choice: Using a solid acid catalyst, such as Ag(I)-exchanged Montmorillonite K10, can simplify the work-up as the catalyst can be easily filtered off. This approach has been shown to give moderate to excellent yields under solvent-free conditions.

    • Solvent-Free Conditions: Performing the reaction under solvent-free conditions can also simplify the purification process.[12]

Pfitzinger Reaction

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a base.[13]

Question: My Pfitzinger reaction results in a significant amount of tar-like byproducts, making purification difficult. How can I improve the purity and yield?

Answer: The formation of brown tar and the presence of unreacted isatin are common issues in the Pfitzinger reaction, leading to low yields of the desired quinoline-4-carboxylic acid.[14]

  • Solution:

    • Reaction Conditions: The choice of base and solvent is crucial. The reaction is typically carried out in a strong alkaline medium.[15] Careful control of the reaction temperature and time can help minimize the formation of degradation products.

    • Purification Strategy: A carefully planned purification strategy is essential. This may involve multiple recrystallizations to separate the desired product from the tarry impurities and unreacted starting materials.[14] Acidification of the filtrate after initial product isolation may yield a second crop of less pure product that can be further purified.[14]

FAQs

Q1: What are the main synthetic routes to quinoline-2-carboxylates?

A1: Several synthetic methodologies exist for preparing quinoline-2-carboxylates, including:

  • Oxidative processes from 2-methyl or 2-carbonyl quinolines.

  • Hydrolysis of cyano precursors.

  • Metal-catalyzed cyclizations.

  • One-pot reduction-cyclization of 2-acylnitroarenes with α-oxoesters.

  • Carboxylation of 2-chloro quinoline derivatives.

  • The Doebner-von Miller reaction.[1]

  • A modern one-pot synthesis from β-nitroacrylates and 2-aminobenzaldehydes.[1]

Q2: How can I choose the best synthetic method for my target quinoline-2-carboxylate?

A2: The choice of method depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.

  • For simple, unsubstituted or alkyl-substituted quinolines, classical methods like the Doebner-von Miller or Friedländer synthesis may be suitable, with the modern improvements discussed in the troubleshooting section.

  • For highly functionalized quinoline-2-carboxylates, the one-pot synthesis from β-nitroacrylates and 2-aminobenzaldehydes offers good yields and tolerance for a variety of functional groups.[1]

  • The Pfitzinger reaction is specifically for the synthesis of quinoline-4-carboxylic acids.[13]

Q3: Are there any "green" or environmentally friendly methods for quinoline synthesis?

A3: Yes, there is a growing focus on developing more environmentally friendly synthetic routes. Some examples include:

  • Using water as a solvent and avoiding catalysts in the Friedländer reaction.[16]

  • Employing solvent-free conditions, for example, in the Doebner-von Miller reaction with a solid acid catalyst.

  • Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption.[8]

Q4: Where can I find detailed experimental procedures for these syntheses?

A4: Detailed experimental protocols for the key synthesis methods are provided in the "Experimental Protocols" section below.

Data Presentation

Table 1: Optimization of the Aza-Michael-Henry Domino Process in the One-Pot Synthesis [1]

EntryCatalyst (mol%)SolventTime (h)Yield of Intermediate (%)
1--2470
2L-proline (20)CH3CN2475
3DBU (20)CH3CN2480
4DABCO (20)CH3CN2482
5BEMP (20)CH3CN2485

Table 2: Optimization of the Aromatization Step in the One-Pot Synthesis [1]

EntryBaseSolventTemperature (°C)Time (h)Yield of Product (%)
1DBUCH3CNrt2445
2DBUCH3CN502460
3TBDCH3CN502470
4BEMPCH3CN502480
5BEMP (polymer)CH3CNrt2475
6BEMP (polymer)CH3CN501286
7BEMP (polymer)Toluene501278
8BEMP (polymer)Dioxane501272

Table 3: Overall Yields of Various Functionalized Quinoline-2-carboxylates via the One-Pot Synthesis [2]

ProductSubstituent R1Substituent R2Overall Yield (%)
4aa HEt58
4ba 5-ClEt64
4ca 5-FEt60
4da 5-CNEt45
4ab HMe55
4bb 5-ClMe61
4cb 5-FMe57
4db 5-CNMe42
4ac HBn52
4bc 5-ClBn59
4cc 5-FBn54
4dc 5-CNBn37

Experimental Protocols

General Procedure for the One-Pot Synthesis of Quinoline-2-carboxylates[1]

A mixture of 2-aminobenzaldehyde (1.0 mmol) and β-nitroacrylate (1.0 mmol) is stirred under solvent-free conditions at 70 °C for the time indicated for the formation of the benzopiperidine intermediate (typically 24 hours). After cooling to room temperature, the appropriate solvent (e.g., acetonitrile) and the base (e.g., BEMP on polymer, 1.25 mmol) are added. The resulting mixture is stirred at the optimized temperature (e.g., 50 °C) for the required time (e.g., 12 hours). After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired quinoline-2-carboxylate.

General Procedure for the Friedländer Synthesis (Microwave-Assisted)[8]

A mixture of the 2-aminoaryl ketone (1.0 mmol), the α-methylene ketone (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid (10 mol%) in a suitable solvent (e.g., ethanol, 2 mL) is placed in a microwave reactor vial. The reaction is irradiated at a set temperature (e.g., 120 °C) for a short period (e.g., 5-15 minutes). After cooling, the reaction mixture is concentrated, and the residue is purified by column chromatography to give the substituted quinoline.

General Procedure for the Doebner-von Miller Reaction (Biphasic System)[9]

To a stirred solution of the aniline (10 mmol) in a biphasic solvent system of an organic solvent (e.g., toluene, 20 mL) and aqueous acid (e.g., 6M HCl, 20 mL) is added the α,β-unsaturated carbonyl compound (12 mmol) dropwise at room temperature. The mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC). After cooling, the layers are separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with saturated aqueous NaHCO3 and brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by column chromatography or recrystallization.

Visualizations

experimental_workflow_one_pot cluster_step1 Step 1: Aza-Michael-Henry Domino Reaction cluster_step2 Step 2: Aromatization start 2-Aminobenzaldehyde + β-Nitroacrylate intermediate Benzopiperidine Intermediate start->intermediate Solvent-free, 70°C final_product Quinoline-2-carboxylate intermediate->final_product BEMP (polymer), CH3CN, 50°C troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Overall Yield cause1 Inefficient Domino Reaction problem->cause1 cause2 Inefficient Aromatization problem->cause2 solution1a Optimize Catalyst (e.g., BEMP) cause1->solution1a solution1b Optimize Solvent cause1->solution1b solution2a Optimize Base (e.g., BEMP on polymer) cause2->solution2a solution2b Optimize Temperature (e.g., 50°C) cause2->solution2b friedlander_mechanism reactants 2-Aminoaryl Ketone + α-Methylene Ketone intermediate1 Aldol Adduct reactants->intermediate1 Aldol Condensation intermediate2 α,β-Unsaturated Carbonyl intermediate1->intermediate2 Dehydration intermediate3 Imine intermediate2->intermediate3 Intramolecular Condensation product Quinoline intermediate3->product Dehydration

References

Technical Support Center: Doebner-von Miller Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the Doebner-von Miller quinoline synthesis. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction outcomes and purify the desired quinoline products.

Troubleshooting Guides

Problem 1: Low Yield and Significant Tar/Polymer Formation

Symptoms: The reaction mixture becomes a thick, dark, intractable tar, making product isolation difficult and significantly lowering the yield of the desired quinoline.

Root Cause: The Doebner-von Miller reaction is typically conducted under strong acidic conditions, which can catalyze the polymerization of the α,β-unsaturated aldehyde or ketone starting material.[1][2] This is one of the most common side reactions, leading to the formation of high-molecular-weight polymers and tars.

Troubleshooting Steps:

  • Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase can drastically reduce its self-polymerization in the acidic aqueous phase.[1] A common system involves refluxing the aniline in aqueous hydrochloric acid with the α,β-unsaturated carbonyl compound in a solvent like toluene.[3]

  • Optimize Acid Concentration and Type: While strong acids are necessary, excessively harsh conditions can accelerate tar formation. Consider a comparative study of different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find the optimal balance between reaction rate and side product formation.[2][4] Milder Lewis acids may be preferable in some cases.

  • Control Reaction Temperature: The reaction often requires heating, but excessive temperatures can promote polymerization.[5] Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate. Stepwise heating or gradual addition of reagents can also help to control exothermic reactions that may lead to localized overheating.

  • Gradual Addition of Reactants: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help to maintain a low concentration of the carbonyl compound at any given time, thus favoring the desired reaction over polymerization.

Experimental Protocol to Minimize Tar Formation (Synthesis of 2-Methylquinoline):

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Problem 2: Formation of Complex Mixtures and Unidentified Byproducts

Symptoms: TLC or GC-MS analysis of the crude reaction mixture shows multiple spots or peaks, indicating a complex mixture of products rather than a clean conversion to the desired quinoline. This is particularly common when using sterically hindered substrates.

Root Cause: The use of γ-substituted α,β-unsaturated aldehydes or ketones can lead to the formation of complex mixtures and only trace amounts of the desired quinoline.[6] Steric hindrance can disfavor the desired cyclization pathway and promote alternative side reactions.

Troubleshooting Steps:

  • Substrate Selection: If possible, consider using a less sterically hindered α,β-unsaturated carbonyl compound. The Doebner-von Miller reaction is most suitable for sterically accessible α,β-unsaturated aldehydes.[6]

  • Optimize Reaction Conditions: Systematically vary the acid catalyst, solvent, and temperature to find conditions that favor the formation of the desired product. A design of experiments (DoE) approach can be beneficial in efficiently exploring the reaction space.

  • Consider Alternative Synthetic Routes: For highly substituted quinolines, alternative methods such as the Friedländer, Combes, or Gould-Jacobs syntheses may provide cleaner products and higher yields.[3]

Problem 3: Presence of Dihydroquinoline or Tetrahydroquinoline Impurities

Symptoms: The final product is contaminated with partially hydrogenated quinoline derivatives, which can be difficult to separate from the desired aromatic product.

Root Cause: The final step of the Doebner-von Miller synthesis is an oxidation of a dihydroquinoline intermediate to the aromatic quinoline. If the oxidizing agent is inefficient or used in insufficient quantity, or if the reaction conditions do not favor complete oxidation, the dihydro- or even tetrahydroquinoline byproducts can be isolated.

Troubleshooting Steps:

  • Choice of Oxidizing Agent: Common oxidizing agents for this reaction include nitrobenzene or arsenic acid.[5] For cleaner reactions, consider alternative oxidants like air (aerobic oxidation), hydrogen peroxide, or selenium dioxide.[7][8]

  • Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent to drive the reaction to completion.

  • Optimize Reaction Time and Temperature: The oxidation step may require prolonged reaction times or higher temperatures to go to completion. Monitor the disappearance of the dihydroquinoline intermediate by TLC or GC-MS.

  • Post-Reaction Oxidation: If dihydroquinoline impurities are present in the isolated product, it may be possible to oxidize them to the desired quinoline in a separate step using an appropriate oxidizing agent (e.g., DDQ, MnO₂).

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Doebner-von Miller synthesis and how can I prevent it?

A1: The most prevalent side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, which leads to the formation of tar and significantly reduces the yield.[1] To prevent this, it is highly recommended to use a biphasic solvent system (e.g., water/toluene) to sequester the carbonyl compound in the organic phase, away from the high concentration of acid in the aqueous phase.[1] Additionally, controlling the reaction temperature and adding the carbonyl compound slowly can help to minimize polymerization.

Q2: I am using a substituted aniline and getting a very low yield. What could be the problem?

A2: The electronic properties of the substituents on the aniline can significantly impact the reaction. Anilines with electron-withdrawing groups are known to give low yields in the conventional Doebner reaction.[8] In such cases, a modified approach, such as the Doebner hydrogen-transfer reaction, may be more suitable.[9] Conversely, anilines with strong electron-donating groups may be too reactive and prone to side reactions. Careful optimization of the reaction conditions is crucial when working with substituted anilines.

Q3: Can I use a ketone instead of an aldehyde as the α,β-unsaturated carbonyl compound?

A3: Yes, α,β-unsaturated ketones can be used in the Doebner-von Miller reaction. However, the reaction is often more successful with α,β-unsaturated aldehydes. Ketones, particularly those with significant steric bulk, may lead to lower yields or the formation of complex product mixtures.

Q4: How can I purify my quinoline product from the tarry byproducts?

A4: Purification can be challenging due to the nature of the byproducts. Steam distillation is a classic and often effective method for isolating volatile quinolines from non-volatile tars.[4] For less volatile products, column chromatography on silica gel or alumina is a common purification technique. It is advisable to perform a preliminary filtration through a plug of silica gel to remove the majority of the tar before attempting fine purification by column chromatography.

Data Summary

Table 1: Influence of Reaction Conditions on Quinoline Synthesis (Illustrative)

EntryAcid CatalystSolvent SystemTemperature (°C)Yield of 2-Methylquinoline (%)Tar Formation
1HCl (conc.)Homogeneous (aq)10030-40High
2H₂SO₄ (conc.)Homogeneous (aq)10025-35Very High
3HCl (6 M)Biphasic (H₂O/Toluene)100 (reflux)60-70Low
4ZnCl₂Dichloromethane40 (reflux)50-60Moderate

Note: The data in this table are illustrative and intended to show general trends. Actual yields will vary depending on the specific substrates and reaction scale.

Visualizations

Doebner_von_Miller_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct 1,4-Conjugate Addition Enone α,β-Unsaturated Carbonyl Enone->Michael_Adduct Polymer Polymer/Tar Enone->Polymer Acid-Catalyzed Polymerization Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Dihydroquinoline Dihydroquinoline Cyclized_Intermediate->Dihydroquinoline Dehydration Quinoline Quinoline Product Dihydroquinoline->Quinoline Oxidation Reduced_Byproduct Reduced Byproducts (e.g., Tetrahydroquinoline) Dihydroquinoline->Reduced_Byproduct Incomplete Oxidation or Reduction

Caption: Main reaction vs. side reaction pathways in the Doebner-von Miller synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Tar Significant Tar/Polymer Formation? Start->Check_Tar Use_Biphasic Implement Biphasic System (e.g., H₂O/Toluene) Check_Tar->Use_Biphasic Yes Check_Byproducts Complex Mixture or Hydrogenated Byproducts? Check_Tar->Check_Byproducts No Optimize_Acid_Temp Optimize Acid Catalyst and Temperature Use_Biphasic->Optimize_Acid_Temp Optimize_Acid_Temp->Check_Byproducts Optimize_Oxidant Optimize Oxidizing Agent and Reaction Time Check_Byproducts->Optimize_Oxidant Yes Consider_Alternative Consider Alternative Synthetic Route Check_Byproducts->Consider_Alternative If intractable Purify Purify Product (Distillation/Chromatography) Check_Byproducts->Purify No Optimize_Oxidant->Purify

Caption: Troubleshooting workflow for the Doebner-von Miller quinoline synthesis.

References

Technical Support Center: Purification of Quinoline-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of quinoline-2-carboxylic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound derivatives?

The most frequently employed and effective purification techniques for this compound derivatives are recrystallization, silica gel column chromatography, and preparative High-Performance Liquid Chromatography (HPLC).[1] The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: How do I choose the right solvent for recrystallization?

Selecting an appropriate solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. For this compound derivatives, common recrystallization solvents include ethanol, n-hexane, and acetonitrile.[2][3] It is often necessary to screen a variety of solvents to find the optimal one for a specific derivative.

Q3: My compound is not crystallizing. What should I do?

Several factors can hinder crystallization. If your compound fails to crystallize, consider the following troubleshooting steps:

  • Induce crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.

  • Increase concentration: The solution may be too dilute. Slowly evaporate some of the solvent to increase the concentration of the compound.

  • Solvent system: The chosen solvent may not be optimal. Try a different solvent or a co-solvent system (a mixture of a good solvent and a poor solvent).

  • Purity: The presence of significant impurities can inhibit crystal formation. It may be necessary to perform a preliminary purification step, such as column chromatography.

Q4: What type of stationary phase and mobile phase should I use for column chromatography?

For the purification of this compound derivatives, silica gel is a commonly used stationary phase.[1][4] The mobile phase is typically a mixture of a non-polar solvent (like cyclohexane or hexane) and a more polar solvent (like ethyl acetate).[5] The optimal ratio of these solvents needs to be determined empirically, often using thin-layer chromatography (TLC) to identify a solvent system that provides good separation of the desired compound from its impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
Oiling out The compound's melting point is below the boiling point of the solvent. The compound is insoluble in the chosen solvent.Use a lower-boiling point solvent. Use a solvent with a higher solubilizing power. Add a co-solvent to increase solubility.
Low Recovery The compound is too soluble in the cold solvent. Too much solvent was used. Premature crystallization occurred during hot filtration.Cool the solution in an ice bath to minimize solubility. Reduce the volume of the solvent. Ensure the filtration apparatus is pre-heated.
Colored Impurities Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.
Column Chromatography Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor Separation Inappropriate mobile phase polarity. Column overloading.Optimize the mobile phase using TLC. Decrease the amount of crude material loaded onto the column.
Cracked Column Bed Improper packing of the silica gel.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
Compound Stuck on Column The compound is too polar for the chosen mobile phase.Gradually increase the polarity of the mobile phase to elute the compound. In extreme cases, a different stationary phase may be needed.

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: In a flask, add the crude this compound derivative and a minimal amount of the chosen recrystallization solvent (e.g., ethanol).

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Carefully pour the slurry into a chromatography column, allowing the solvent to drain and the silica gel to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. The polarity of the mobile phase can be gradually increased (gradient elution) to separate compounds with different polarities.

  • Fraction Collection: Collect the eluent in separate fractions.

  • Analysis: Analyze the fractions using TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

experimental_workflow crude_product Crude Quinoline-2-Carboxylic Acid Derivative recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography preparative_hplc Preparative HPLC crude_product->preparative_hplc purity_check_1 Purity Check (TLC/HPLC) recrystallization->purity_check_1 purity_check_2 Purity Check (TLC/HPLC) column_chromatography->purity_check_2 purity_check_3 Purity Check (TLC/HPLC) preparative_hplc->purity_check_3 pure_product Pure Product purity_check_1->pure_product Purity > 95% further_purification Further Purification Needed purity_check_1->further_purification Purity < 95% purity_check_2->pure_product Purity > 98% purity_check_2->further_purification Purity < 98% purity_check_3->pure_product Purity > 99% purity_check_3->further_purification Purity < 99% further_purification->recrystallization further_purification->column_chromatography troubleshooting_logic start Purification Attempted is_pure Is the Product Pure? start->is_pure end Pure Product Obtained is_pure->end Yes troubleshoot Troubleshoot Purification is_pure->troubleshoot No recrystallization Recrystallization Issues: - Oiling Out - Low Recovery - Color troubleshoot->recrystallization If Recrystallization chromatography Chromatography Issues: - Poor Separation - Cracking - Compound Stuck troubleshoot->chromatography If Chromatography recrystallization->start Re-attempt Purification chromatography->start Re-attempt Purification

References

Technical Support Center: Green Chemistry Approaches for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for implementing green chemistry principles in quinoline synthesis.

Section 1: General FAQs for Green Quinoline Synthesis

This section addresses overarching questions about adopting greener methods for synthesizing the quinoline scaffold.

Question: What are the main green chemistry approaches for quinoline synthesis?

Answer: The primary green approaches focus on reducing waste, energy consumption, and the use of hazardous materials.[1][2][3] Key strategies include:

  • Alternative Energy Sources: Utilizing microwave irradiation and ultrasound to accelerate reactions and reduce energy input.[4][5]

  • Green Solvents: Replacing traditional volatile organic compounds (VOCs) with environmentally benign solvents like water, ethanol, or ionic liquids.[2][6][7]

  • Solvent-Free Reactions: Performing reactions without a solvent, often under thermal conditions or through mechanochemistry (ball-milling).[1][8][9]

  • Reusable and Green Catalysts: Employing catalysts that are non-toxic, efficient, and can be easily recovered and reused, such as nanocatalysts, solid acids (e.g., p-TSA), and biocatalysts.[2][10][11]

  • Catalyst-Free Synthesis: Developing protocols that proceed efficiently without any catalyst, often in green solvents like water.[2][8][12]

  • Multicomponent Reactions (MCRs): Designing one-pot reactions where three or more reactants combine to form the product, which improves atom economy and reduces processing steps.[11][13]

Question: Why are traditional quinoline synthesis methods like Skraup or Friedländer being modified with green approaches?

Answer: Many classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, have significant drawbacks.[4][14] These often require harsh conditions like high temperatures, strong acids or bases, toxic reagents, and stoichiometric amounts of catalysts, leading to significant waste and environmental impact.[4][14] Green modifications aim to make these valuable transformations more sustainable by incorporating milder conditions, safer solvents, and more efficient catalytic systems.[11][14]

Question: How do "green metrics" apply to quinoline synthesis?

Answer: Green metrics are quantitative measures used to assess the environmental performance of a chemical process. For quinoline synthesis, key metrics include:

  • Atom Economy: Measures how many atoms from the reactants are incorporated into the final product. Multicomponent reactions are particularly effective at maximizing atom economy.[11]

  • E-Factor: Calculates the ratio of the mass of waste to the mass of the desired product. Lower E-factors indicate a greener process.

  • Effective Mass Yield: Considers the mass of the desired product in relation to the mass of all non-benign materials used in its synthesis. Applying these metrics helps chemists compare different synthetic routes and identify the most sustainable options.[11]

Section 2: Microwave-Assisted Synthesis

Microwave-Assisted Organic Synthesis (MAOS) has become a powerful tool for accelerating reactions and improving yields in a more energy-efficient manner.[15]

FAQs: Microwave-Assisted Synthesis

Question: What are the main advantages of using microwaves for quinoline synthesis?

Answer: The primary benefits of microwave-assisted synthesis include drastically reduced reaction times (minutes instead of hours), often leading to higher yields and fewer side products.[16][17] This method is also highly energy-efficient and aligns well with green chemistry principles by enabling solvent-free reactions or the use of high-boiling, greener solvents.[15][16]

Question: Can complex quinoline derivatives be synthesized using this method?

Answer: Yes. Microwave irradiation is highly effective for one-pot, multicomponent reactions to create structurally diverse and complex quinoline-based hybrids, such as dihydropyridopyrimidines and dihydropyrazolopyridines.[18]

Troubleshooting Guide: Microwave-Assisted Synthesis

Question: My reaction is not going to completion, even under microwave irradiation. What can I do?

Answer:

  • Increase Temperature/Power: Cautiously increase the microwave power (wattage) and reaction temperature. Ensure you do not exceed the pressure limits of the reaction vessel.

  • Add a Catalyst: If the reaction is catalyst-free, consider adding a suitable green catalyst. For instance, a reusable solid acid catalyst like Nafion NR50 has been shown to be effective for Friedländer synthesis under microwave conditions.[19]

  • Use a Solid Support: For solvent-free reactions, impregnating the reactants onto a solid support like alumina can improve heat distribution and reaction efficiency.[16]

  • Check Solvent Choice: If using a solvent, ensure it is suitable for microwave heating (i.e., has a high dielectric constant). Solvents like DMF or ethanol are often effective.[18]

Question: I am observing charring or decomposition of my starting materials. How can I prevent this?

Answer:

  • Reduce Reaction Time: Charring often indicates overheating. Monitor the reaction closely using TLC and stop it as soon as the starting material is consumed. Microwave reactions can be completed in as little as 5-10 minutes.[15][20]

  • Lower the Power/Temperature: Operate at a lower, controlled power setting and temperature to avoid localized hotspots.

  • Use a Stirrer: Ensure the reaction mixture is being stirred efficiently to distribute the microwave energy evenly.

Data Presentation: Microwave vs. Conventional Heating
ProductMethodCatalyst/SolventTimeYield (%)Reference
Quinoline DerivativesMicrowaveCatalyst-Free / Ethanol8-10 min88-96%[20]
Quinoline DerivativesConventionalCatalyst-Free / Ethanol4-6 h72-90%[20]
7-Amino-8-methylquinolineMicrowaveH₂SO₄ / As₂O₅15 min30%[21]
7-Amino-8-methylquinolineConventionalH₂SO₄ / As₂O₅3 h32%[21]
Quinaldine DerivativesMicrowaveHCl/Al₂O₃ / Solvent-Free5 min85-95%[16]
Quinaldine DerivativesConventionalHCl / Solvent-Free3 h60-70%[16]
Experimental Protocol: Microwave-Assisted, Solvent-Free Synthesis of Quinaldines

This protocol is adapted from a procedure for a multicomponent reaction of anilines, acetone, and benzaldehyde.[16]

  • Preparation: In a beaker, add alumina impregnated with hydrochloric acid. To this, add aniline (1.0 mmol), benzaldehyde (1.5 mmol), and acetone.

  • Mixing: Stir the mixture for 5 minutes to ensure uniform mixing of the reactants on the solid support.

  • Irradiation: Place the beaker in a domestic microwave oven and irradiate the mixture. The reaction progress should be monitored by TLC.

  • Workup: After the reaction is complete (typically within 5 minutes), allow the mixture to cool.

  • Purification: Purify the product by column chromatography using a mixture of ethyl acetate and petroleum ether (10:90 v/v) to obtain the desired quinaldine derivative.

Workflow Diagram

G cluster_setup 1. Reaction Setup cluster_reaction 2. Microwave Irradiation cluster_workup 3. Product Isolation A Mix aniline, aldehyde, and ketone B Add green catalyst or solid support (e.g., Al₂O₃-HCl) A->B C Place mixture in microwave reactor B->C D Irradiate at set power and temperature (e.g., 180W, 120°C) C->D E Monitor reaction by TLC (5-15 min) D->E F Cool reaction mixture E->F G Extract with solvent or quench with water F->G H Purify via column chromatography or recrystallization G->H I Final Product H->I Characterization (NMR, IR, Mass Spec)

Caption: General workflow for microwave-assisted quinoline synthesis.

Section 3: Ultrasound-Assisted Synthesis

Ultrasound irradiation provides mechanical energy to the reaction medium, promoting faster and more efficient chemical transformations under milder conditions.

FAQs: Ultrasound-Assisted Synthesis

Question: How does sonication improve quinoline synthesis?

Answer: Ultrasound promotes reactions through acoustic cavitation—the formation, growth, and collapse of microscopic bubbles. This process generates localized high temperatures and pressures, enhancing mass transfer and accelerating reaction rates. This allows for shorter reaction times, higher yields, and milder conditions (often room temperature) compared to conventional methods.[22][23]

Question: What types of green solvents are compatible with ultrasound?

Answer: Aqueous media are highly compatible with sonication. Many ultrasound-promoted syntheses of quinolines have been successfully performed in water, often with the aid of a catalyst like a basic ionic liquid (BIL) or SnCl₂·2H₂O.[22][24] This combination provides a very green and efficient synthetic route.[22]

Troubleshooting Guide: Ultrasound-Assisted Synthesis

Question: My yields are low despite using ultrasound. What factors should I check?

Answer:

  • Probe Position: Ensure the ultrasonic probe is properly immersed in the reaction mixture. The depth of immersion can affect the efficiency of energy transfer.

  • Temperature Control: While sonication allows for lower overall temperatures, the cavitation process generates local heat. Use a cooling bath to maintain a consistent reaction temperature and prevent side reactions.

  • Catalyst Choice: The catalyst is crucial. For reactions in water, tin(II) chloride dihydrate (SnCl₂·2H₂O) has been used effectively as a precatalyst.[24] Basic ionic liquids can also efficiently catalyze the reaction in aqueous media.[22]

  • Frequency and Power: The ultrasonic frequency and power can be optimized. Changing these parameters may improve the yield and selectivity of the reaction.[22]

Question: I am getting a mixture of products. How can I improve selectivity?

Answer: Using a basic ionic liquid as a catalyst under ultrasonic irradiation has been shown to produce quinolines with high selectivity, even when the ketone substrate has two different α-protons. This method can also help suppress side reactions like aldol condensation.[22]

Data Presentation: Comparison of Ultrasound-Assisted Methods
Starting MaterialsCatalystSolventTimeYield (%)Reference
Isatin + KetonesBasic Ionic LiquidWater15-30 min85-98%[22]
Aniline + Aldehydes + Ethyl 3,3-diethoxypropionateSnCl₂·2H₂OWaterNot specifiedGood yields[24]
8-aminoquinoline + Acyl ChlorideNone (N-acylation)Not specified5-15 min>95%[23]
8-aminoquinoline + Acyl ChlorideNone (N-acylation)Conventional (Stirring)24 h70-80%[23]
Experimental Protocol: Ultrasound-Assisted Synthesis of Quinolines in Water

This protocol is adapted from a procedure using a basic ionic liquid (BIL) catalyst.[22]

  • Preparation: In a reaction vessel, mix isatin (1 mmol), the desired ketone (1.2 mmol), and the basic ionic liquid (0.1 mmol) in water (5 mL).

  • Sonication: Place the reaction vessel in an ultrasonic cleaning bath. Irradiate the mixture at room temperature.

  • Monitoring: Monitor the reaction's progress via Thin Layer Chromatography (TLC).

  • Workup: Upon completion (typically 15-30 minutes), extract the reaction mixture with ethyl acetate.

  • Purification: Wash the organic layer with water, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the pure quinoline derivative.

Section 4: Mechanochemical and Solvent-Free Synthesis

Mechanochemistry utilizes mechanical force (e.g., grinding or milling) to induce chemical reactions, often in the absence of any solvent.

FAQs: Mechanochemical Synthesis

Question: What is mechanochemical synthesis and why is it considered green?

Answer: Mechanochemical synthesis involves inducing reactions by grinding, milling, or shearing solid reactants, often in a ball mill.[25] It is a cornerstone of green chemistry because it typically eliminates the need for bulk solvents, significantly reducing waste.[25][26] These reactions are often faster and can lead to different products or selectivities compared to solution-based methods.[25]

Question: Can mechanochemistry be combined with other green techniques?

Answer: Yes. A novel approach combines photo, thermal, and mechanochemical energy to synthesize quinolines. This solvent-free method uses an inexpensive iron(II) phthalocyanine catalyst and demonstrates excellent operational simplicity.[27]

Troubleshooting Guide: Mechanochemical Synthesis

Question: The reaction is incomplete or very slow in the ball mill. What can I adjust?

Answer:

  • Milling Frequency: Increase the milling frequency (in Hz or rpm). Higher energy input can accelerate the reaction.

  • Ball-to-Reactant Ratio: Adjust the size and number of milling balls. A higher ball-to-reactant mass ratio generally increases the impact energy.

  • Liquid-Assisted Grinding (LAG): Add a catalytic amount of a liquid (a few microliters) to the milling jar. This can facilitate molecular mobility and accelerate the reaction without acting as a bulk solvent.

  • Catalyst Addition: While some mechanochemical reactions are catalyst-free, others benefit from a solid catalyst. Iodine has been used effectively to mediate the solvent-free synthesis of multi-substituted quinolines via mechanochemical oxidative annulation.[28]

Question: How do I isolate the product from the milling jar?

Answer: Product isolation is typically straightforward. The solid mixture is removed from the jar, and the product is extracted with a minimal amount of an appropriate organic solvent. The solvent is then evaporated to yield the crude product, which can be purified by standard methods like recrystallization or column chromatography.

Logical Relationship Diagram

Caption: Interplay of different green chemistry strategies.

References

Technical Support Center: Microwave-Assisted Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the microwave-assisted synthesis of quinoline derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the microwave-assisted synthesis of quinolines, offering potential causes and solutions to optimize your experiments.

Issue Potential Cause Suggested Solution
Low or No Product Yield Inefficient absorption of microwaves by the reaction mixture.Add a small amount of a polar solvent (e.g., DMF, ethanol) to improve energy absorption. Consider using a co-solvent system.
Incorrect reaction temperature or time.Systematically vary the temperature and reaction time to find the optimal conditions. Monitor the reaction progress using TLC.[1]
Inappropriate catalyst or catalyst loading.Screen different catalysts (e.g., p-TSA, CSA) and optimize the catalyst concentration.[2] In some cases, a catalyst-free approach under microwave irradiation may be effective.[2]
Substrate reactivity.Electron-donating or withdrawing groups on the aniline or carbonyl compound can significantly affect reactivity. Adjust reaction conditions accordingly (e.g., higher temperature or longer reaction time for less reactive substrates).
Formation of Side Products/Impurities Over-irradiation or localized overheating.Reduce microwave power or use pulsed heating to maintain a more uniform temperature. Ensure proper stirring of the reaction mixture.
Competing reaction pathways.Modify the reaction sequence or protecting group strategy. For instance, in some multi-component reactions, the order of addition of reactants can influence the outcome.
Decomposition of reactants or products.Lower the reaction temperature and shorten the irradiation time. Ensure the chosen solvent is stable under the reaction conditions.
Poor Reproducibility Inconsistent microwave field distribution in a domestic microwave oven.Use a dedicated scientific microwave reactor with precise temperature and pressure control for better reproducibility.[3]
Variations in starting material quality.Ensure the purity of reactants and solvents. Impurities can act as inhibitors or lead to side reactions.
Inconsistent sample positioning.Place the reaction vessel in the same position within the microwave cavity for each experiment to ensure consistent energy absorption.
Reaction Stalls Before Completion Deactivation of the catalyst.Add fresh catalyst or use a more robust catalyst that is stable under microwave conditions.
Reversible reaction equilibrium.If applicable, remove a byproduct (e.g., water) to drive the reaction forward. This can sometimes be achieved by using a Dean-Stark trap adapted for microwave synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave irradiation for quinoline synthesis compared to conventional heating?

A1: Microwave-assisted synthesis offers several key advantages over traditional heating methods, including significantly shorter reaction times (minutes versus hours), often higher product yields, and improved purity of the final compounds.[1][4][5][6][7][8] This is due to the efficient and direct heating of the reaction mixture, leading to faster reaction rates.[1]

Q2: How do I select the appropriate solvent for a microwave-assisted quinoline synthesis?

A2: The choice of solvent is crucial. Polar solvents like DMF, DMSO, and ethanol are commonly used as they couple efficiently with microwave irradiation.[1][2][9] However, solvent-free ("neat") conditions are also highly effective and offer a greener alternative by reducing solvent waste.[2][9] The selection should be based on the solubility of the reactants and the desired reaction temperature.

Q3: Can I use a domestic microwave oven for these syntheses?

A3: While some initial experiments have been performed in domestic microwave ovens, it is not recommended for routine laboratory work. Domestic ovens lack precise temperature and pressure control, leading to poor reproducibility and potential safety hazards, especially when using flammable organic solvents.[3] Dedicated scientific microwave reactors are designed for chemical synthesis and provide the necessary safety features and parameter control.

Q4: What is a typical power setting for microwave-assisted quinoline synthesis?

A4: Microwave power is often set between 100W and 300W. However, it is more important to control the reaction temperature rather than the power output. Modern microwave reactors allow for direct temperature monitoring and control, which is the more critical parameter for reaction success and reproducibility.[1]

Q5: Are there specific named reactions for quinoline synthesis that are well-suited for microwave assistance?

A5: Yes, several classical quinoline syntheses have been successfully adapted to microwave conditions, often with significant improvements. These include:

  • Friedländer Synthesis: Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[2][7]

  • Doebner-von Miller Reaction: Reaction of an α,β-unsaturated carbonyl compound with an aniline.

  • Combes Synthesis: Acid-catalyzed reaction of anilines with β-diketones.

  • Pfitzinger Reaction: Synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound.[7]

  • Skraup Synthesis: Reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent.[4]

Experimental Protocols

Below are representative methodologies for key microwave-assisted quinoline syntheses.

General Procedure for a Three-Component Synthesis of Dihydropyrido[2,3-d]pyrimidines bearing a Quinoline Moiety [1]

  • In a microwave-safe vessel, combine equimolar amounts of the formyl-quinoline derivative (0.05 mmol), the appropriate heterocyclic amine (e.g., aminopyrimidine) (0.05 mmol), and a cyclic 1,3-diketone (0.05 mmol).

  • Add DMF (1.0 mL) as the solvent.

  • Seal the vessel and subject the mixture to microwave irradiation at 125–135 °C for 8–20 minutes. The microwave power is typically set to 250 W with a pressure of 30 PSI.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Collect the resulting solid precipitate by filtration.

  • Wash the solid with cold ethanol (2 x 3 mL) and air dry to obtain the final product.

General Procedure for the Skraup Synthesis of 7-Amino-8-methyl-quinoline [4]

  • In a suitable reaction vessel, mix 2,6-diaminotoluene (4 mmol, 0.5 g), glycerol (2.5 mL), arsenic(V) oxide (2.1 g), and concentrated sulfuric acid (4.2 mL).

  • Subject the mixture to microwave irradiation.

  • After irradiation, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into an ice-water mixture (15 mL).

  • Basify the solution to a pH of 9-10.

  • Filter the resulting precipitate and wash with cold water.

  • Crystallize the product from water to yield 7-amino-8-methyl-quinoline.

Data Presentation

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for Selected Quinoline Syntheses

Reaction TypeSubstratesConventional Method (Time, Yield)Microwave Method (Time, Yield)Reference
Skraup Synthesis2,6-diaminotoluene, glycerol3 hours, 30%40 minutes, 28%[4]
Povarov-type multicomponent reactionAnilines, alkyne, paraformaldehydeNot reported20 minutes, 26-90%[2]
Synthesis of 4-aminoquinoline-phthalimidesPhthalic anhydrides, 4-aminoquinoline-diaminesNot reported2 minutes, 81-92%[2]
Three-component synthesisFormyl-quinolines, heterocyclic amines, 1,3-diketones20 hours, No product8-20 minutes, 68-86%[1]
Friedländer Synthesis2-aminoaryl aldehydes, α-methylene ketones12 hours, 75%2 minutes, 91%[5]

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Microwave Reaction cluster_workup Product Isolation and Purification cluster_analysis Analysis Reactants Select Quinoline Precursors (e.g., anilines, carbonyls) Mix Combine Reactants, Solvent, and Catalyst in a Microwave Vial Reactants->Mix Solvent Choose Appropriate Solvent (e.g., DMF, Ethanol, or Solvent-free) Solvent->Mix Catalyst Select Catalyst (if required, e.g., p-TSA) Catalyst->Mix Irradiate Microwave Irradiation (Control Temperature, Time, Power) Mix->Irradiate Monitor Monitor Reaction Progress (TLC) Irradiate->Monitor Monitor->Irradiate Continue if incomplete Cool Cool Reaction Mixture Monitor->Cool Reaction Complete Isolate Isolate Crude Product (Filtration, Extraction) Cool->Isolate Purify Purify Product (Crystallization, Chromatography) Isolate->Purify Characterize Characterize Final Product (NMR, MS, etc.) Purify->Characterize

Caption: General experimental workflow for microwave-assisted quinoline synthesis.

troubleshooting_workflow Start Low/No Yield Check_Params Check Reaction Parameters (Temp, Time, Power) Start->Check_Params Check_Reagents Verify Reagent Purity and Stoichiometry Start->Check_Reagents Check_Solvent Evaluate Solvent Polarity and Volume Start->Check_Solvent Optimize Systematically Optimize Conditions Check_Params->Optimize Check_Reagents->Optimize Check_Solvent->Optimize Success Improved Yield Optimize->Success

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Solvent-Free Synthesis of 2,4-Disubstituted Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the solvent-free synthesis of 2,4-disubstituted quinolines.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the solvent-free synthesis of 2,4-disubstituted quinolines, particularly through methods like the Friedländer annulation.

1. Low or No Product Yield

Potential Cause Suggested Solution
Insufficient Mixing of Reactants In the absence of a solvent, intimate mixing of solid reactants is crucial. Manually grinding the reactants together using a mortar and pestle before heating can improve contact. For larger scale reactions, consider ball milling.
Incorrect Reaction Temperature The optimal temperature for solvent-free reactions is critical. If the temperature is too low, the reaction may not proceed at a reasonable rate. If it's too high, decomposition of reactants or products can occur. Refer to literature for the specific catalyst and substrates being used.[1] It is advisable to perform small-scale test reactions to determine the optimal temperature.
Catalyst Inactivity or Insufficient Amount Ensure the catalyst is active and used in the correct proportion. Some catalysts may be sensitive to air or moisture. Store them under appropriate conditions. The amount of catalyst can also be crucial; while catalytic amounts are needed, too little may result in a sluggish reaction.[1][2]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears to have stalled, consider extending the reaction time.
Decomposition of Starting Materials or Products High temperatures in solvent-free reactions can sometimes lead to decomposition. If you suspect this is happening (e.g., charring of the reaction mixture), try lowering the reaction temperature and extending the reaction time.

2. Formation of Side Products

Potential Cause Suggested Solution
Self-Condensation of the Carbonyl Compound This is a common side reaction, especially with enolizable ketones. Using a more active catalyst or optimizing the reaction temperature can sometimes favor the desired reaction pathway.
Oxidation or Decomposition Products The absence of a solvent can sometimes lead to localized overheating, causing decomposition. Ensure uniform heating of the reaction mixture. If using a catalyst that is sensitive to oxidation, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Isomers In some cases, different isomers of the desired quinoline may form. The regioselectivity of the reaction can be influenced by the catalyst and the electronic properties of the substituents on the starting materials. Careful selection of the catalyst and reaction conditions may be necessary to favor the desired isomer.

3. Difficult Product Isolation and Purification

| Potential Cause | Suggested Solution | | High Viscosity of the Reaction Mixture | Solvent-free reactions can result in a thick, viscous crude product that is difficult to handle. Allowing the reaction mixture to cool to a manageable temperature before attempting to dissolve it in a suitable solvent for workup is recommended. | | Product is Insoluble in Common Solvents | If the product is a solid that is difficult to dissolve for purification by crystallization or chromatography, try a range of solvents or solvent mixtures. In some cases, hot filtration may be necessary. | | Co-elution of Product and Unreacted Starting Materials/Side Products during Chromatography | Optimize the mobile phase for column chromatography to achieve better separation. Sometimes, a different stationary phase (e.g., alumina instead of silica gel) may provide better results. | | Product is an Oil | If the product is an oil that does not solidify, purification by column chromatography is often the best approach. If the oil is still impure after chromatography, techniques like distillation under reduced pressure (if the compound is thermally stable) or preparative HPLC could be considered. |

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of a solvent-free synthesis for 2,4-disubstituted quinolines?

A1: The primary advantages include reduced environmental impact by eliminating hazardous organic solvents, often leading to simpler work-up procedures, and in some cases, higher reaction rates and yields due to higher reactant concentrations.[3][4][5][6] This approach aligns with the principles of green chemistry.

Q2: What is the most common method for the solvent-free synthesis of 2,4-disubstituted quinolines?

A2: The Friedländer annulation is a widely used and versatile method.[7][8][9] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or an ester.

Q3: What types of catalysts are typically used in these reactions?

A3: A variety of catalysts can be employed, including solid acids like zeolites (e.g., Hβ zeolite)[7], Lewis acids such as iron(III) triflate[2], and salts like caesium iodide.[1] The choice of catalyst can significantly impact the reaction efficiency and selectivity.

Q4: How can I monitor the progress of a solvent-free reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method. A small sample of the reaction mixture can be periodically removed, dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate), and spotted on a TLC plate to check for the consumption of starting materials and the formation of the product.

Q5: Is it possible to recycle the catalyst in a solvent-free reaction?

A5: In many cases, yes, especially when using heterogeneous catalysts like zeolites.[7] After the reaction, the solid catalyst can often be recovered by filtration, washed, dried, and reused in subsequent reactions.

Experimental Protocols and Data

General Experimental Protocol for Solvent-Free Synthesis of 2,4-Disubstituted Quinolines

A representative procedure involves the reaction of a 2-aminobenzophenone with a ketone in the presence of a catalyst under solvent-free conditions.[7]

  • Reactant Preparation: In a round-bottom flask, combine the 2-aminobenzophenone (1.0 mmol), the ketone (1.2 mmol), and the catalyst (e.g., Hβ zeolite, 10 mol%).

  • Mixing: Thoroughly mix the reactants by grinding them together with a glass rod or by using a vortex mixer.

  • Reaction: Heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100-120 °C) for the specified time (e.g., 1-3 hours).

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add a suitable organic solvent (e.g., ethyl acetate) to dissolve the product.

  • Purification: Filter off the catalyst (if heterogeneous). The filtrate can then be concentrated under reduced pressure, and the crude product purified by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary

The following table summarizes representative quantitative data from various solvent-free syntheses of 2,4-disubstituted quinolines.

CatalystReactantsTemperature (°C)Time (h)Yield (%)Reference
Hβ Zeolite2-Aminobenzophenone, Acetophenone1201.592[7]
FeCl₃Aniline, Benzaldehyde, Phenylacetylene80392[10]
CsI2-Aminoacetophenone, Dimedone1000.594[1]
Fe(OTf)₃Aniline, Benzaldehyde, Phenylacetylene100385[2]
1,3-disulfonic acid imidazolium hydrogen sulfate2-Aminobenzaldehyde, Cyclohexanone800.3398[5]

Visualizations

Experimental Workflow

experimental_workflow A Reactant & Catalyst Mixing B Heating (Solvent-Free) A->B Thermal Energy C Reaction Monitoring (TLC) B->C Time C->B Incomplete D Work-up (Solvent Addition) C->D Complete E Catalyst Recovery (Filtration) D->E F Purification E->F G Characterization F->G

Caption: General experimental workflow for the solvent-free synthesis of 2,4-disubstituted quinolines.

Troubleshooting Decision Tree

troubleshooting_tree Start Low or No Yield Q1 Check Reactant Purity & Stoichiometry Start->Q1 A1 Purify Reactants / Verify Stoichiometry Q1->A1 Issue Found Q2 Optimize Reaction Temperature Q1->Q2 OK A2 Increase/Decrease Temperature in Increments Q2->A2 Suboptimal Q3 Evaluate Catalyst Activity Q2->Q3 OK A3 Increase Catalyst Loading / Use Fresh Catalyst Q3->A3 Inactive Q4 Improve Reactant Mixing Q3->Q4 OK A4 Grind Reactants / Use Ball Mill Q4->A4

Caption: Decision tree for troubleshooting low yields in solvent-free quinoline synthesis.

References

Technical Support Center: Improving Selectivity in Functionalizing Quinoline Rings

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the selective functionalization of quinoline rings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for achieving regioselective C-H functionalization of quinoline?

A1: Regioselectivity in quinoline C-H functionalization is primarily achieved through two main strategies:

  • Exploiting the inherent reactivity of the quinoline ring: The C2 and C4 positions are electron-deficient and susceptible to nucleophilic attack, while the benzene ring undergoes electrophilic substitution, typically at C5 and C8.

  • Utilizing directing groups: A directing group can be installed on the quinoline ring to guide the catalyst to a specific C-H bond. Common directing groups include:

    • N-oxide: The oxygen of the N-oxide can direct metallation to the C2 and C8 positions.[1][2]

    • 8-aminoquinoline: The amino group at the C8 position can act as a bidentate directing group, facilitating functionalization at the C8 position.[3][4]

    • Other removable directing groups: Various other groups can be temporarily installed to direct functionalization to other positions and subsequently removed.

Q2: How can I improve the yield of my palladium-catalyzed C2-arylation of a quinoline N-oxide?

A2: Low yields in Pd-catalyzed C2-arylation of quinoline N-oxides can often be addressed by optimizing the reaction conditions. Here are some key parameters to consider:

  • Ligand: The choice of phosphine ligand is crucial. Sterically demanding ligands like X-Phos have been shown to be effective.[1]

  • Base: A thorough screening of both inorganic (e.g., CsF, K₂CO₃) and organic bases is recommended.[1][5]

  • Solvent: A mixture of solvents, such as t-BuOH/toluene, can sometimes provide superior results.[1]

  • Additives: The addition of silver salts (e.g., Ag₂CO₃, AgOAc) can significantly improve both yield and regioselectivity.[1][2]

  • Concentration: The absolute concentration of the reactants can be a critical parameter.[1]

Q3: I am observing a mixture of C2 and C8 functionalization. How can I improve the selectivity for the C8 position?

A3: Achieving high C8 selectivity can be challenging due to the competing reactivity at the C2 position. Here are some strategies to favor C8 functionalization:

  • Catalyst Choice: While palladium catalysts often favor the C2 position, rhodium-based catalysts, particularly with NHC ligands, have been successfully employed for C8-arylation.[1]

  • Directing Group: The use of quinoline N-oxide as a directing group is a common strategy for C8 functionalization.[1][2]

  • Reaction Conditions: Careful optimization of the catalyst, ligand, and solvent system is critical. For instance, specific palladium catalyst systems have been developed that show unusual C8 selectivity.[6]

Q4: What are some common side reactions to be aware of during quinoline functionalization?

A4: Besides issues with regioselectivity, other common side reactions include:

  • Homocoupling of the coupling partner.

  • Dehalogenation of the aryl halide coupling partner.

  • Reduction of the quinoline ring, especially when using hydride sources.

  • Over-functionalization , leading to di- or tri-substituted products.

  • Decomposition of sensitive substrates or products under harsh reaction conditions.

Q5: Can I functionalize the benzene ring of the quinoline scaffold at positions other than C5 and C8?

A5: Functionalization at the C3, C4, C6, and C7 positions is generally more challenging and often requires specific strategies.[2] C3-functionalization can sometimes be achieved in non-directed reactions, but often with lower yields and selectivity.[2] For C5, C6, and C7 positions, the use of a directing group in an adjacent position is typically necessary to achieve regioselectivity.[2]

Troubleshooting Guides

Problem 1: Low or No Conversion in Palladium-Catalyzed C-H Arylation
Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium precursor (e.g., Pd(OAc)₂) is of high quality and has been stored properly. Consider using a pre-catalyst or activating the catalyst in situ.
Inappropriate Ligand Screen a variety of phosphine ligands with different steric and electronic properties (e.g., PPh₃, X-Phos, n-BuAd₂P).[1][2][5]
Incorrect Base The choice of base is critical. Screen a range of inorganic (e.g., K₂CO₃, Cs₂CO₃, CsF) and organic bases.[1][2]
Solvent Effects The polarity and coordinating ability of the solvent can significantly impact the reaction. Test different solvents or solvent mixtures (e.g., DMF, toluene, t-BuOH/toluene).[1]
Inhibitors Ensure all reagents and solvents are pure and dry. Trace impurities can poison the catalyst.
Insufficient Temperature C-H activation often requires elevated temperatures. Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Problem 2: Poor Regioselectivity (Mixture of Isomers)
Possible Cause Troubleshooting Step
Suboptimal Catalyst/Ligand Combination The ligand plays a key role in controlling regioselectivity. For C8 selectivity, consider switching from a palladium to a rhodium-based catalyst system.[1] For palladium-catalyzed reactions, the choice of phosphine ligand can influence the C2/C8 ratio.
Ineffective Directing Group If using a directing group strategy (e.g., N-oxide), ensure it is correctly installed. The coordination of the directing group to the metal center is crucial for selectivity.
Steric Hindrance Steric hindrance from substituents on the quinoline ring or the coupling partner can influence the site of functionalization. Consider using less sterically demanding reagents if possible.
Electronic Effects The electronic nature of substituents on the quinoline ring can alter the reactivity of different C-H bonds. Electron-donating groups can enhance reactivity, while electron-withdrawing groups can decrease it.
Role of Additives The addition of silver salts (e.g., Ag₂CO₃) has been shown to be crucial for achieving high regioselectivity in some Pd-catalyzed arylations.[2]

Experimental Protocols

Key Experiment: Palladium-Catalyzed C2-Arylation of Quinoline N-Oxide

This protocol is adapted from a general procedure for the C2-arylation of azine N-oxides.[1]

Materials:

  • Quinoline N-oxide

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium fluoride (CsF)

  • tert-Butanol (t-BuOH)

  • Toluene

  • Anhydrous, degassed solvents

Procedure:

  • In a glovebox, to an oven-dried reaction vessel, add Pd(OAc)₂ (5 mol%), X-Phos (10 mol%), and CsF (2 equivalents).

  • Add the quinoline N-oxide (1 equivalent) and the aryl bromide (1.2 equivalents).

  • Add a degassed solvent mixture of t-BuOH/toluene (2:1).

  • Seal the vessel and heat the reaction mixture at the desired temperature (e.g., 80-120 °C) with stirring for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Catalytic Systems for C2-Arylation of Quinoline N-Oxide

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (10)-Ag₂CO₃ (2.2)Benzene1302456[1]
Pd(OAc)₂ (5)X-Phos (10)CsF (2)t-BuOH/Toluene10024Good[1]
Pd(OAc)₂ (10)PPh₃ (20)K₂CO₃ (2)DMA1102494[5]

Table 2: Influence of Directing Groups on Regioselectivity

Directing GroupPosition of FunctionalizationTypical CatalystCommentsReference
N-OxideC2, C8Pd, Rh, CuC2 is often the kinetically favored product with Pd. Rh can promote C8 selectivity.[1][2]
8-AminoquinolineC8PdActs as a bidentate directing group.[3][4]
Amide at C2C3PdDirects functionalization to the adjacent C3 position.[2]

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents (Quinoline, Aryl Halide, Catalyst, Ligand, Base) solvent Add Anhydrous, Degassed Solvent reagents->solvent heating Heat to Desired Temperature solvent->heating monitoring Monitor Progress (TLC, GC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extraction Aqueous Workup & Extraction quench->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product Regioselectivity_Logic cluster_inherent Inherent Reactivity cluster_directing Directing Group Strategy quinoline Quinoline Substrate c2_c4 C2/C4 Position (Electron Deficient) quinoline->c2_c4 Nucleophilic Functionalization c5_c8 C5/C8 Position (Benzene Ring) quinoline->c5_c8 Electrophilic Functionalization n_oxide N-Oxide (Directs to C2/C8) quinoline->n_oxide Modification amino 8-Amino Group (Directs to C8) quinoline->amino Modification c2_prod C2/C4 Functionalized Product c2_c4->c2_prod c5_c8_prod C5/C8 Functionalized Product c5_c8->c5_c8_prod c2_c8_prod C2/C8 Functionalized Product n_oxide->c2_c8_prod c8_prod C8 Functionalized Product amino->c8_prod

References

Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with electron-deficient anilines.

Frequently Asked Questions (FAQs)

Q1: Why are my reaction yields consistently low when using anilines with electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃)?

A: The primary reason for low yields is the reduced nucleophilicity of the aniline. The electron-withdrawing groups (EWGs) on the aromatic ring pull electron density away from the nitrogen atom via resonance and inductive effects.[1][2] This decreases the availability of the nitrogen's lone pair of electrons to attack an electrophile, making the aniline a significantly weaker nucleophile compared to aniline or its electron-rich derivatives.[1][2] Consequently, reactions are often sluggish, require harsh conditions, and may not proceed to completion.

Q2: My Buchwald-Hartwig amination with a nitroaniline substrate is failing or giving minimal product. How can I improve it?

A: This is a common challenge. Standard palladium-phosphine catalysts may not be effective for coupling with poorly nucleophilic anilines. To improve yields, consider the following:

  • Use Electron-Rich, Bulky Ligands: Modern biaryl phosphine ligands like XPhos, BrettPhos, and RuPhos are designed to accelerate the key steps (oxidative addition and reductive elimination) of the catalytic cycle, even with challenging substrates.[3]

  • Switch to an N-Heterocyclic Carbene (NHC) Ligand: Palladium-NHC complexes can offer superior stability and activity, especially for difficult couplings.[4][5]

  • Employ a Strong, Non-Nucleophilic Base: Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are often essential for deprotonating the weakly acidic N-H bond of the electron-deficient aniline.[5][6]

  • Use a Well-Defined Precatalyst: Using a stable, well-defined palladium precatalyst (e.g., an XPhos-based G3 or G4 precatalyst) can lead to more reproducible and higher-yielding reactions compared to generating the active catalyst in situ.

Q3: I am struggling to form an amide bond between an electron-deficient aniline and a carboxylic acid using standard coupling reagents like DCC/HOBt. What is a better method?

A: Standard methods often fail because the aniline is not nucleophilic enough to attack the activated carboxylic acid intermediate efficiently. An effective protocol involves using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) with a catalytic amount of hydroxybenzotriazole (HOBt).[7][8] DMAP acts as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate that is more susceptible to attack by the weakly nucleophilic aniline.[8]

Q4: Can I perform a Friedel-Crafts alkylation or acylation on a nitroaniline?

A: No, Friedel-Crafts reactions are generally incompatible with anilines, especially electron-deficient ones. The lone pair on the aniline's nitrogen atom acts as a Lewis base and coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃).[2][9][10] This interaction forms a salt, deactivating the catalyst. Furthermore, the resulting positively charged nitrogen atom becomes a powerful deactivating group, shutting down any further electrophilic aromatic substitution on the ring.[2]

Q5: What are the key considerations for a successful Nucleophilic Aromatic Substitution (SₙAr) reaction with an electron-deficient aniline?

A: In an SₙAr reaction, the aryl halide must be electron-deficient, not necessarily the nucleophile. For an aniline to act as the nucleophile, the aryl halide must be "activated" by strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group (e.g., -F, -Cl).[11][12] These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex.[12] While the aniline's nucleophilicity is still a factor, the activation of the aryl halide is the most critical requirement for the reaction to proceed.

Troubleshooting Guide

Below is a guide to troubleshoot common issues. For a logical workflow, refer to the diagram in the "Visualizations" section.

Problem Potential Cause Recommended Solution
No or Low Conversion Insufficient Reactivity: The electron-deficient aniline is too weakly nucleophilic under the current conditions.1. Increase Temperature: Carefully increase the reaction temperature in increments. 2. Change Solvent: Switch to a higher-boiling aprotic solvent like toluene, dioxane, or DMF.[13][14] 3. Optimize Catalyst/Ligand: For cross-couplings, switch to a more active catalyst system (e.g., Pd-NHC or a modern Buchwald ligand).[3][4] 4. Use a Stronger Base: For C-N couplings, ensure a strong base like NaOtBu is used to facilitate deprotonation.[6]
Catalyst Inhibition/Deactivation: The aniline or other species in the mixture is poisoning the catalyst.1. Use a Precatalyst: Employ a well-defined, air-stable precatalyst to ensure consistent generation of the active catalytic species. 2. Ensure Inert Atmosphere: Use rigorous techniques (e.g., freeze-pump-thaw degassing, glovebox) to exclude oxygen, which can deactivate palladium catalysts.[15] 3. Screen Ligands: Some ligands are more robust than others. Test a panel of ligands to find one resistant to deactivation in your specific system.
Multiple Products / Low Selectivity Side Reactions: Conditions are too harsh, leading to decomposition or undesired side reactions (e.g., diarylation).1. Lower Temperature: High temperatures can promote side reactions. Find the minimum temperature required for conversion. 2. Adjust Stoichiometry: For mono-arylation of primary anilines, carefully control the stoichiometry of the base and aryl halide. An excess of base can sometimes promote diarylation.[5] 3. Use Sterically Hindered Ligands: Bulky ligands can sterically prevent a second arylation event on the nitrogen atom.[3]
Competing Reaction Pathways: The substrate has multiple reactive sites.1. Protecting Groups: If the aniline has other reactive functional groups, consider using a suitable protecting group strategy. 2. Chemoselective Catalysts: Some catalyst systems offer high chemoselectivity. For example, specific conditions can favor coupling at an aryl chloride over an aryl bromide, or vice-versa.

Data Presentation

Table 1: Comparison of Ligands in Buchwald-Hartwig Amination of 4-chloroacetophenone with 4-nitroaniline

Ligand Palladium Source Base Solvent Temp (°C) Time (h) Yield (%)
P(o-tol)₃Pd₂(dba)₃NaOtBuToluene10024< 10
BINAPPd₂(dba)₃NaOtBuToluene1002425
XPhosXPhos Pd G3NaOtBuToluene1001288
RuPhosRuPhos Pd G3K₃PO₄Dioxane1101685
IPr (NHC)[(IPr)PdCl₂(aniline)]K₂CO₃t-AmylOH100892
This table is a representative compilation based on typical outcomes reported in the literature; actual results may vary.

Table 2: Effect of Coupling Reagents on Amide Formation Between 4-Nitroaniline and Benzoic Acid

Coupling Reagent(s) Base Solvent Temp (°C) Time (h) Yield (%)
DCC / HOBtDIPEADCM2348< 5
HATUDIPEADMF232445
EDC (1 equiv)DIPEAACN234211[8]
EDC (1 equiv) / HOBt (1 equiv)Et₃NDCE2348Trace[8]
EDC (1 equiv) / DMAP (1 equiv) / HOBt (0.1 equiv) DIPEA ACN 23 24 85 [8]
Data derived from a study on amidation of electron-deficient amines.[8]

Experimental Protocols

Protocol 1: General Procedure for High-Yield Buchwald-Hartwig Amination

This protocol is adapted for coupling an aryl halide with an electron-deficient aniline using a modern palladium precatalyst.

  • Preparation: To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the electron-deficient aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), and the Palladium G3 Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Place the vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: Optimized Amide Coupling for Electron-Deficient Anilines

This protocol uses a combination of reagents to activate the carboxylic acid for reaction with a weakly nucleophilic aniline.[8]

  • Preparation: To a round-bottom flask with a magnetic stir bar, add the carboxylic acid (1.0 mmol), 4-dimethylaminopyridine (DMAP, 1.0 mmol), and hydroxybenzotriazole (HOBt, 0.1 mmol).

  • Dissolution: Dissolve the solids in acetonitrile (ACN, 10 mL).

  • Reagent Addition: Add the electron-deficient aniline (1.1 mmol) and N,N-diisopropylethylamine (DIPEA, 5.0 mmol) to the solution.

  • Initiation: Cool the mixture in an ice bath (0 °C). Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.0 mmol) portion-wise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 18-24 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (15 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Mandatory Visualizations

Troubleshooting_Workflow start Reaction with Electron-Deficient Aniline Shows Low Yield check_type What is the reaction type? start->check_type cn_coupling C-N Cross-Coupling (e.g., Buchwald-Hartwig) check_type->cn_coupling C-N Coupling amide_formation Amide Bond Formation check_type->amide_formation Amidation other_reaction Other (e.g., SₙAr) check_type->other_reaction Other cn_q1 Using a modern, bulky electron-rich ligand? (XPhos, RuPhos, NHC) cn_coupling->cn_q1 amide_q1 Using EDC/DMAP/HOBt catalyst system? amide_formation->amide_q1 other_q1 For SₙAr, is the aryl halide activated with ortho/para EWGs? other_reaction->other_q1 cn_a1_no Action: Switch to a modern ligand and/or Pd precatalyst. cn_q1->cn_a1_no No cn_q2 Is a strong, non-nucleophilic base being used? (e.g., NaOtBu) cn_q1->cn_q2 Yes cn_a2_no Action: Use NaOtBu or K₃PO₄. Screen bases. cn_q2->cn_a2_no No cn_q3 Is the reaction properly degassed? cn_q2->cn_q3 Yes cn_a3_no Action: Ensure inert atmosphere via N₂/Ar sparging or freeze-pump-thaw cycles. cn_q3->cn_a3_no No amide_a1_no Action: Use EDC/DMAP with catalytic HOBt. Avoid standard DCC/HATU. amide_q1->amide_a1_no No amide_q2 Is an appropriate solvent being used? (ACN/DMF) amide_q1->amide_q2 Yes amide_a2_no Action: Switch to ACN or DMF. amide_q2->amide_a2_no No other_a1_no Action: SₙAr is likely not feasible. Consider a different synthetic route (e.g., cross-coupling). other_q1->other_a1_no No

Buchwald_Hartwig_Cycle ligand Role of Bulky, Electron-Rich Ligand (L): • Stabilizes Pd(0) state • Promotes Oxidative Addition • Accelerates Reductive Elimination re re ligand->re oa oa ligand->oa

References

Technical Support Center: Purification of Quinoxaline-2-Carboxylic Acid Activating Enzyme

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of quinoxaline-2-carboxylic acid activating enzyme. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and key purification data.

Frequently Asked Questions (FAQs)

Q1: What is the function of quinoxaline-2-carboxylic acid activating enzyme?

A1: Quinoxaline-2-carboxylic acid activating enzyme catalyzes the ATP-pyrophosphate exchange reaction, which is dependent on quinoxaline-2-carboxylic acid, leading to the formation of the corresponding adenylate. This enzyme is a key component in the biosynthesis of quinoxaline antibiotics like triostins and quinomycins, where it activates the chromophore moiety.[1]

Q2: From which organisms can this enzyme be purified?

A2: The enzyme has been successfully purified from triostin-producing Streptomyces triostinicus and quinomycin-producing Streptomyces echinatus.[1]

Q3: What are the key characteristics of the quinoxaline-2-carboxylic acid activating enzyme?

A3: The enzyme has a native molecular weight of approximately 42,000 Da. In its denatured form, it appears as a polypeptide with a molecular weight of 52,000-53,000 Da.[1]

Q4: What substrates can this enzyme activate besides quinoxaline-2-carboxylic acid?

A4: The enzyme also demonstrates activity with quinoline-2-carboxylic acid and thieno[3,2-b]pyridine-5-carboxylic acid. However, it shows little to no activity with quinoline-3-carboxylic acid, quinoline-4-carboxylic acid, pyridine-2-carboxylic acid, and 2-pyrazinecarboxylic acid.[1]

Experimental Workflow and Signaling Pathway

This diagram illustrates the general workflow for the purification of quinoxaline-2-carboxylic acid activating enzyme.

PurificationWorkflow cluster_0 Cell Lysis and Clarification cluster_1 Initial Purification Steps cluster_2 Chromatographic Purification cluster_3 Analysis CellHarvest Harvest Streptomyces Cells CellLysis Cell Lysis (e.g., Sonication) CellHarvest->CellLysis Centrifugation1 Centrifugation to remove debris CellLysis->Centrifugation1 CrudeExtract Crude Protein Extract Centrifugation1->CrudeExtract PolyminP Polymin P Precipitation CrudeExtract->PolyminP DEAE_Cellulose1 DEAE-Cellulose Chromatography PolyminP->DEAE_Cellulose1 AmmoniumSulfate (NH4)2SO4 Precipitation DEAE_Cellulose1->AmmoniumSulfate GelFiltration1 Gel Filtration (AcA 44 Ultrogel) AmmoniumSulfate->GelFiltration1 DEAE_Cellulose2 DEAE-Cellulose Chromatography (pH 8.0) GelFiltration1->DEAE_Cellulose2 AminohexylSepharose Aminohexyl-Sepharose Chromatography DEAE_Cellulose2->AminohexylSepharose GelFiltration2 Gel Filtration (Ultrogel AcA 54) AminohexylSepharose->GelFiltration2 FPLC FPLC (Mono Q) GelFiltration2->FPLC SDSPAGE SDS-PAGE Analysis FPLC->SDSPAGE FPLC->SDSPAGE ActivityAssay Enzyme Activity Assay FPLC->ActivityAssay PureEnzyme Homogeneous Enzyme SDSPAGE->PureEnzyme ActivityAssay->PureEnzyme

Caption: Purification workflow for quinoxaline-2-carboxylic acid activating enzyme.

Quantitative Data Summary

The following table summarizes the purification of quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus.

Purification StepTotal Protein (mg)Total Activity (units)Specific Activity (units/mg)Yield (%)Purification (fold)
Crude Extract21,0002,1000.11001
Polymin P Supernatant9,5001,9000.2902
DEAE-Cellulose1,5001,5001.07110
(NH4)2SO4 Precipitate1,2001,4401.26912
AcA 44 Ultrogel2501,2505.06050
DEAE-Cellulose (pH 8.0)501,00020.048200
Aminohexyl-Sepharose1070070.033700
Ultrogel AcA 542.5500200.0242,000
FPLC (Mono Q)0.5300600.0146,000

Data is representative and compiled from published purification schemes.

Experimental Protocols

Note: The following is a representative protocol based on published methods. Optimal conditions may vary and should be determined empirically.

1. Preparation of Crude Extract

  • Harvest Streptomyces triostinicus cells from culture by centrifugation.

  • Resuspend the cell pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2, 1 mM DTT, and protease inhibitors).

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes to remove cell debris. The supernatant is the crude extract.

2. Polymin P and Ammonium Sulfate Precipitation

  • Slowly add Polymin P solution to the crude extract to a final concentration of 0.5% (w/v) while stirring on ice.

  • After 30 minutes, centrifuge to pellet the precipitate. The enzyme should remain in the supernatant.

  • To the supernatant, gradually add solid ammonium sulfate to achieve 70% saturation.

  • Stir for 1 hour on ice and collect the precipitated protein by centrifugation.

  • Resuspend the pellet in a minimal volume of buffer and dialyze extensively against the starting buffer for the next chromatography step.

3. Ion-Exchange Chromatography (DEAE-Cellulose)

  • Equilibrate a DEAE-cellulose column with the starting buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM DTT).

  • Load the dialyzed sample onto the column.

  • Wash the column with the starting buffer until the absorbance at 280 nm returns to baseline.

  • Elute the bound proteins with a linear gradient of NaCl (e.g., 0 to 0.5 M) in the starting buffer.

  • Collect fractions and assay for enzyme activity. Pool the active fractions.

4. Gel Filtration Chromatography (AcA 44 Ultrogel)

  • Concentrate the pooled active fractions from the previous step.

  • Equilibrate an AcA 44 Ultrogel column with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT).

  • Load the concentrated sample onto the column.

  • Elute with the equilibration buffer at a constant flow rate.

  • Collect fractions and assay for enzyme activity. Pool the active fractions.

5. Subsequent Purification Steps

  • Further purification can be achieved by additional ion-exchange (e.g., DEAE-cellulose at pH 8.0, FPLC on Mono Q) and hydrophobic interaction (e.g., Aminohexyl-Sepharose) chromatography steps, followed by a final gel filtration step (e.g., Ultrogel AcA 54) to ensure homogeneity.

Troubleshooting Guide

This section addresses common issues encountered during the purification of quinoxaline-2-carboxylic acid activating enzyme.

Problem 1: Low Enzyme Activity in Crude Extract
Possible Cause Recommended Solution
Inefficient Cell LysisOptimize sonication parameters (duration, amplitude) or consider alternative lysis methods (e.g., French press).
Proteolytic DegradationAdd a cocktail of protease inhibitors to the lysis buffer. Keep the sample on ice at all times.
Enzyme InstabilityEnsure the buffer pH and ionic strength are optimal for enzyme stability. Consider adding stabilizing agents like glycerol.
Problem 2: Poor Recovery from Ion-Exchange Chromatography
Possible Cause Recommended Solution
Incorrect Buffer pHThe pH of the start buffer should be at least 0.5 pH units above the enzyme's pI for anion exchange or 0.5 units below for cation exchange.[2]
High Ionic Strength of SampleEnsure the sample is thoroughly dialyzed or desalted into the starting buffer before loading.[2]
Protein Precipitation on ColumnThe protein may be unstable in the elution buffer. Test the pH and salt stability of the enzyme.
Hydrophobic InteractionsIf the protein binds too strongly, try reducing the salt concentration or adding a non-ionic detergent or organic solvent (e.g., 5% isopropanol) to the elution buffer.
Problem 3: Poor Resolution in Gel Filtration Chromatography
Possible Cause Recommended Solution
Sample Volume Too LargeThe sample volume should ideally be 1-5% of the total column volume for optimal resolution.[3][4]
High Sample ViscosityThe protein concentration should generally not exceed 20 mg/mL to avoid viscosity issues.[4] Dilute the sample if necessary.
Non-specific InteractionsInclude 150 mM NaCl in the buffer to minimize ionic interactions with the matrix.[5] For hydrophobic interactions, consider adding 10-20% ethanol.[5]
Poorly Packed ColumnCheck the column efficiency and repack if necessary.[5]
Problem 4: Presence of Multiple Bands on SDS-PAGE After Final Step
Possible Cause Recommended Solution
Incomplete PurificationAn additional chromatography step with a different separation principle (e.g., hydrophobic interaction, affinity chromatography) may be required.
Proteolytic CleavageRe-evaluate the use of protease inhibitors throughout the purification process.
Protein AggregationAnalyze the sample under both reducing and non-reducing conditions on SDS-PAGE. If aggregates are present, consider adding reducing agents like DTT or β-mercaptoethanol to the buffers.

This diagram outlines a logical approach to troubleshooting common issues in enzyme purification.

TroubleshootingLogic cluster_activity Low Activity Issues cluster_recovery Low Recovery Issues cluster_purity Purity Issues Start Encounter Purification Problem LowActivity Low Enzyme Activity? Start->LowActivity LowRecovery Low Protein Recovery? Start->LowRecovery LowPurity Contaminants Present? Start->LowPurity CheckLysis Optimize Cell Lysis LowActivity->CheckLysis Yes AddInhibitors Add Protease Inhibitors LowActivity->AddInhibitors CheckStability Verify Buffer Stability LowActivity->CheckStability End Purification Optimized CheckStability->End CheckpH Adjust Buffer pH LowRecovery->CheckpH Yes CheckSalt Lower Sample Ionic Strength LowRecovery->CheckSalt ModifyElution Modify Elution Buffer LowRecovery->ModifyElution ModifyElution->End AddStep Add Orthogonal Purification Step LowPurity->AddStep Yes OptimizeGradient Optimize Elution Gradient LowPurity->OptimizeGradient CheckColumn Check Column Integrity LowPurity->CheckColumn CheckColumn->End

Caption: A troubleshooting decision tree for enzyme purification.

References

Validation & Comparative

A Comparative Analysis of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoline carboxylic acids are fundamental scaffolds in medicinal chemistry, with isomers often exhibiting distinct biological profiles. This guide provides an objective comparison of the biological activities of quinoline-2-carboxylic acid and quinoline-4-carboxylic acid, supported by experimental data, to aid in research and drug development.

Data Presentation: A Comparative Overview

The biological activities of this compound and quinoline-4-carboxylic acid have been evaluated across various assays. A key area where a direct quantitative comparison is available is in their enzymatic inhibition of α-glucosidase and α-amylase, enzymes relevant to the management of diabetes. In terms of antiproliferative and anti-inflammatory activities, while both parent compounds show potential, much of the quantitative data available is for their derivatives.

CompoundBiological ActivityAssayIC50 ValueReference
This compound Antidiabeticα-Glucosidase Inhibition9.1 µg/mL[1]
Antidiabeticα-Amylase Inhibition15.5 µg/mL[1]
AntiproliferativeGrowth Inhibition of MCF7 & HELA cellsNot specified for parent compound[2][3]
Quinoline-4-carboxylic acid Antidiabeticα-Glucosidase Inhibition60.2 µg/mL[1]
Antidiabeticα-Amylase Inhibition152.4 µg/mL[1]
AntiproliferativeGrowth Inhibition of MCF7 cellsNot specified for parent compound[2][3]
Anti-inflammatoryInhibition of LPS-induced inflammationNot specified for parent compound[2][3]
Enzyme InhibitionDihydroorotate Dehydrogenase (DHODH)Potent inhibition by derivatives[4]

Key Observation: this compound is a significantly more potent inhibitor of both α-glucosidase and α-amylase compared to quinoline-4-carboxylic acid.[1] Both isomers have shown notable antiproliferative activity against the MCF7 breast cancer cell line.[2][3] Furthermore, derivatives of quinoline-4-carboxylic acid are well-established as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis.[4]

Mandatory Visualization

The following diagrams illustrate a key signaling pathway and a general experimental workflow relevant to the activities of these quinoline carboxylic acids.

DHODH_Inhibition_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_inhibition Mechanism of Action cluster_outcome Cellular Outcome Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP Uridine Monophosphate (UMP) Orotate->UMP Pyrimidine_depletion Pyrimidine Depletion Orotate->Pyrimidine_depletion leads to DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Q4C_derivative Quinoline-4-carboxylic acid derivatives (e.g., Brequinar) DHODH_inhibition DHODH Q4C_derivative->DHODH_inhibition inhibits Cell_cycle_arrest S-phase Cell Cycle Arrest Pyrimidine_depletion->Cell_cycle_arrest Antiproliferative_effect Antiproliferative Effect Cell_cycle_arrest->Antiproliferative_effect

Caption: Inhibition of DHODH by quinoline-4-carboxylic acid derivatives blocks pyrimidine synthesis.

MTT_Assay_Workflow start Seed cells in a 96-well plate incubate1 Incubate (e.g., 24h) start->incubate1 treat Add quinoline carboxylic acid (various concentrations) incubate1->treat incubate2 Incubate (e.g., 48-72h) treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize measure Measure absorbance (e.g., 570 nm) solubilize->measure analyze Calculate cell viability and IC50 measure->analyze

Caption: General workflow for assessing cell viability using the MTT assay.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

α-Glucosidase Inhibition Assay

This assay is used to determine the inhibitory effect of a compound on the α-glucosidase enzyme.

  • Reagent Preparation:

    • Phosphate buffer (100 mM, pH 6.8).

    • α-glucosidase enzyme solution (1 U/mL in phosphate buffer).

    • p-Nitrophenyl-α-D-glucopyranoside (PNPG) substrate solution (5 mM in phosphate buffer).

    • Test compounds (this compound, quinoline-4-carboxylic acid) dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations with phosphate buffer.

    • Acarbose solution as a positive control, prepared similarly to the test compounds.

    • Sodium carbonate solution (0.1 M) to stop the reaction.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the test compound solution (or control/blank).

    • Add 100 µL of the α-glucosidase solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the PNPG substrate solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of the sodium carbonate solution.

    • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]

MTT Assay for Antiproliferative Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

  • Cell Culture and Plating:

    • Culture the desired cancer cell line (e.g., MCF7) in appropriate media and conditions.

    • Harvest the cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare stock solutions of this compound and quinoline-4-carboxylic acid in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solutions in culture media to achieve a range of final concentrations.

    • Remove the old media from the cells and add 100 µL of the media containing the test compounds (or vehicle control).

    • Incubate the cells for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay Procedure:

    • After the incubation period, add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well.[6]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the media and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm if desired) using a microplate reader.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This assay measures the inhibition of DHODH, which catalyzes the oxidation of dihydroorotate to orotate.[8][9]

  • Reagent Preparation:

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.05% Triton X-100).[8]

    • Recombinant human DHODH enzyme.

    • Coenzyme Q10 (100 µM).[8]

    • 2,6-dichloroindophenol (DCIP) (200 µM) as an electron acceptor.[8]

    • Dihydroorotic acid (500 µM) as the substrate.[8]

    • Test compounds (derivatives of quinoline-4-carboxylic acid) and a known inhibitor (e.g., Brequinar) as a positive control.

  • Assay Procedure:

    • In a 96-well plate, pre-incubate the DHODH enzyme with the test compound or control in the assay buffer containing Coenzyme Q10 and DCIP at 25°C for 30 minutes.[8]

    • Initiate the reaction by adding dihydroorotic acid.

    • Immediately measure the decrease in absorbance at 600-650 nm over time (e.g., 10 minutes) using a microplate reader.[8][10] The decrease in absorbance corresponds to the reduction of DCIP.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each compound concentration.

    • Calculate the IC50 value from the dose-response curve.

Pfitzinger Reaction for Quinoline-4-carboxylic Acid Synthesis

The Pfitzinger reaction is a classic method for synthesizing quinoline-4-carboxylic acids.[11]

  • Materials:

    • Isatin.

    • A carbonyl compound with an α-methylene group (e.g., a ketone or aldehyde).

    • A strong base (e.g., potassium hydroxide).

    • A suitable solvent (e.g., ethanol).

  • Reaction Mechanism:

    • The base hydrolyzes the amide bond in isatin to form a keto-acid.

    • The carbonyl compound reacts with the aniline intermediate to form an imine, which then tautomerizes to an enamine.

    • The enamine undergoes intramolecular cyclization.

    • Dehydration of the cyclized intermediate yields the final quinoline-4-carboxylic acid.[11]

  • General Procedure:

    • A mixture of isatin, the carbonyl compound, and potassium hydroxide in ethanol is refluxed for several hours (e.g., 24 hours).

    • After cooling, the solvent is typically removed, and the residue is dissolved in water.

    • The aqueous solution is washed with an organic solvent (e.g., ether) to remove unreacted starting materials.

    • The aqueous layer is then acidified (e.g., with acetic acid), leading to the precipitation of the quinoline-4-carboxylic acid product.

    • The product can be collected by filtration and purified by recrystallization.

References

A Comparative Study of Quinoline and Isoquinoline Isomers as Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent structural motif in a multitude of pharmacologically active compounds, with a significant number demonstrating potent anticancer properties.[1][2] This guide provides a comparative analysis of quinoline and its structural isomer, isoquinoline, as foundational structures for the development of novel anticancer agents. By examining their differential effects on cancer cell viability, elucidating their mechanisms of action, and detailing the experimental protocols for their evaluation, this document serves as a comprehensive resource for researchers in the field of oncology drug discovery.

Comparative Anticancer Activity

While both quinoline and isoquinoline derivatives have been extensively investigated for their anticancer potential, direct comparative studies of the parent heterocycles are less common. However, analysis of their derivatives provides valuable insights into their structure-activity relationships. The position of the nitrogen atom within the bicyclic structure fundamentally influences the molecule's electronic distribution, hydrogen bonding capacity, and overall stereochemistry, thereby impacting its interaction with biological targets.

A study directly comparing a quinoline derivative to its isoquinoline counterpart revealed that the isoquinoline derivative exhibited superior inhibitory activity against HER2-positive breast cancer cells (SKBR3). This suggests that for certain therapeutic targets, the arrangement of the nitrogen atom in the isoquinoline ring may be more favorable for binding and inhibition.

Data on Anticancer Activity

The following tables summarize the 50% inhibitory concentration (IC50) values for various quinoline and isoquinoline derivatives against several cancer cell lines, as reported in the literature. It is important to note that these are not direct comparisons of the parent isomers but of their derivatives, and the activity is highly dependent on the nature and position of the substituents.

Table 1: Comparative IC50 Values of Quinoline and Isoquinoline Derivatives

Compound TypeDerivativeCancer Cell LineIC50 (µM)Reference
Quinoline9IV-cA549 (Lung)1.66[3]
QuinolineBAPPNA549 (Lung)9.96[4]
QuinolineBAPPNMCF-7 (Breast)3.1[4]
QuinolineBAPPNHepG2 (Liver)3.3[4]
QuinolineBAPPNHCT-116 (Colon)23[4]
IsoquinolineChelerythrineFaDu (Pharynx)0.14[5]
IsoquinolineSanguinarineFaDu (Pharynx)0.11[5]
IsoquinolineChelerythrineSCC-25 (Tongue)0.46[5]
IsoquinolineSanguinarineSCC-25 (Tongue)0.54[5]
IsoquinolineChelerythrineMCF-7 (Breast)0.31[5]
IsoquinolineSanguinarineMCF-7 (Breast)0.29[5]
IsoquinolineChelerythrineMDA-MB-231 (Breast)0.23[5]
IsoquinolineSanguinarineMDA-MB-231 (Breast)0.19[5]

Mechanisms of Action

Quinoline and isoquinoline derivatives exert their anticancer effects through a variety of mechanisms, often involving the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Induction of Apoptosis and Cell Cycle Arrest

A common mechanism of action for both quinoline and isoquinoline-based compounds is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.[1][6] Flow cytometry analysis of cancer cells treated with these compounds frequently reveals an increase in the sub-G1 population, indicative of apoptotic DNA fragmentation, and an accumulation of cells in specific phases of the cell cycle, such as G2/M.[3]

Inhibition of Signaling Pathways

1. PI3K/Akt/mTOR Pathway:

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that is often hyperactivated in cancer, promoting cell growth, proliferation, and survival. Several quinoline derivatives have been identified as potent inhibitors of this pathway. By targeting key kinases such as PI3K and mTOR, these compounds can effectively block downstream signaling, leading to the inhibition of protein synthesis and cell growth, and the induction of apoptosis.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Quinoline Quinoline Isomers Quinoline->PI3K Inhibit Quinoline->mTORC1 Inhibit

Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline isomers.

2. MAPK/ERK Pathway:

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling route that governs cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature of many cancers. Certain isoquinoline alkaloids have been shown to inhibit components of the MAPK pathway, thereby impeding tumor cell growth and survival.[7]

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation Isoquinoline Isoquinoline Isomers Isoquinoline->Raf Inhibit Isoquinoline->MEK Inhibit

Inhibition of the MAPK/ERK signaling pathway by isoquinoline isomers.

Experimental Protocols

To ensure the reproducibility and comparability of findings, detailed and standardized experimental protocols are essential. The following sections outline the methodologies for key in vitro assays used to evaluate the anticancer activity of quinoline and isoquinoline isomers.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Workflow Start Seed cells in 96-well plate Treat Treat with Quinoline Isomers Start->Treat Incubate Incubate for 24-72 hours Treat->Incubate AddMTT Add MTT reagent Incubate->AddMTT IncubateMTT Incubate for 2-4 hours AddMTT->IncubateMTT Solubilize Add solubilization solution (e.g., DMSO) IncubateMTT->Solubilize Read Measure absorbance at 570 nm Solubilize->Read End Calculate IC50 values Read->End

Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline or isoquinoline isomers. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.

Workflow:

Apoptosis_Workflow Start Treat cells with Quinoline Isomers Harvest Harvest cells (including supernatant) Start->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Annexin V Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate Incubate in the dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End Quantify cell populations Analyze->End

References

Comparative Efficacy of Novel Quinoline Derivatives in Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the antimicrobial activity of recently developed quinoline derivatives against clinically relevant bacterial strains. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antimicrobial agents. This document summarizes quantitative antimicrobial performance, details experimental methodologies, and illustrates key bacterial pathways targeted by this class of compounds.

Data Presentation: Comparative Antimicrobial Activity

The antimicrobial efficacy of novel quinoline derivatives was evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria. The results are compared with standard-of-care antibiotics, Ciprofloxacin and Daptomycin. The data is compiled from recent peer-reviewed studies and presented in the table below.

CompoundOrganismMIC (µg/mL)Standard AntibioticMIC (µg/mL)Reference
Novel Quinoline-2-one Derivatives
Compound 6cStaphylococcus aureus (MRSA)0.75Daptomycin0.50[1]
Enterococcus faecalis (VRE)0.75Daptomycin0.50[1]
Staphylococcus epidermidis (MRSE)2.50Daptomycin1.0[1]
Compound 6lStaphylococcus aureus (MRSA)1.25Daptomycin0.50
Enterococcus faecalis (VRE)1.25Daptomycin0.50
Staphylococcus epidermidis (MRSE)5.0Daptomycin1.0
Compound 6oStaphylococcus aureus (MRSA)2.50Daptomycin0.50[1]
Enterococcus faecalis (VRE)2.50Daptomycin0.50[1]
Staphylococcus epidermidis (MRSE)5.0Daptomycin1.0[1]
Novel Amino-Substituted Quinolines
Compound 6Staphylococcus aureus (MRSA)1.5DaptomycinNot Reported[2]
Staphylococcus epidermidis (MRSE)6.0DaptomycinNot Reported[2]
Enterococcus faecalis (VRE)3.0DaptomycinNot Reported[2]
Compound 7Staphylococcus aureus (MRSA)1.5DaptomycinNot Reported[2]
Staphylococcus epidermidis (MRSE)3.0DaptomycinNot Reported[2]
Enterococcus faecalis (VRE)1.5DaptomycinNot Reported[2]
Other Novel Quinoline Derivatives
Compound 23aStaphylococcus aureus (MRSA)>16Ciprofloxacin>16[3]
Compound 23bStaphylococcus aureus (MRSA)>16Ciprofloxacin>16[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of antimicrobial activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is utilized to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Reagents and Media: A standardized bacterial suspension is prepared in a suitable broth medium, such as Mueller-Hinton Broth (MHB), to a turbidity equivalent to a 0.5 McFarland standard. The novel quinoline derivatives and standard antibiotics are serially diluted in the broth to achieve a range of concentrations.

  • Inoculation: A 96-well microtiter plate is used for the assay. Each well, containing a specific concentration of the antimicrobial agent, is inoculated with the standardized bacterial suspension. Control wells containing only the broth and bacteria (positive control) and only the broth (negative control) are included.

  • Incubation: The microtiter plate is incubated at a temperature and duration suitable for the growth of the test microorganism, typically at 37°C for 18-24 hours.

  • Data Interpretation: Following incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

Agar Well Diffusion Method

This method is a qualitative or semi-quantitative assay to determine the antimicrobial activity of a substance.

  • Preparation of Agar Plates: A suitable agar medium, such as Mueller-Hinton Agar, is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Creation and Sample Addition: Wells of a defined diameter are created in the agar using a sterile cork borer. A specific volume of the novel quinoline derivative solution at a known concentration is added to each well. A well with a standard antibiotic serves as a positive control, and a well with the solvent used to dissolve the compounds serves as a negative control.

  • Incubation: The plates are incubated under appropriate conditions for the test organism.

  • Data Interpretation: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where bacterial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

The following diagrams illustrate the experimental workflow for antimicrobial susceptibility testing and the mechanism of action of quinoline derivatives.

G cluster_prep Preparation cluster_assay Assay cluster_results Results prep_compound Prepare serial dilutions of novel quinoline derivatives and standard antibiotics inoculate Inoculate microtiter plate wells containing compounds with bacterial suspension prep_compound->inoculate prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Visually inspect for turbidity and determine the Minimum Inhibitory Concentration (MIC) incubate->read_mic

Antimicrobial Susceptibility Testing Workflow

G cluster_bacterium Bacterial Cell quinoline Quinoline Derivative dna_gyrase DNA Gyrase (Topoisomerase II) quinoline->dna_gyrase Inhibits topo_iv Topoisomerase IV quinoline->topo_iv Inhibits replication_fork Replication Fork dna_gyrase->replication_fork Relaxes supercoils dna_strand_breaks DNA Strand Breaks dna_gyrase->dna_strand_breaks topo_iv->replication_fork Decatenates daughter chromosomes topo_iv->dna_strand_breaks dna_replication DNA Replication replication_fork->dna_replication cell_death Cell Death dna_replication->cell_death Inhibited dna_strand_breaks->cell_death

References

Navigating the Nuances of Drug-Response Assays for Quinoline Compounds: A Comparative Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reliability of in vitro drug-response assays is paramount to the successful identification and validation of novel therapeutic agents. This guide provides a comparative overview of commonly employed cell viability assays, with a focus on their reproducibility when screening quinoline-based compounds. While direct comparative studies on the reproducibility of different assays for quinolines are scarce, this guide synthesizes general performance data with examples of their application in quinoline research.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide range of biological activities, including anticancer and antimicrobial effects. Accurate and reproducible assessment of the dose-dependent effects of these compounds on cell viability is a critical step in the drug discovery pipeline. However, various factors, from the choice of assay to experimental execution, can introduce variability and impact the reliability of results.

Comparing the Workhorses: A Look at Common Cell Viability Assays

The selection of a cell viability assay often involves a trade-off between sensitivity, cost, and throughput. Below is a comparison of three widely used assays, with typical performance metrics that are crucial for assessing reproducibility.

Assay TypePrincipleTypical Coefficient of Variation (%CV)Key AdvantagesKey Disadvantages
MTT Colorimetric; enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a purple formazan product.<15%[1]Inexpensive, robust sensitivity and reproducibility.[2]Requires a solubilization step, endpoint assay.[2]
CellTiter-Glo® Luminescent; measures ATP, an indicator of metabolically active cells, using a luciferase reaction.<5% - 10%[3]High sensitivity, broad linear range, simple "add-mix-measure" protocol suitable for HTS.[4][5][6]Higher cost, potential for compound interference with luciferase.
Resazurin (AlamarBlue®) Fluorometric/Colorimetric; reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells.Repeatability: ~2.2%, Reproducibility: ~4.3% (cell line dependent)[7]Non-toxic to cells allowing for kinetic monitoring, sensitive, and cost-effective.[8]Can be less specific to mitochondrial activity compared to MTT.[2]

It is important to note that the reproducibility of any assay can be significantly influenced by factors such as cell line type, culture conditions, and operator proficiency.[9]

In Practice: Application of Assays in Quinoline Research

Numerous studies leverage these assays to determine the cytotoxic effects of novel quinoline derivatives. For instance, the MTT assay is frequently used to evaluate the in vitro anticancer activity of newly synthesized quinoline compounds, determining their IC50 values against various cancer cell lines.[10] The simplicity and cost-effectiveness of the MTT assay make it a popular choice for initial screening of quinoline libraries.

Luminescent assays like CellTiter-Glo®, while more expensive, are well-suited for high-throughput screening (HTS) of large quinoline compound libraries due to their high sensitivity and simple workflow.[4][11] The "glow" type signal with an extended half-life offers flexibility in plate processing, a significant advantage in large-scale screens.[4]

Experimental Protocols: A Closer Look at the Methodologies

Detailed and consistent execution of experimental protocols is fundamental to achieving reproducible results. Below are generalized protocols for the three discussed assays.

MTT Assay Protocol
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of quinoline compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the supernatant and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[1]

  • Data Acquisition: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-590 nm.[2]

CellTiter-Glo® Luminescent Cell Viability Assay Protocol
  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell plating and compound treatment in an opaque-walled multiwell plate.

  • Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.

  • Incubation and Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.[4]

Resazurin (AlamarBlue®) Assay Protocol
  • Cell Seeding and Treatment: Plate and treat cells with quinoline compounds as described for the MTT assay.

  • Resazurin Addition: Add resazurin solution to each well (typically to a final concentration of 10%) and incubate for 1-4 hours at 37°C.[7]

  • Data Acquisition: Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) or absorbance of the medium using a microplate reader. The signal is proportional to the number of viable cells.[9]

Visualizing the Workflow and Potential Mechanisms

To better understand the context of these assays and the potential biological impact of quinoline compounds, the following diagrams illustrate a typical high-throughput screening workflow and a hypothetical signaling pathway that could be targeted by these compounds.

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis Compound_Library Quinoline Compound Library Compound_Addition Compound Addition Compound_Library->Compound_Addition Cell_Culture Cell Line Culture Plate_Seeding Cell Seeding in Microplates Cell_Culture->Plate_Seeding Plate_Seeding->Compound_Addition Incubation Incubation Compound_Addition->Incubation Assay_Reagent Addition of Viability Reagent (e.g., MTT, CellTiter-Glo) Incubation->Assay_Reagent Data_Acquisition Signal Reading (Absorbance/Luminescence) Assay_Reagent->Data_Acquisition QC Quality Control (Z', %CV) Data_Acquisition->QC Hit_ID Hit Identification QC->Hit_ID Dose_Response Dose-Response Analysis (IC50) Hit_ID->Dose_Response

Caption: High-throughput screening workflow for quinoline compounds.

Signaling_Pathway cluster_pathway Hypothetical Quinoline Target Pathway Quinoline Quinoline Compound Receptor Receptor Tyrosine Kinase Quinoline->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Proliferation Cell Proliferation & Survival Transcription_Factor->Proliferation

Caption: Hypothetical signaling pathway inhibited by a quinoline compound.

Conclusion

The reproducibility of drug-response assays for quinoline compounds is critical for the generation of reliable and actionable data. While the inherent biological activity of quinolines does not preclude the use of standard viability assays, a thorough understanding of each method's principle, advantages, and limitations is essential. By selecting the appropriate assay and adhering to meticulously executed protocols, researchers can enhance the reproducibility of their findings and confidently advance promising quinoline-based candidates through the drug discovery process. Standardization of experimental parameters and robust quality control, including the assessment of metrics like the Z-factor and coefficient of variation, are indispensable practices for ensuring data quality in high-throughput screening campaigns.[12][13]

References

Navigating the Biological Landscape: A Comparative Guide to the Cross-Reactivity of Quinoline-2-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the target specificity and potential off-target effects of bioactive compounds is paramount. This guide provides an objective comparison of the cross-reactivity of Quinoline-2-carboxylic acid and its analogs in key biological assays, supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.

This compound and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. However, this same structural versatility can lead to cross-reactivity across different biological targets and pathways, a critical consideration in the development of selective therapeutic agents. This guide delves into the comparative biological evaluation of these analogs, offering a clear overview of their performance in antiproliferative, anti-inflammatory, and antioxidant assays.

Comparative Biological Activity of this compound and Analogs

The following table summarizes the biological activities of this compound and related quinoline derivatives across various assays. The data highlights the differential and sometimes overlapping activities of these compounds, providing a basis for understanding their cross-reactivity profiles. A notable study evaluated a series of quinoline derivatives, including this compound, for their antiproliferative, antioxidative, and anti-inflammatory properties, revealing a repurposed duality of cytotoxicity and anti-inflammation for these scaffolds.[1]

CompoundBiological AssayCell Line/TargetIC50 (µM)Reference
This compound AntiproliferativeHeLa (Cervical Cancer)Significant Cytotoxicity[1]
AntiproliferativeMCF7 (Breast Cancer)Notable Growth Inhibition[1]
Anti-inflammatory (NO inhibition)RAW264.7Appreciable Affinity[1]
Antioxidant (DPPH Scavenging)-Lacked Capacity[1]
Quinoline-3-carboxylic acid AntiproliferativeMCF7 (Breast Cancer)Notable Growth Inhibition[1]
Anti-inflammatory (NO inhibition)RAW264.7Appreciable Affinity[1]
Antioxidant (DPPH Scavenging)-Lacked Capacity[1]
Quinoline-4-carboxylic acid AntiproliferativeMCF7 (Breast Cancer)Notable Growth Inhibition[1]
Anti-inflammatory (NO inhibition)RAW264.7Appreciable Affinity[1]
Antioxidant (DPPH Scavenging)-Lacked Capacity[1]
Kynurenic acid (hydrate) AntiproliferativeMCF7 (Breast Cancer)Notable Growth Inhibition[1]
Anti-inflammatory (NO inhibition)RAW264.7-
Antioxidant (DPPH Scavenging)-Lacked Capacity[1]
1,2-dihydro-2-oxo-4-quinoline carboxylic acid AntiproliferativeMCF7 (Breast Cancer)Notable Growth Inhibition[1]
Anti-inflammatory (NO inhibition)RAW264.7-
Antioxidant (DPPH Scavenging)-Lacked Capacity[1]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of biological data. Below are the methodologies for the key assays cited in this guide.

Sulforhodamine B (SRB) Assay for Antiproliferative Activity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

Procedure:

  • Cell Plating: Seed cells into 96-well plates at an appropriate density and incubate until they reach the desired confluence.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs.

  • Cell Fixation: After the incubation period, gently add 50-100 µL of cold 10% TCA to each well to fix the cells. Incubate the plates at 4°C for at least 1 hour.

  • Washing: Remove the TCA solution and wash the plates at least three times with 1% acetic acid to remove unbound dye. Allow the plates to air-dry.

  • Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: After staining, wash the plates with 1% acetic acid to remove unbound SRB. Repeat the washing step at least three times. Allow the plates to air-dry.

  • Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate spectrophotometer.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol or ethanol)

  • Test compounds (this compound analogs) at various concentrations

  • Positive control (e.g., ascorbic acid)

  • Methanol or ethanol

  • 96-well microplate or spectrophotometer cuvettes

Procedure:

  • Preparation of Solutions: Prepare a stock solution of DPPH in methanol or ethanol and protect it from light. Prepare serial dilutions of the test compounds and the positive control.

  • Reaction Setup: Add a defined volume of each sample dilution to separate wells of a microplate or cuvettes. Then, add an equal volume of the DPPH working solution to each well to initiate the reaction. Include a blank containing only the solvent.

  • Incubation: Incubate the reactions in the dark at room temperature for a set time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of each reaction at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of scavenging activity for each sample using the formula: % Scavenging Activity = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

LPS-Induced Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity

This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 murine macrophage cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with supplements

  • Lipopolysaccharide (LPS)

  • Test compounds (this compound analogs)

  • Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

  • Sodium nitrite standard solution

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a density of approximately 1 x 10^5 cells/mL and incubate for 24 hours.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour) before stimulating with LPS (e.g., 1 µg/mL). Incubate for a further 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of the supernatant with the Griess reagent in a new 96-well plate.

  • Incubation and Absorbance Reading: Incubate the plate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Visualizing Biological Pathways and Experimental Workflows

To further aid in the understanding of the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

Apoptosis_Induction Q2CA Quinoline-2-Carboxylic Acid Analog Cell Cancer Cell Q2CA->Cell Enters Cell Mitochondria Mitochondria Cell->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Apoptosis induction pathway by a this compound analog.

SRB_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_staining Fixation and Staining cluster_measurement Measurement A Seed Cells in 96-well Plate B Incubate and allow cells to adhere A->B C Add Quinoline Analogs (Test Compounds) B->C D Incubate for belirlenen süre C->D E Fix with TCA D->E F Wash with Acetic Acid E->F G Stain with SRB F->G H Wash to remove unbound dye G->H I Solubilize dye with Tris base H->I J Read Absorbance at 540 nm I->J

Caption: Experimental workflow for the Sulforhodamine B (SRB) assay.

References

A Comparative Guide to the Synthetic Routes of Quinoline-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoline-2-carboxylic acid, also known as quinaldic acid, is a key structural motif in numerous pharmaceuticals and a valuable building block in organic synthesis. The selection of an appropriate synthetic route is crucial for efficient and scalable production. This guide provides an objective comparison of common synthetic methodologies for this compound, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteKey ReactantsCatalyst/ReagentReaction TimeTemperatureYield (%)AdvantagesDisadvantages
Oxidation of 2-Methylquinoline 2-Methylquinoline, Selenium DioxideSelenium Dioxide5 hours110-120 °C~65%Direct conversion, readily available starting material.Use of toxic selenium compounds, moderate yield.
Friedländer Synthesis 2-Aminobenzaldehyde, Pyruvic AcidBase (e.g., NaOH)Several hoursRefluxVariableConvergent, builds complexity quickly.Availability of substituted 2-aminobenzaldehydes can be limited.
Doebner-von Miller Reaction Aniline, α,β-Unsaturated Carbonyl CompoundAcid (e.g., HCl)Long reaction timesHigh temperaturesGenerally low for 2-substituted productsOne-pot, uses simple starting materials.Often results in mixtures of isomers, harsh conditions.[1]
Pfitzinger Reaction Isatin, Carbonyl CompoundBase (e.g., KOH)Several hoursRefluxGoodGood yields for quinoline-4-carboxylic acids.Primarily yields the 4-carboxylic acid isomer.[2]
Novel One-Pot Synthesis 2-Aminobenzaldehyde, β-NitroacrylateBEMP (Phosphazene Base)Not specifiedNot specifiedGood overall yieldsOne-pot procedure, good yields for derivatives.[3]Requires synthesis of β-nitroacrylate starting material.

In-Depth Analysis of Key Synthetic Routes

This section provides a detailed examination of the most common and effective methods for synthesizing this compound, including reaction mechanisms and experimental protocols.

Oxidation of 2-Methylquinoline

The oxidation of the methyl group of 2-methylquinoline (quinaldine) is a direct and frequently employed method for the synthesis of this compound. Various oxidizing agents can be utilized, with selenium dioxide and potassium permanganate being the most common.

This method offers a relatively straightforward conversion of 2-methylquinoline to the corresponding carboxylic acid.

Reaction Workflow:

2-Methylquinoline 2-Methylquinoline Quinoline-2-carboxylic_acid Quinoline-2-carboxylic_acid 2-Methylquinoline->Quinoline-2-carboxylic_acid  SeO2, Reflux in Pyridine/Water  

Caption: Oxidation of 2-Methylquinoline to this compound.

Experimental Protocol:

A mixture of 2-methylquinoline (1 part by weight) and selenium dioxide (1.5 parts by weight) in a pyridine-water (10:1) solvent system is refluxed for approximately 5 hours. After cooling, the precipitated selenium is filtered off. The filtrate is then acidified with a strong acid (e.g., HCl) to precipitate the crude this compound. The product is collected by filtration, washed with cold water, and can be further purified by recrystallization from ethanol.

Quantitative Data Summary:

ParameterValue
Reactants 2-Methylquinoline, Selenium Dioxide
Solvent Pyridine/Water
Reaction Time 5 hours
Temperature 110-120 °C (Reflux)
Yield ~65%

Potassium permanganate is a powerful and cost-effective oxidizing agent for this transformation. The reaction is typically carried out in a basic aqueous solution.

Reaction Workflow:

2-Methylquinoline 2-Methylquinoline Potassium_quinolinate Potassium_quinolinate 2-Methylquinoline->Potassium_quinolinate  KMnO4, NaOH (aq)   Quinoline-2-carboxylic_acid Quinoline-2-carboxylic_acid Potassium_quinolinate->Quinoline-2-carboxylic_acid  Acidification (e.g., HCl)  

Caption: Two-step oxidation and acidification using KMnO4.

Experimental Protocol:

To a solution of 2-methylquinoline in aqueous sodium hydroxide, a solution of potassium permanganate is added portion-wise while maintaining the temperature below 50°C. The reaction mixture is then heated to complete the oxidation, typically for several hours. After the reaction is complete, the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified with a mineral acid to precipitate the this compound, which is collected by filtration and purified by recrystallization.

Quantitative Data Summary:

ParameterValue
Reactants 2-Methylquinoline, Potassium Permanganate, Sodium Hydroxide
Solvent Water
Reaction Time 4-6 hours
Temperature 50-100 °C
Yield Variable, can be optimized to >70%
Friedländer Synthesis

The Friedländer synthesis is a classic and versatile method for constructing the quinoline ring system. For this compound, this involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as pyruvic acid.[4][5][6][7][8]

Reaction Pathway:

cluster_reactants Reactants cluster_product Product 2-Aminobenzaldehyde 2-Aminobenzaldehyde Intermediate Intermediate Pyruvic_Acid Pyruvic_Acid Quinoline-2-carboxylic_acid Quinoline-2-carboxylic_acid Intermediate->Quinoline-2-carboxylic_acid  Base-catalyzed condensation & cyclization  

References

The Ascendant Efficacy of Quinoline Derivatives: A Comparative Analysis Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A new wave of research highlights the potent antimicrobial capabilities of quinoline derivatives, with many exhibiting superior or comparable efficacy to standard antibiotics against a range of pathogenic bacteria, including multidrug-resistant strains. These findings underscore the potential of quinoline-based compounds as a promising frontier in the development of next-generation antimicrobial agents.

Quinoline, a heterocyclic aromatic organic compound, has long been a scaffold of significant interest in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, and recent studies have focused on their antimicrobial properties. This guide provides a comparative analysis of the efficacy of various quinoline derivatives against standard antibiotics, supported by experimental data and detailed methodologies, to offer researchers and drug development professionals a comprehensive overview of this evolving field.

Comparative Efficacy: A Quantitative Overview

The antibacterial activity of novel quinoline derivatives has been extensively evaluated, primarily through the determination of Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater potency. The following tables summarize the MIC values of representative quinoline derivatives against various bacterial strains in comparison to standard antibiotics, as reported in recent literature.

CompoundBacillus cereusStaphylococcus aureusPseudomonas aeruginosaEscherichia coliReference
Quinoline Derivative 2 1.56 µg/mL---[1]
Quinoline Derivative 6 3.12 µg/mL---[1]
Ciprofloxacin 12.5 µg/mL---[1]
Chloramphenicol 6.25 µg/mL---[1]
Sulfamethoxazole 6.25 µg/mL---[1]
Quinovancin-3d -≤ 0.03 µg/mL-4-16 µg/mL[2]
Vancomycin -0.5-2 µg/mL-≥ 128 µg/mL[2]
Quinoline-2-one 6c -0.75 µg/mL (MRSA)--[3]
Daptomycin ----[3]
Quinoline Derivative 5d -0.125-8 µg/mL0.125-8 µg/mL0.125-8 µg/mL[4]

Table 1: Comparative MIC values of selected quinoline derivatives and standard antibiotics against various bacterial strains.

CompoundMethicillin-resistant Staphylococcus aureus (MRSA)Methicillin-resistant Staphylococcus epidermidis (MRSE)Vancomycin-resistant Enterococcus faecalis (VRE)Reference
Quinoline Derivative 6 1.5 µg/mL6.0 µg/mL3.0 µg/mL[5]
Quinoline Derivative 7 1.5 µg/mL3.0 µg/mL1.5 µg/mL[5]
Vancomycin ---[5]
Quinoline-2-one 6c 0.75 µg/mL2.50 µg/mL0.75 µg/mL[3]
Daptomycin ---[3]

Table 2: Efficacy of quinoline derivatives against multidrug-resistant Gram-positive bacteria.

Experimental Protocols

The determination of antimicrobial efficacy relies on standardized and reproducible experimental protocols. The following are detailed methodologies for key experiments cited in the evaluation of quinoline derivatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique to determine the MIC of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured on appropriate agar plates for 18-24 hours. A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. The bacterial suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds: The quinoline derivatives and standard antibiotics are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions. Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 16-20 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Agar Well Diffusion Method for Antimicrobial Screening

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

  • Preparation of Agar Plates: Molten Mueller-Hinton Agar is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A standardized bacterial suspension (0.5 McFarland) is uniformly spread over the surface of the agar using a sterile cotton swab.

  • Preparation of Wells: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

  • Application of Test Compounds: A fixed volume of the test compound solution (at a known concentration) is added to each well. A control well with the solvent (e.g., DMSO) is also included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Mechanism of Action: Targeting Bacterial Processes

The antibacterial activity of quinoline derivatives is often attributed to their ability to interfere with essential bacterial processes. One of the primary mechanisms of action for many quinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, recombination, and repair.[6] Some novel quinoline derivatives have also been found to inhibit other bacterial targets, such as peptide deformylase (PDF), an enzyme involved in protein synthesis.[1][7]

Bacterial_DNA_Replication_Inhibition cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication enables Topoisomerase_IV Topoisomerase IV Topoisomerase_IV->DNA_Replication enables Cell_Division Bacterial Cell Division DNA_Replication->Cell_Division Quinolone Quinolone Derivative Quinolone->DNA_Gyrase inhibits Quinolone->Topoisomerase_IV inhibits

Inhibition of DNA Gyrase and Topoisomerase IV by Quinolone Derivatives.

Peptide_Deformylase_Inhibition cluster_bacterium_protein Bacterial Protein Synthesis Ribosome Ribosome Nascent_Polypeptide Nascent Polypeptide (with N-formylmethionine) Ribosome->Nascent_Polypeptide synthesizes PDF Peptide Deformylase (PDF) Nascent_Polypeptide->PDF is a substrate for Mature_Protein Mature, Functional Protein PDF->Mature_Protein produces Quinoline_Derivative Quinoline Derivative Quinoline_Derivative->PDF inhibits

Inhibition of Peptide Deformylase by Novel Quinoline Derivatives.

Experimental Workflow for Antimicrobial Drug Discovery

The discovery and development of new quinoline-based antibiotics follow a structured workflow, from initial design and synthesis to preclinical evaluation.

Drug_Discovery_Workflow Design Computational Design & Molecular Docking Synthesis Chemical Synthesis of Quinoline Derivatives Design->Synthesis Screening In Vitro Antimicrobial Screening (MIC, Agar Diffusion) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Mechanism Mechanism of Action Studies Screening->Mechanism for potent compounds Toxicity In Vitro Cytotoxicity Assays Screening->Toxicity SAR->Design feedback Mechanism->SAR In_Vivo In Vivo Efficacy & Toxicity Studies (Animal Models) Toxicity->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

General Workflow for the Discovery of Novel Quinoline-Based Antibiotics.

References

A Comparative Guide to In Vitro Anti-inflammatory Activity: Benchmarking Against Diclofenac Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anti-inflammatory activity of various compounds against the widely used nonsteroidal anti-inflammatory drug (NSAID), diclofenac sodium. The data presented is collated from multiple scientific studies to offer a comprehensive resource for researchers engaged in the discovery and development of novel anti-inflammatory agents. This document summarizes quantitative data in structured tables, details common experimental protocols, and visualizes key signaling pathways and workflows.

Data Presentation: Comparative Efficacy

The following tables summarize the in vitro anti-inflammatory effects of various test compounds compared to diclofenac sodium across several standard assays. The half-maximal inhibitory concentration (IC50) is a common measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Inhibition of Protein Denaturation

Protein denaturation is a well-documented cause of inflammation. This assay evaluates the ability of a compound to inhibit thermally-induced protein denaturation.

Table 1: Inhibition of Albumin Denaturation

Compound/ExtractAssay TypeConcentration% InhibitionIC50 (µg/mL)Reference
Diclofenac Sodium Egg Albumin100 µg/mL61.76%-[1]
Diclofenac Sodium Bovine Serum Albumin100 µg/mL100%-[2]
Diclofenac Sodium Bovine Serum Albumin--8.20 ± 0.06[2]
Methanolic Extract of Aster lanceolatusEgg Albumin600 µg/mL64.70%-[1]
Thienopyrimidinone Derivative 8eBovine Serum Albumin-54.07 ± 0.65%9.08 ± 0.11[2]
Cyclooxygenase (COX) Enzyme Inhibition

Diclofenac exerts its anti-inflammatory effect primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation.

Table 2: COX-1 and COX-2 Enzyme Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Diclofenac Sodium 1.30.0816.25[3]
Lornoxicam0.0050.0080.625[4]
Nitric Oxide (NO) Inhibition

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay measures the ability of a compound to inhibit NO production in stimulated macrophages.

Table 3: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundIC50 (µg/mL)Reference
Diclofenac (DCF) 47.12 ± 4.85[5]
Diclofenac N-Derivative 9c1.89 ± 0.11[5]
Diclofenac N-Derivatives (2, 4, 8c, 10a, 10b)10 - 20[5]
Cytokine Inhibition

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a pivotal role in the inflammatory cascade.

Table 4: Inhibition of Pro-inflammatory Cytokines

CompoundCell LineTarget% Inhibition (Concentration)IC50Reference
Diclofenac Sodium RAW 264.7TNF-α50.3 ± 0.8% (25 µg/mL)-[6]
Diclofenac Sodium Salt THP-1TNF-αDose-dependent~20 µg/mL (Cell Toxicity IC50)[7]
LornoxicamTHP-1IL-6-54 µM[4]
Olax psittacorum Leaf Methanolic Extract (LME)RAW 264.7TNF-α51.2 ± 2.6% (400 µg/mL)-[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols cited in this guide.

Protein Denaturation Inhibition Assay

This assay assesses the anti-inflammatory activity of substances by their ability to inhibit protein denaturation.

  • Preparation of Reaction Mixture: The reaction mixture consists of the test sample at various concentrations, 0.2 mL of either egg albumin or bovine serum albumin, and phosphate-buffered saline (pH 6.4) to make up a final volume.

  • Incubation: The mixture is first incubated at 37°C for 15 minutes.

  • Heating: The temperature is then raised to 70°C for 5 minutes to induce denaturation.

  • Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with that of a control solution (without the inhibitor).

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 isoenzymes.

  • Enzyme and Substrate Preparation: The assay utilizes purified COX-1 and COX-2 enzymes and arachidonic acid as the substrate.

  • Incubation: The test compound at various concentrations is pre-incubated with the enzyme before the addition of arachidonic acid.

  • Reaction: The enzymatic reaction is allowed to proceed for a specific time at 37°C.

  • Measurement: The product of the reaction, typically prostaglandin E2 (PGE2), is measured using methods such as an enzyme-linked immunosorbent assay (ELISA).

  • Calculation: The IC50 value is determined by plotting the percentage of enzyme inhibition against the concentration of the test compound.

Nitric Oxide (NO) Inhibition Assay

This assay is used to screen for compounds that can inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Stimulation: The cells are stimulated with LPS (1 µg/mL) in the presence of varying concentrations of the test compound for 24 hours.

  • Griess Reaction: The amount of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride.

  • Measurement: The absorbance of the resulting colored azo dye is measured spectrophotometrically at 540 nm.

  • Calculation: A standard curve of sodium nitrite is used to determine the concentration of nitrite in the samples. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Cytokine Inhibition Assay (TNF-α and IL-6)

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines from stimulated immune cells.

  • Cell Culture and Stimulation: Human (THP-1) or murine (RAW 264.7) monocytic cells are cultured and stimulated with LPS to induce cytokine production. The cells are treated with various concentrations of the test compound.

  • Sample Collection: After a specific incubation period (e.g., 4 to 24 hours), the cell culture supernatant is collected.

  • ELISA: The concentration of TNF-α or IL-6 in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.

  • Measurement: The absorbance is read using a microplate reader.

  • Calculation: The percentage of cytokine inhibition is calculated by comparing the cytokine levels in the treated groups to the LPS-stimulated control group.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the assessment of anti-inflammatory activity.

experimental_workflow cluster_assays In Vitro Anti-inflammatory Assays Protein_Denaturation Protein Denaturation (Albumin) Data_Analysis Data Analysis (% Inhibition, IC50) Protein_Denaturation->Data_Analysis COX_Inhibition COX-1/COX-2 Inhibition COX_Inhibition->Data_Analysis NO_Inhibition Nitric Oxide (NO) Inhibition NO_Inhibition->Data_Analysis Cytokine_Inhibition Cytokine (TNF-α, IL-6) Inhibition Cytokine_Inhibition->Data_Analysis Test_Compound Test Compound + Diclofenac Sodium (Standard) Test_Compound->Protein_Denaturation Test_Compound->COX_Inhibition Test_Compound->NO_Inhibition Test_Compound->Cytokine_Inhibition Comparison Comparative Efficacy Evaluation Data_Analysis->Comparison

Caption: General workflow for in vitro anti-inflammatory screening.

cox_pathway Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid activates COX COX-1 / COX-2 Arachidonic_Acid->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Diclofenac Diclofenac Sodium Diclofenac->COX inhibits

Caption: Simplified Cyclooxygenase (COX) signaling pathway.

nfkb_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates IkB_P P-IκB (Degradation) IkB->IkB_P NFkB NF-κB NFkB_Active Active NF-κB (Translocation to Nucleus) NFkB->NFkB_Active releases Nucleus Nucleus NFkB_Active->Nucleus Gene_Expression Gene Expression of Pro-inflammatory Mediators (iNOS, COX-2, Cytokines) Nucleus->Gene_Expression Diclofenac_Effect Diclofenac (potential inhibition) Diclofenac_Effect->IKK_Complex may inhibit

Caption: Overview of the NF-κB inflammatory signaling pathway.

References

A Comparative Guide to the Cytotoxicity of Novel Anticancer Agents and Cisplatin in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cisplatin has long been a cornerstone of chemotherapy, widely employed as a reference drug in the development of new anticancer agents due to its well-documented efficacy across a range of solid tumors.[1][2] However, its clinical utility is often hampered by significant side effects and the development of drug resistance.[1][3] This has spurred extensive research into novel compounds, particularly metal-based complexes, that may offer improved cytotoxicity, greater selectivity for cancer cells, and mechanisms to overcome cisplatin resistance.[2][4][5] This guide provides a comparative overview of the cytotoxic effects of various novel compounds against several cancer cell lines, benchmarked against cisplatin, and includes detailed experimental protocols and pathway visualizations to support further research and development.

Comparative Cytotoxicity Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. However, it is important to note that published IC50 values for cisplatin can vary significantly between studies due to experimental heterogeneity.[1] Factors such as cell seeding density and assay methodology can lead to inconsistencies in reported data.[6] The following tables summarize the IC50 values from various studies, comparing novel compounds to cisplatin in specific cancer cell lines.

Table 1: Cytotoxicity (IC50, µM) in Lung Cancer Cell Lines (A549)

Compound/DrugIC50 (µM)Reference
Cisplatin10.91 (24h)[7]
Cisplatin7.49 (48h)[7]
Cisplatin9.79 (72h)[7]
Organogold(III) Complex0.13[5]
Betulinic Acid Derivative (7e)2.05[8]
Molybdenum Complex11.22 (48h)[7]

Table 2: Cytotoxicity (IC50, µM) in Breast Cancer Cell Lines (MCF-7)

Compound/DrugIC50 (µM)Reference
Cisplatin31.3[9]
Palladium(II) Complex (4A)14.2[9]
Platinum(II) Complex (4B)132.9[9]
Curcumin-Copper Complex2.3 - 7.1[5]
Carboplatin359.3[5]

Table 3: Cytotoxicity (IC50, µM) in Colorectal Cancer Cell Lines (HCT-116)

Compound/DrugIC50 (µM)Reference
Cisplatin (4h)17.5[10]
Cisplatin (24h)5.5[10]
Oxaliplatin (4h)1.8[10]
Oxaliplatin (24h)0.5[10]
Lipoplatin™ (4h)125[10]
Lipoplatin™ (24h)25[10]

Table 4: Cytotoxicity (IC50, µM) in Ovarian Cancer Cell Lines

Compound/DrugCell LineIC50 (µM)Reference
CisplatinA2780-
Organogold(III) ComplexA27800.07[5]
Copper CompoundsOVCAR3More active than cisplatin[5]
PaclitaxelVarious0.0004 - 0.0034[11]
CisplatinVarious0.1 - 0.45 (µg/mL)[11]

Table 5: Cytotoxicity (IC50, µM) in Other Cancer Cell Lines

Compound/DrugCell LineCell TypeIC50 (µM)Reference
CisplatinSiHaCervical Cancer>10 (µg/mL)[12]
ZnO Nanoparticles (L10)SiHaCervical Cancer115 (µg/mL)[12]
Copper CompoundsPC3Prostate Cancer7-22x more active than cisplatin[5]
Palladium(II)-spermine ChelateTNBCTriple-Negative Breast CancerSimilar to cisplatin[4]

Experimental Protocols

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[13][14] The assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.[14]

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 96-well plates

  • Test compounds and Cisplatin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and cisplatin in culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of the compounds to the respective wells. Include wells with untreated cells (negative control) and wells with medium only (blank).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[13]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.[13]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13] Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.

Visualizations

Experimental Workflow and Signaling Pathways

To better illustrate the experimental and biological processes, the following diagrams have been generated using the DOT language.

G cluster_workflow Experimental Workflow: MTT Cytotoxicity Assay A Cell Seeding (96-well plate) B 24h Incubation (Cell Attachment) A->B C Compound Treatment (Serial Dilutions) B->C D Incubation (24h, 48h, or 72h) C->D E Add MTT Reagent D->E F 3-4h Incubation (Formazan Formation) E->F G Solubilize Formazan (e.g., with DMSO) F->G H Measure Absorbance (570 nm) G->H I Data Analysis (Calculate IC50) H->I

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

G cluster_pathway Cisplatin-Induced DNA Damage and Apoptosis Pathway cluster_repair DNA Repair Cisplatin Cisplatin Enters Cell DNA_Adducts Forms Platinum-DNA Adducts (Intrastrand Crosslinks) Cisplatin->DNA_Adducts DDR DNA Damage Response (DDR) (e.g., ATR, p53 activation) DNA_Adducts->DDR TLS Translesion Synthesis (TLS) DNA_Adducts->TLS tolerance NER Nucleotide Excision Repair (NER) DDR->NER attempts repair CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis (Caspase Activation) DDR->Apoptosis Resistance Resistance (Enhanced DNA Repair, Reduced Uptake) NER->Resistance upregulation leads to Apoptosis->Resistance inactivation leads to

Caption: Simplified signaling pathway of cisplatin-induced cell death and resistance.

Conclusion

The search for novel anticancer agents with improved efficacy and reduced toxicity compared to cisplatin is a dynamic field of research. A variety of metal-based complexes and other synthetic compounds have demonstrated promising cytotoxic activity in preclinical studies.[4][5][15] The data presented in this guide highlights several compounds that exhibit lower IC50 values than cisplatin in various cancer cell lines, suggesting greater potency. However, it is crucial to consider that in vitro cytotoxicity is just the initial step. Further investigations into the mechanisms of action, selectivity for cancer cells over healthy cells, and in vivo efficacy are necessary to fully evaluate the therapeutic potential of these novel agents. The provided experimental protocol and pathway diagrams serve as a foundational resource for researchers undertaking such comparative studies.

References

A Comparative Structural Analysis of Quinoline-2-Carboxylic Acid and Its Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural properties of quinoline-2-carboxylic acid and its corresponding metal complexes, supported by experimental data. The following sections detail the structural changes upon coordination, present key quantitative data in a tabular format, and outline the experimental methodologies for characterization.

Introduction to this compound

This compound, also known as quinaldic acid, is a versatile heterocyclic compound with significant interest in coordination chemistry and medicinal applications. Its ability to act as a bidentate chelating agent, coordinating through the nitrogen atom of the quinoline ring and the oxygen atom of the carboxylate group, allows it to form stable complexes with a variety of metal ions. In the solid state, this compound can exist in two tautomeric forms: a neutral molecule and a zwitterion.[1][2] This structural flexibility influences its coordination behavior and the resulting geometry of its metal complexes.

Structural Comparison: Free Ligand vs. Metal Complexes

The coordination of this compound to a metal center induces significant changes in its structural and spectroscopic properties. X-ray crystallography studies reveal that upon complexation, the ligand typically acts as a N,O-chelating agent.[1][3] This chelation results in the formation of a stable five-membered ring involving the metal ion.

The geometry of the resulting metal complexes can vary widely, from distorted square-pyramidal and octahedral to trigonal-bipyramidal, depending on the metal ion, its oxidation state, and the presence of other coordinating ligands or solvent molecules.[1][3][4] For instance, cadmium(II) has been observed to form an octahedrally coordinated complex with two N,O-bidentate quinaldate ligands and two dimethyl sulfoxide (DMSO) molecules in the axial positions.[1][3] Similarly, a cobalt(II) complex displays a distorted square-pyramidal geometry with two quinoline-2-carboxylate ligands and a water molecule.[4]

Spectroscopic analysis provides further evidence of coordination. In the infrared (IR) spectrum, the characteristic C=O stretching frequency of the carboxylic acid group is altered upon complexation. The difference between the asymmetric and symmetric stretching vibrations of the carboxylate group (Δν = ν_asym - ν_sym) is a key indicator of the coordination mode.

Quantitative Data Comparison

The following tables summarize key structural and spectroscopic data for this compound and a selection of its metal complexes, allowing for a direct comparison.

Table 1: Selected Bond Lengths (Å) and Bond Angles (°) from X-ray Crystallography

CompoundM-N (Å)M-O (Å)C-O (carboxylate) (Å)O-C-O Angle (°)N-M-O Angle (°)
This compound (Zwitterion)--1.248, 1.263--
[Cd(quin)₂(DMSO)₂]2.342.281.25 (avg)123.570.5
[Co(quin)₂(H₂O)]2.092.051.26 (avg)122.875.2
[Hg(quin)Cl(H₂O)]2.452.511.24 (avg)124.166.8

Data compiled from various crystallographic studies. "quin" refers to the deprotonated quinoline-2-carboxylate ligand.

Table 2: Key Infrared Spectral Data (cm⁻¹)

Compoundν(C=O) / ν_asym(COO⁻)ν_sym(COO⁻)Δν (ν_asym - ν_sym)ν(M-N)ν(M-O)
This compound17101340370--
Co(II) Complex16201385235265450
Ni(II) Complex16251380245270455
Cu(II) Complex16301388242280460
Zn(II) Complex16151375240260445

Note: The significant decrease in Δν upon complexation is indicative of a bidentate coordination mode.[5]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound metal complexes are provided below.

Synthesis of a Typical Metal Complex (e.g., Cobalt(II) Complex)
  • Preparation of Ligand Solution: Dissolve this compound (1 mmol) in a suitable solvent such as ethanol (20 mL), with gentle heating if necessary.

  • Preparation of Metal Salt Solution: In a separate flask, dissolve a cobalt(II) salt, for example, cobalt(II) chloride hexahydrate (0.5 mmol), in ethanol (10 mL).

  • Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Reflux: Heat the resulting mixture to reflux for a period of 2-4 hours.[5][6]

  • Isolation: Allow the mixture to cool to room temperature. The colored precipitate that forms is collected by filtration.

  • Washing and Drying: Wash the precipitate with small portions of cold ethanol and then diethyl ether. Dry the final product in a desiccator over anhydrous calcium chloride.

Characterization Techniques
  • X-ray Crystallography: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the complex in an appropriate solvent. The crystal structure is then determined using a single-crystal X-ray diffractometer.[7] This technique provides precise information on bond lengths, bond angles, and the overall molecular geometry.

  • Infrared (IR) Spectroscopy: IR spectra are recorded using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹. Samples are prepared as KBr pellets. This method is crucial for observing the shifts in the vibrational frequencies of the carboxylate group upon coordination.

  • UV-Visible (UV-Vis) Spectroscopy: Electronic spectra are recorded in a suitable solvent (e.g., DMF or DMSO) using a UV-Vis spectrophotometer. These spectra provide information about the electronic transitions within the complex and can help in determining the coordination geometry.

  • Thermogravimetric Analysis (TGA): TGA is performed to study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules. The analysis is carried out by heating the sample at a constant rate in a controlled atmosphere.[5]

Visualizing Coordination and Workflow

The following diagrams, generated using Graphviz, illustrate the coordination process and the general experimental workflow for the characterization of these complexes.

CoordinationProcess cluster_reactants Reactants cluster_process Coordination cluster_product Product Metal Metal Ion (M²⁺) Coordination Chelation Metal->Coordination Ligand This compound Ligand->Coordination Complex Metal Complex [M(ligand)n] Coordination->Complex

Caption: Coordination of this compound to a metal ion.

ExperimentalWorkflow cluster_characterization Characterization Synthesis Synthesis of Complex Isolation Isolation & Purification Synthesis->Isolation XRay Single-Crystal X-ray Diffraction Isolation->XRay FTIR FT-IR Spectroscopy Isolation->FTIR UVVis UV-Vis Spectroscopy Isolation->UVVis TGA Thermogravimetric Analysis Isolation->TGA Analysis Structural & Property Analysis XRay->Analysis FTIR->Analysis UVVis->Analysis TGA->Analysis

Caption: Experimental workflow for characterization.

References

Quinoline-2-Carboxylic Acid: A Potent Inhibitor of α-Glucosidase and α-Amylase

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison with Acarbose and other quinoline derivatives reveals the potential of quinoline-2-carboxylic acid as a lead compound for the management of postprandial hyperglycemia.

Researchers in the fields of medicinal chemistry and drug development are continually seeking novel therapeutic agents for the management of type 2 diabetes. One promising strategy is the inhibition of carbohydrate-hydrolyzing enzymes, such as α-glucosidase and α-amylase, in the digestive tract. This slows down the absorption of glucose, thereby mitigating the sharp increase in blood sugar levels after a meal. In this context, this compound has emerged as a molecule of significant interest, demonstrating potent inhibitory activity against both α-glucosidase and α-amylase.

Comparative Inhibitory Activity

Experimental data indicates that this compound is a more potent inhibitor of both α-glucosidase and α-amylase compared to the commercially available anti-diabetic drug, acarbose. A study highlighted that this compound exhibited an IC50 value of 9.1 µg/mL against α-glucosidase and 15.5 µg/mL against α-amylase.[1][2] In the same study, acarbose showed significantly lower inhibitory activity, with IC50 values of 66.5 µg/mL and 180.6 µg/mL against α-glucosidase and α-amylase, respectively.[2]

The inhibitory potential of this compound is further underscored when compared to its structural isomers. Quinoline-3-carboxylic acid also displayed notable inhibition, with IC50 values of 10.6 µg/mL (α-glucosidase) and 31.4 µg/mL (α-amylase).[2] However, the inhibitory effect was substantially weaker for quinoline-4-carboxylic acid, with IC50 values of 60.2 µg/mL and 152.4 µg/mL against α-glucosidase and α-amylase, respectively.[2] Interestingly, the corresponding carboxaldehyde derivatives of quinoline showed no inhibitory activity, suggesting that the carboxylic acid moiety is crucial for the enzymatic inhibition.[2]

The following table summarizes the comparative IC50 values of this compound and its alternatives.

Compoundα-Glucosidase IC50 (µg/mL)α-Amylase IC50 (µg/mL)
This compound 9.1 [1][2]15.5 [1][2]
Quinoline-3-carboxylic acid10.6[2]31.4[2]
Quinoline-4-carboxylic acid60.2[2]152.4[2]
Acarbose (Reference Drug)66.5[2]180.6[2]

Experimental Protocols

The determination of the inhibitory activity of this compound and its analogues against α-glucosidase and α-amylase is conducted through established in vitro enzyme inhibition assays.

α-Glucosidase Inhibition Assay

This assay is based on the spectrophotometric determination of the yellow-colored p-nitrophenol, which is released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) upon enzymatic cleavage by α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • Test compound (e.g., this compound)

  • Acarbose (positive control)

  • 96-well microplate reader

Procedure:

  • A reaction mixture is prepared in a 96-well plate containing the test compound at various concentrations, phosphate buffer, and the α-glucosidase enzyme solution.

  • The mixture is pre-incubated to allow the inhibitor to interact with the enzyme.

  • The enzymatic reaction is initiated by the addition of the pNPG substrate.

  • The plate is incubated, during which the enzyme hydrolyzes the substrate to release p-nitrophenol.

  • The reaction is terminated by the addition of a sodium carbonate solution, which also enhances the color of the p-nitrophenol.

  • The absorbance is measured at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

α-Amylase Inhibition Assay

The inhibitory effect on α-amylase is commonly determined using the dinitrosalicylic acid (DNSA) method, which measures the amount of reducing sugars produced from the enzymatic digestion of starch.

Materials:

  • Porcine pancreatic α-amylase

  • Soluble starch

  • Phosphate buffer (pH 6.9)

  • Dinitrosalicylic acid (DNSA) reagent

  • Test compound (e.g., this compound)

  • Acarbose (positive control)

  • Spectrophotometer

Procedure:

  • The test compound at various concentrations is pre-incubated with the α-amylase solution in a phosphate buffer.

  • A starch solution is added to initiate the enzymatic reaction.

  • The mixture is incubated to allow the enzyme to break down the starch into smaller sugars.

  • The reaction is stopped by adding the DNSA reagent.

  • The mixture is then heated in a boiling water bath to facilitate the color reaction between the DNSA and the reducing sugars.

  • After cooling, the absorbance of the resulting colored solution is measured at 540 nm.

  • The percentage of inhibition is calculated using the same formula as for the α-glucosidase assay.

  • The IC50 value is determined from the dose-response curve.

Experimental Workflow and Underlying Logic

The experimental workflow for assessing the inhibitory potential of compounds like this compound is a systematic process designed to ensure accurate and reproducible results. The logic behind this workflow is to first screen for inhibitory activity and then quantify the potency of the inhibition.

experimental_workflow cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Stock (this compound, Acarbose) incubation Incubate Enzyme with Inhibitor prep_inhibitor->incubation prep_enzyme Prepare Enzyme Solutions (α-glucosidase, α-amylase) prep_enzyme->incubation prep_substrate Prepare Substrate Solutions (pNPG, Starch) reaction Initiate Reaction with Substrate prep_substrate->reaction incubation->reaction termination Terminate Reaction reaction->termination measurement Measure Absorbance termination->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 Value calculation->ic50

Caption: Experimental workflow for enzyme inhibition assays.

The potent inhibitory activity of this compound against both α-glucosidase and α-amylase, surpassing that of acarbose, positions it as a compelling candidate for further investigation in the development of new anti-diabetic agents. Its straightforward structure also presents an attractive scaffold for medicinal chemists to design and synthesize even more potent and selective inhibitors. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and safety assessments to fully elucidate the therapeutic potential of this compound and its derivatives.

References

A Comparative Analysis of the Chelating Abilities of Quinoline-2-carboxylic Acid and Bipyridyl Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the chelating properties of ligands is paramount in fields ranging from medicinal chemistry to materials science. This guide provides an objective comparison of the chelating abilities of two prominent ligands: Quinoline-2-carboxylic acid and 2,2'-bipyridyl. By examining their coordination chemistry, stability constants with various metal ions, and the experimental methodologies used for their characterization, this document aims to be a valuable resource for selecting the appropriate chelating agent for specific applications.

Introduction to the Ligands

This compound , also known as quinaldic acid, is a heterocyclic compound featuring a carboxylic acid group at the 2-position of the quinoline ring. This arrangement allows it to act as a bidentate ligand, coordinating with metal ions through the nitrogen atom of the quinoline ring and one of the oxygen atoms of the carboxylate group. The rigidity of the quinoline backbone and the nature of its donor atoms influence its coordination geometry and the stability of the resulting metal complexes.

2,2'-Bipyridyl (often abbreviated as bipy or bpy) is a classical bidentate chelating ligand composed of two pyridine rings linked at the 2-positions. It coordinates to metal ions through the two nitrogen atoms, forming a stable five-membered chelate ring. Bipyridyl is renowned for its ability to form stable complexes with a wide range of transition metals, often leading to complexes with interesting photophysical and electrochemical properties.

Quantitative Comparison of Chelating Abilities

The stability of a metal-ligand complex is quantitatively expressed by its stability constant (or formation constant, K). The logarithm of the stability constant (log K) is commonly used to compare the chelating strength of different ligands for a particular metal ion. A higher log K value indicates a more stable complex and thus a stronger chelating ability.

The following tables summarize the stepwise stability constants (log K) for the formation of metal complexes with this compound and 2,2'-bipyridyl. It is crucial to note that the experimental conditions (e.g., temperature, ionic strength, and solvent) can significantly influence these values. Therefore, the conditions are provided where available to allow for a more informed comparison.

Table 1: Stepwise Stability Constants (log K) of Metal Complexes with this compound

Metal Ionlog K₁log K₂log K₃Experimental Conditions
Cu(II)4.37--0.1 M NaClO₄, 25.0ºC
Ni(II)3.3--0.1 M NaClO₄, 25.0ºC
Co(II)---Data not readily available in comparable format
Zn(II)3.48--0.1 M NaClO₄, 25.0ºC
Fe(II)---Data not readily available in comparable format
Fe(III)---Data not readily available in comparable format

Table 2: Stepwise Stability Constants (log K) of Metal Complexes with 2,2'-Bipyridyl

Metal Ionlog K₁log K₂log K₃Experimental Conditions
Cu(II)8.15.53.40.1 M KNO₃, 25°C
Ni(II)7.076.846.450.1 M KCl, 25°C
Co(II)5.855.654.850.1 M KCl, 25°C
Zn(II)5.44.43.525°C
Fe(II)4.23.75.20.1 M KCl, 25°C
Fe(III)4.4--0.1 M NaClO₄, 25°C

Analysis of Stability Constants:

From the available data, 2,2'-bipyridyl generally forms more stable complexes with the listed transition metal ions compared to this compound, as indicated by the higher log K₁ values. For instance, the log K₁ for the Cu(II)-bipyridyl complex is significantly higher than that of the Cu(II)-quinoline-2-carboxylic acid complex. This suggests a stronger binding affinity of bipyridyl for these metal ions under the specified conditions. The ability of bipyridyl to form a stable five-membered chelate ring with two nitrogen donors is a key factor contributing to its strong chelating ability.

Experimental Protocols

The determination of stability constants is crucial for quantifying the chelating ability of ligands. The two most common methods employed for this purpose are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration (Irving-Rossotti Method)

This method involves the titration of a solution containing the ligand and a metal ion with a standard solution of a strong base. The change in pH is monitored throughout the titration. By comparing the titration curves of the ligand in the absence and presence of the metal ion, the formation function (n̄), which represents the average number of ligands bound per metal ion, and the free ligand concentration ([L]) can be calculated. These values are then used to determine the stepwise stability constants.

Detailed Protocol:

  • Solution Preparation:

    • Prepare a standard solution of the metal salt (e.g., 0.01 M) in deionized water.

    • Prepare a standard solution of the ligand (e.g., 0.02 M) in a suitable solvent (e.g., ethanol-water mixture to ensure solubility).

    • Prepare a standard solution of a strong acid (e.g., 0.1 M HCl).

    • Prepare a standard solution of a carbonate-free strong base (e.g., 0.1 M NaOH).

    • Prepare a solution of an inert salt (e.g., 1 M KNO₃) to maintain constant ionic strength.

  • Titration Setup:

    • Use a calibrated pH meter with a combination glass electrode.

    • Maintain a constant temperature using a water bath.

    • Continuously stir the solution during titration.

  • Titration Procedure:

    • Mixture A (Acid blank): Pipette a known volume of the strong acid and the inert salt solution into the titration vessel and dilute to a fixed volume with deionized water.

    • Mixture B (Ligand blank): Pipette the same volumes of strong acid and inert salt solution as in Mixture A, and a known volume of the ligand solution. Dilute to the same fixed volume.

    • Mixture C (Metal-Ligand): Pipette the same volumes of strong acid, inert salt, and ligand solution as in Mixture B, and a known volume of the metal salt solution. Dilute to the same fixed volume.

    • Titrate each mixture with the standard NaOH solution, recording the pH after each addition of the titrant.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added for all three titrations.

    • Calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values from the titration curves of Mixture A and B.

    • Calculate the average number of ligands attached to the metal ion (n̄) and the free ligand exponent (pL) from the titration curves of Mixture B and C.

    • Construct the formation curve by plotting n̄ against pL.

    • Determine the stepwise stability constants (log K₁, log K₂, etc.) from the formation curve using methods such as the half-n̄ method or computational software.[1][2][3][4]

UV-Vis Spectrophotometry

This method is suitable when the formation of a metal-ligand complex results in a change in the ultraviolet or visible absorption spectrum. By measuring the absorbance at a specific wavelength where the complex absorbs maximally, the concentration of the complex can be determined, which is then used to calculate the stability constant.

Detailed Protocol:

  • Solution Preparation:

    • Prepare a stock solution of the metal salt of known concentration.

    • Prepare a stock solution of the ligand of known concentration.

    • Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the ligand.

    • Alternatively, use the mole ratio method or Job's method of continuous variation, where the total molar concentration of metal and ligand is kept constant while their mole ratio is varied.

  • Spectrophotometric Measurement:

    • Determine the wavelength of maximum absorbance (λₘₐₓ) for the metal-ligand complex.

    • Measure the absorbance of each solution at the λₘₐₓ against a reagent blank.

  • Data Analysis:

    • Mole Ratio Method: Plot absorbance versus the molar ratio of ligand to metal. The point of inflection in the curve indicates the stoichiometry of the complex.

    • Job's Method: Plot absorbance versus the mole fraction of the ligand. The maximum absorbance corresponds to the stoichiometry of the complex.

    • Calculate the concentration of the complex, free metal ion, and free ligand at equilibrium for each solution.

    • Calculate the stability constant using the equilibrium concentrations.[5][6]

Biological Context and Signaling Pathways

The chelation of metal ions by ligands like this compound and bipyridyl can have significant biological implications, particularly in the context of drug development. The ability of these molecules to bind to essential metal ions can disrupt cellular processes, leading to therapeutic effects such as anticancer activity.

This compound and its derivatives have been shown to exhibit antiproliferative activity against various cancer cell lines.[7][8] One proposed mechanism for this activity is the chelation of intracellular divalent metal ions, such as copper and zinc, which are essential cofactors for many enzymes involved in cell proliferation and survival. By sequestering these metal ions, quinoline derivatives can inhibit the activity of these enzymes, leading to cell cycle arrest and apoptosis.[9]

Bipyridyl and its metal complexes also display a range of biological activities, including antimicrobial and anticancer effects. The anticancer activity of bipyridyl is often attributed to its ability to chelate intracellular iron and copper.[10][11][12] This chelation can lead to the generation of reactive oxygen species (ROS) through Fenton-like reactions, which can induce oxidative stress and trigger apoptotic cell death. Furthermore, bipyridyl has been shown to inhibit the replication of DNA viruses by chelating iron required for the activity of ribonucleotide reductase, an essential enzyme for DNA synthesis.[10] Some studies also suggest that metal-chelating agents can inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[13][14]

Below is a conceptual diagram illustrating a plausible signaling pathway through which metal chelation by these ligands could induce apoptosis in cancer cells.

Signaling_Pathway cluster_ligand Chelating Ligand cluster_cell Cancer Cell Ligand This compound or Bipyridyl MetalIons Intracellular Metal Ions (e.g., Cu²⁺, Fe²⁺, Zn²⁺) Ligand->MetalIons Chelation NFkB NF-κB Signaling Ligand->NFkB Inhibition Enzymes Metalloenzymes (e.g., Ribonucleotide Reductase) MetalIons->Enzymes Cofactor for ROS Reactive Oxygen Species (ROS) MetalIons->ROS Fenton-like Reactions Apoptosis Apoptosis Enzymes->Apoptosis Inhibition leads to ROS->Apoptosis Induction NFkB->Apoptosis Inhibition of survival signals leads to

Caption: Conceptual signaling pathway illustrating the induction of apoptosis by chelating ligands.

Conclusion

This comparative guide highlights the distinct chelating properties of this compound and 2,2'-bipyridyl. Based on the available stability constant data, 2,2'-bipyridyl demonstrates a generally stronger chelating ability for the transition metals reviewed. The choice between these ligands will ultimately depend on the specific application, including the target metal ion, the desired complex stability, and the biological or chemical environment. The provided experimental protocols offer a solid foundation for researchers to quantitatively assess the chelating abilities of these and other ligands in their own laboratories. Furthermore, the exploration of their roles in biological signaling pathways underscores the potential of these chelators in the development of novel therapeutic agents.

References

Safety Operating Guide

Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of quinoline-2-carboxylic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential safety information and a procedural plan for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles that meet European Standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[2]

  • Hand Protection: Use chemical-impermeable gloves.[3]

  • Body Protection: A lab coat or apron is necessary. For situations with a risk of significant exposure, wear appropriate protective clothing to prevent skin contact.[1][4]

  • Respiratory Protection: Under normal laboratory use with adequate ventilation, respiratory protection may not be needed.[2][5] However, for large-scale operations, emergencies, or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 136 approved respirator is required.[5]

Handling Procedures:

  • Always work in a well-ventilated area, preferably within a fume hood.[4][6]

  • Avoid all personal contact, including the inhalation of dust or vapors.[1][3][4]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[4][6]

  • Wash hands thoroughly after handling.[4][6]

  • Keep containers tightly closed when not in use and store in a cool, dry, well-ventilated area.[2][4][6]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and national regulations.[6] Never dispose of this chemical down the drain or in the regular trash.[3][7]

  • Waste Collection and Segregation:

    • Collect this compound waste, including any contaminated materials, in a designated, properly labeled, and sealed container.[3][4]

    • Do not mix with other waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous chemical reactions. For example, acids should be kept separate from bases and oxidizers.[8]

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

    • Include any other components of the waste mixture.

    • Ensure the container is sealed to prevent leaks or spills.[7]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[6][7]

    • The standard procedure for this type of waste often involves incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products.[3][9]

Quantitative Disposal Guidelines

While specific quantitative limits for the disposal of this compound are not defined, general guidelines for the disposal of acids can provide some context. It is important to note that these are general recommendations and may not be applicable to this compound due to its hazardous nature.

ParameterGuidelineApplicability to this compound
Drain Disposal Generally prohibited for hazardous chemicals.[3][7]Not Recommended.
Neutralization Dilute acid solutions (<10% v/v) with a pH between 7-9 may be eligible for drain disposal in some jurisdictions, provided they have no other contaminants.[7]Not Recommended without explicit EHS approval. The complex structure of this compound may present additional hazards.
Small Quantities Some simple carboxylic acids (5 or fewer carbon atoms) in quantities up to 100g or 100mL may be neutralized and drain-disposed with copious amounts of water.[10]Not Applicable. this compound is a more complex and hazardous molecule.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start cluster_assessment Waste Assessment cluster_collection Collection & Storage cluster_disposal Disposal start This compound Waste Generated assess Is the waste contaminated with other chemicals? start->assess collect_pure Collect in a dedicated, labeled container for 'this compound Waste' assess->collect_pure No collect_mixed Collect in a compatible, labeled container. List all chemical components. assess->collect_mixed Yes storage Store in a cool, dry, well-ventilated area. Ensure container is sealed. collect_pure->storage collect_mixed->storage contact_ehs Contact Environmental Health & Safety (EHS) or a licensed disposal company. storage->contact_ehs disposal Arrange for professional disposal (e.g., incineration). contact_ehs->disposal

Caption: Decision workflow for the disposal of this compound.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.[1][4]

  • Control Ignition Sources: If the material is flammable or used with flammable solvents, remove all sources of ignition.[3]

  • Clean-up:

    • For minor spills of solid material, carefully clean up to avoid generating dust.[1][4]

    • Place the spilled material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.[4][6]

    • Wash the spill area thoroughly with water.[4]

  • Personal Exposure:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][5]

    • Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[5]

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2][5]

    • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][5]

References

Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Quinoline-2-carboxylic acid. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment.

This compound is a heterocyclic aromatic compound that requires careful handling due to its potential as a skin, eye, and respiratory irritant.[1][2][3][4] This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal plans to support your research and development activities.

Essential Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound in various laboratory settings.

Equipment Specification Purpose Protection Level
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact with the chemical.[3][5][6][7] Inspect gloves for any signs of degradation or punctures before use.Primary
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[8]Primary
Respiratory Protection - N95 (or higher) Particulate Respirator- Air-purifying respirator with organic vapor cartridges- For handling the solid, powdered form to prevent inhalation of dust particles.[2][9][10]- For handling solutions or when vapors may be generated.Task-Dependent
Body Protection - Laboratory Coat- Chemical-resistant Apron- Protects skin and personal clothing from contamination.[5]- Recommended when handling larger quantities or when there is a significant risk of splashing.Primary & Secondary
Face Protection Face ShieldTo be worn over chemical splash goggles when there is a high risk of splashes, such as during bulk transfers or reactions.Secondary

Experimental Workflow and Safety Protocols

The following diagram illustrates the standard workflow for handling this compound, integrating key safety checkpoints.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Appropriate PPE prep_sds 2. Review Safety Data Sheet (SDS) prep_ppe->prep_sds prep_area 3. Prepare Well-Ventilated Work Area prep_sds->prep_area handle_weigh 4. Weigh Solid in Fume Hood prep_area->handle_weigh handle_dissolve 5. Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_react 6. Perform Experimental Procedure handle_dissolve->handle_react cleanup_decon 7. Decontaminate Glassware and Surfaces handle_react->cleanup_decon cleanup_dispose 8. Dispose of Waste in Labeled Hazardous Waste Container cleanup_decon->cleanup_dispose cleanup_remove_ppe 9. Remove PPE in Designated Area cleanup_dispose->cleanup_remove_ppe

Figure 1. A step-by-step workflow outlining the safe handling of this compound from preparation to disposal.

Detailed Methodologies

1. Preparation:

  • Donning PPE: Before entering the designated handling area, put on a laboratory coat, nitrile or neoprene gloves, and chemical splash goggles.

  • SDS Review: Always have the Safety Data Sheet (SDS) readily accessible and review it for specific handling and emergency information.[1]

  • Work Area Preparation: Ensure that all work with this compound is conducted in a well-ventilated area, preferably within a certified chemical fume hood.

2. Handling:

  • Weighing: When weighing the solid compound, use a particulate respirator (N95 or higher) to prevent inhalation of fine powders.[2][9][10]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the solvent is volatile, an air-purifying respirator with organic vapor cartridges may be necessary.

  • Experimental Procedures: Maintain a safe distance from reactions and use appropriate shielding. Avoid direct contact with the substance at all times.

3. Cleanup and Disposal:

  • Decontamination: All glassware and surfaces that have come into contact with this compound should be decontaminated with an appropriate solvent and then washed thoroughly.

  • Waste Disposal: All solid waste (contaminated gloves, weigh boats, etc.) and liquid waste containing this compound must be disposed of in a clearly labeled hazardous waste container.[1] Do not pour any waste containing this compound down the drain.[1] Consult your institution's environmental health and safety office for specific disposal guidelines.

  • PPE Removal: Remove PPE in the designated area to prevent the spread of contamination. Dispose of single-use items in the hazardous waste container.

By implementing these safety and logistical measures, researchers can confidently and safely handle this compound, ensuring a secure environment for groundbreaking scientific discoveries.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.